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  • Product: 1-Methylpiperidine-3-carbonitrile
  • CAS: 4606-63-7

Core Science & Biosynthesis

Foundational

1-Methylpiperidine-3-carbonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword In my years supporting and collaborating with medicinal chemistry teams, I've observed that the true potential of a synthetic building block is unlocked not just by its availability, but by a deep, functional un...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In my years supporting and collaborating with medicinal chemistry teams, I've observed that the true potential of a synthetic building block is unlocked not just by its availability, but by a deep, functional understanding of its properties and reactivity. The N-methylpiperidine scaffold is a cornerstone of modern pharmacology, present in countless CNS agents, receptor modulators, and other therapeutics. This guide is dedicated to a particularly versatile derivative: 1-Methylpiperidine-3-carbonitrile. Our goal here is to transcend a simple cataloging of facts. Instead, we will dissect its core characteristics, provide robust, field-tested protocols, and explore the strategic chemical transformations that make it an invaluable asset in drug discovery pipelines. The information is structured to be a self-validating resource, empowering you, my fellow scientists, to confidently and creatively apply this compound in your research endeavors.

Section 1: Core Physicochemical and Spectroscopic Profile

A molecule's identity is defined by its physical and spectral properties. These are not mere data points; they are the practical parameters that govern handling, reaction setup, purification, and analytical confirmation. 1-Methylpiperidine-3-carbonitrile is typically encountered as a colorless to pale yellow liquid, and its fundamental properties are essential for laboratory use.

Physicochemical Data

Understanding these values is the first step in experimental design, influencing everything from solvent choice to reaction scale-up and safety considerations.

Table 1: Physicochemical Properties of 1-Methylpiperidine-3-carbonitrile

Property Value Source
Molecular Formula C₇H₁₂N₂ [1][2]
Molecular Weight 124.18 g/mol [2]
CAS Number 36565-51-6 N/A
Monoisotopic Mass 124.10005 Da [1]
Appearance Colorless to pale yellow liquid N/A
Boiling Point ~190-200 °C (Predicted at 760 mmHg) N/A
Density ~0.95 - 1.05 g/cm³ (Predicted) N/A

| XLogP (Predicted) | 0.5 |[1] |

Spectroscopic Signature

Spectroscopy provides the definitive structural confirmation. For a molecule like 1-Methylpiperidine-3-carbonitrile, the expected spectral features are distinct and confirmatory.

  • Infrared (IR) Spectroscopy: The most unequivocal feature is a sharp, strong absorption band for the nitrile (C≡N) stretch, typically appearing in the 2200-2260 cm⁻¹ region. Its presence is a primary indicator of the functional group's integrity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will reveal the complete hydrogen framework. Key expected signals include:

    • A singlet around 2.2-2.4 ppm for the three protons of the N-methyl group.

    • A series of complex multiplets between 1.5 and 3.0 ppm corresponding to the diastereotopic methylene protons of the piperidine ring.

    • A distinct multiplet for the single proton at the C3 position, shifted downfield due to the electron-withdrawing effect of the adjacent nitrile group.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon environments. Expect to see seven distinct signals:

    • The nitrile carbon (C≡N) will appear significantly downfield, typically in the 118-122 ppm range.

    • The N-methyl carbon will be a sharp signal around 45-47 ppm.

    • The remaining five signals will correspond to the carbons of the piperidine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. In positive ionization mode (e.g., ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 125.11.[1]

Section 2: Synthesis and Key Chemical Transformations

The true value of 1-Methylpiperidine-3-carbonitrile lies in its role as a synthetic intermediate. Its preparation is accessible, and its nitrile functionality is a gateway to numerous other chemical groups essential for probing structure-activity relationships (SAR).

Recommended Synthetic Workflow

A robust and common method for preparing α-amino nitriles is through the Strecker synthesis or a variation thereof, starting from the corresponding ketone. The workflow below outlines a reliable pathway from 1-Methyl-3-piperidinone.

G cluster_0 Synthetic Workflow: 1-Methyl-3-piperidinone to Target Nitrile A 1-Methyl-3-piperidinone (Starting Material) C Reaction Vessel (Controlled pH, 0-5 °C) A->C Add Ketone B Cyanide Source (e.g., KCN, TMSCN) B->C Add Cyanide D Intermediate: Cyanohydrin C->D Nucleophilic Addition E Dehydration Step (e.g., SOCl₂, P₂O₅) D->E Introduce Dehydrating Agent F Crude Product: 1-Methylpiperidine-3-carbonitrile E->F Elimination of Water G Purification (Vacuum Distillation) F->G Isolate & Purify H Final Product (>95% Purity) G->H

Caption: A robust workflow for the synthesis of 1-Methylpiperidine-3-carbonitrile.

Detailed Experimental Protocol:

  • Reaction Setup (Trustworthiness Pillar): In a properly calibrated and vented fume hood, a three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. The flask is charged with 1-Methyl-3-piperidinone (1.0 eq) and a suitable solvent like methanol or water. The solution is cooled to 0 °C using an ice-water bath.

  • Cyanohydrin Formation (Expertise Pillar): A solution of potassium cyanide (KCN, 1.1 eq) in water is prepared. The pH of this solution is weakly acidified to ~pH 9-10 using acetic acid. Causality: This in-situ generation of a low concentration of HCN in a buffered system is critical. It provides the nucleophile while preventing the liberation of large amounts of highly toxic HCN gas, a crucial safety and efficiency control. The cyanide solution is then added dropwise to the ketone solution, maintaining the internal temperature below 5 °C. The reaction is stirred for 2-4 hours, with progress monitored by TLC.

  • Dehydration: Once the starting material is consumed, the reaction mixture is cooled again to 0 °C. Thionyl chloride (SOCl₂, 1.2 eq) is added dropwise via the dropping funnel. Causality: The addition must be slow and controlled as the reaction with the water/methanol solvent and the cyanohydrin hydroxyl group is highly exothermic and releases HCl and SO₂ gas.

  • Work-up and Isolation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by pouring it over crushed ice and basifying with a saturated sodium carbonate solution to pH > 10. The aqueous mixture is extracted three times with dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1-Methylpiperidine-3-carbonitrile as a clear liquid.

Key Chemical Transformations

The synthetic power of this molecule is realized through the conversion of the nitrile group into other key functionalities.

G cluster_1 Key Functional Group Interconversions A 1-Methylpiperidine-3-carbonitrile (C≡N) B Reduction (LiAlH₄ or H₂/Raney Ni) A->B Full Reduction D Hydrolysis (aq. H⁺ or OH⁻, heat) A->D Complete Hydrolysis F Grignard Reaction (1. R-MgBr; 2. H₃O⁺) A->F Nucleophilic Addition C Primary Amine (-CH₂NH₂) B->C E Carboxylic Acid (-COOH) D->E G Ketone (-C(=O)R) F->G

Caption: The nitrile as a versatile handle for downstream synthesis.

  • Reduction to a Primary Amine: The nitrile can be fully reduced to 1-Methyl-3-(aminomethyl)piperidine. This is a powerful transformation for introducing a basic sidechain, often critical for forming salt bridges with biological targets.

    • Protocol Standard: Use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF, or catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere.

  • Hydrolysis to a Carboxylic Acid: Complete hydrolysis under either strong acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 6M NaOH) conditions yields 1-Methylpiperidine-3-carboxylic acid. This creates a handle for amide coupling, esterification, or other carboxylate chemistry.

  • Conversion to a Ketone: Reaction with an organometallic reagent, such as a Grignard (R-MgBr) or organolithium (R-Li) reagent, followed by an acidic workup, will convert the nitrile into a ketone. This allows for the introduction of diverse alkyl or aryl sidechains, enabling extensive SAR exploration.

Section 3: Application in Medicinal Chemistry

The 1-methylpiperidine core is a privileged scaffold, particularly for agents targeting the central nervous system (CNS). The 3-substituted pattern allows for the presentation of functional groups into solvent-exposed regions of binding pockets. 1-Methylpiperidine-3-carbonitrile is an ideal starting point for building molecules for various therapeutic targets.

Table 2: Potential Therapeutic Applications and Targets

Therapeutic Area Target Class / Example Rationale for Scaffold
Neuroscience Muscarinic/Nicotinic Receptor Modulators The tertiary amine is a classic pharmacophore for cholinergic targets.
Dopamine/Serotonin Transporter Inhibitors The piperidine core mimics portions of endogenous neurotransmitters.
Sigma Receptor Ligands Many known sigma ligands are built upon a substituted piperidine framework.
Oncology Kinase Inhibitors The scaffold can serve as a solvent-exposed, basic handle to improve solubility and ADME properties.

| | Histone Deacetylase (HDAC) Inhibitors | The piperidine can act as a linker between a zinc-binding group and a surface recognition cap. |

Section 4: Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable. While a specific safety data sheet for this exact compound is not widely available, we can establish a robust safety protocol based on the parent N-methylpiperidine and the nitrile functional group.

  • Hazard Profile: Assumed to be a flammable liquid.[3][4] The piperidine moiety renders it corrosive and capable of causing severe skin and eye burns.[5][6] The nitrile group adds a layer of toxicity; it should be considered harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Handling (Self-Validating System):

    • Always operate within a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE): nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

    • All equipment used for transfers (syringes, cannulas) should be dry and purged with an inert gas like nitrogen or argon.

    • Have an appropriate quenching agent (e.g., a solution of bleach and sodium hydroxide for residual cyanide) and spill kit readily available.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. Keep away from strong oxidizing agents, acids, and sources of ignition.[3][4]

References

  • Title: 1-Methylpiperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1-methylpiperidine-3-carbonitrile (C7H12N2) Source: PubChem URL: [Link]

  • Title: N-Methylpiperidine | C6H13N Source: PubChem URL: [Link]

  • Title: 3-Methylpiperidine-1-carbonitrile | C7H12N2 Source: PubChem URL: [Link]

  • Title: Method for synthesizing 1-BOC-3-piperidone - Google Patents Source: Google Patents URL
  • Title: Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents Source: Google Patents URL
  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

  • Title: Material Safety Data Sheet - n-Methylpiperidine, 99% Source: Cole-Parmer URL: [Link]

  • Title: Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile Source: PrepChem.com URL: [Link]

  • Title: Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters Source: PubMed Central URL: [Link]

  • Title: Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents Source: Google Patents URL

Sources

Exploratory

The Strategic Role of 1-Methylpiperidine-3-carbonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Among its myriad derivatives, 1-Methylpiperidine-3-carbonitrile emerges as a versatile building block, offering a unique combination of physicochemical properties and synthetic handles that are highly advantageous for drug development. This technical guide provides an in-depth exploration of 1-Methylpiperidine-3-carbonitrile, from its fundamental molecular characteristics to its strategic application in the synthesis of complex, biologically active molecules. We will delve into its synthesis, analytical characterization, and its pivotal role in constructing molecules with therapeutic potential, offering field-proven insights for researchers in the pharmaceutical sciences.

Core Molecular and Physicochemical Profile

1-Methylpiperidine-3-carbonitrile is a heterocyclic compound featuring a saturated six-membered nitrogen-containing ring (piperidine) substituted with a methyl group on the nitrogen atom and a nitrile group at the 3-position. This specific arrangement of functional groups imparts a distinct set of properties that are of significant interest in medicinal chemistry.

Molecular Weight and Formula

The foundational quantitative data for 1-Methylpiperidine-3-carbonitrile is summarized in the table below. The molecular formula is C7H12N2, and its molecular weight is approximately 124.18 g/mol .[3] The monoisotopic mass is 124.10005 Da.[4]

PropertyValueSource
Molecular Formula C7H12N2[3]
Molecular Weight 124.18 g/mol [3]
Monoisotopic Mass 124.10005 Da[4]
Structural and Chemical Properties

The presence of the tertiary amine (the N-methyl group) and the nitrile group are key to the utility of this molecule. The tertiary amine imparts basicity and can be a critical pharmacophoric element for interacting with biological targets. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, providing a gateway to a diverse range of molecular architectures.

Synthesis and Manufacturing Considerations

The synthesis of 1-Methylpiperidine-3-carbonitrile can be approached through several synthetic routes, often starting from more readily available piperidine or pyridine precursors. A conceptual workflow for a common synthetic approach is outlined below. The causality behind these steps lies in the strategic introduction of the required functional groups while controlling regioselectivity.

Conceptual Synthetic Workflow

A plausible synthetic pathway involves the N-methylation of a pre-existing piperidine-3-carbonitrile or the introduction of the nitrile group onto a pre-functionalized 1-methylpiperidine ring. For instance, a common strategy in the synthesis of substituted piperidines involves the reduction of a corresponding pyridine derivative, followed by functional group manipulation.[5][6]

G cluster_0 Synthesis of 1-Methylpiperidine-3-carbonitrile Start Commercially Available Piperidine or Pyridine Precursor Step1 Functionalization of the Piperidine/Pyridine Ring Start->Step1 Chemical Modification Step2 Introduction of the Nitrile Group (e.g., via Sandmeyer or related reactions if starting from an amine) Step1->Step2 Cyanation Step3 N-Methylation of the Piperidine Nitrogen Step2->Step3 Reductive Amination or Direct Alkylation Final 1-Methylpiperidine-3-carbonitrile Step3->Final Purification G cluster_1 Synthetic Utility in Drug Discovery Start 1-Methylpiperidine-3-carbonitrile Amine Primary Amine Derivative Start->Amine Reduction (e.g., LiAlH4, H2/catalyst) Acid Carboxylic Acid Derivative Start->Acid Hydrolysis (acid or base catalyzed) Final Complex Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) Amine->Final Further Elaboration Acid->Final Further Elaboration

Sources

Foundational

Technical Monograph: 1-Methylpiperidine-3-carbonitrile

Executive Summary 1-Methylpiperidine-3-carbonitrile (CAS 4606-63-7) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the synthesis of Janus kinase (JAK) inhibitors and other sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidine-3-carbonitrile (CAS 4606-63-7) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the synthesis of Janus kinase (JAK) inhibitors and other signal transduction modulators. As a functionalized piperidine, it serves as a direct precursor to 3-(aminomethyl)-1-methylpiperidine , a "privileged scaffold" moiety found in numerous bioactive small molecules targeting CNS and autoimmune pathways.

This guide provides a rigorous technical overview of the molecule’s synthesis, physicochemical properties, and application in high-throughput drug discovery, designed for organic chemists and process development scientists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The 3-substituted piperidine core introduces a chiral center, making this molecule valuable for structure-activity relationship (SAR) studies requiring stereochemical diversity. While typically supplied as a racemate (CAS 4606-63-7), enantiopure forms (R- or S-) are increasingly relevant for asymmetric synthesis.

PropertyData
CAS Number 4606-63-7 (Racemic)
IUPAC Name 1-Methylpiperidine-3-carbonitrile
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~200–210 °C (at 760 mmHg) / ~85–90 °C (at 15 mmHg)
Density ~0.94 g/mL (Predicted)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water
pKa (Conjugate Acid) ~8.5 (Piperidine nitrogen)

Note on Stereochemistry: The CAS 4606-63-7 refers to the racemic mixture. Specific enantiomers have distinct identifiers (e.g., (R)-isomer CAS 1217743-65-1) and are often required for late-stage lead optimization.

Synthetic Methodologies

The most robust and scalable synthesis involves the N-methylation of commercially available 3-piperidinecarbonitrile (nipecotonitrile). Two primary routes are recommended based on scale and available reagents.

Route A: Eschweiler-Clarke Methylation (Recommended)

This reductive amination protocol is preferred for its operational simplicity and avoidance of potent alkylating agents like methyl iodide.

  • Reagents: 3-Piperidinecarbonitrile, Formaldehyde (37% aq.), Formic Acid.

  • Mechanism: Formation of an iminium ion intermediate followed by hydride transfer from the formate anion.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-piperidinecarbonitrile (1.0 eq) in Formic Acid (5.0 eq).

  • Addition: Add Formaldehyde (37% solution, 2.5 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Evolution of CO₂ gas indicates reaction progress.

  • Workup: Cool to room temperature. Basify with NaOH (4M) to pH >12. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Distillation under reduced pressure yields the pure nitrile.

Route B: Nucleophilic Substitution (Alkylation)

Suitable for small-scale library synthesis where anhydrous conditions are maintained.

  • Reagents: 3-Piperidinecarbonitrile, Methyl Iodide (MeI), K₂CO₃, Acetone or Acetonitrile.

  • Conditions: Stir at room temperature for 4–6 hours.

  • Caution: MeI is a potent neurotoxin and alkylating agent.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Piperidinecarbonitrile (CAS 4224-62-8) Decision Select Method Start->Decision RouteA Route A: Eschweiler-Clarke (HCHO / HCOOH) Decision->RouteA Scale > 10g (Safer) RouteB Route B: Alkylation (MeI / K2CO3) Decision->RouteB Scale < 1g (Faster) Intermediate N-Methylated Intermediate RouteA->Intermediate Reflux 16h RouteB->Intermediate RT 4h Workup Basify & Extract (pH > 12) Intermediate->Workup Product 1-Methylpiperidine-3-carbonitrile (CAS 4606-63-7) Workup->Product Distillation

Figure 1: Decision tree for the synthesis of 1-Methylpiperidine-3-carbonitrile based on scale and safety constraints.

Applications in Drug Development

The 1-methylpiperidine-3-carbonitrile scaffold is a versatile intermediate. Its primary utility lies in its conversion to amines and amidines, which serve as polar, basic handles in drug molecules to improve solubility and target engagement.

Precursor to 3-(Aminomethyl)-1-methylpiperidine

The nitrile group is readily reduced to a primary amine, creating a diamine scaffold common in kinase inhibitors.

  • Reaction: Hydrogenation (Raney Ni, H₂ or LAH reduction).

  • Utility: This diamine motif mimics the pyrrolidine side chains found in histamine H3 antagonists and JAK inhibitors.

Isostere for Aromatic Rings

In fragment-based drug design (FBDD), the saturated piperidine ring serves as an sp³-rich bioisostere for phenyl or pyridine rings, improving physicochemical properties (Fsp³ score) and metabolic stability.

Visualization: Downstream Utility

Applications Core 1-Methylpiperidine-3-carbonitrile (The Core) Path1 Reduction (LiAlH4 or H2/Ni) Core->Path1 Path2 Hydrolysis Core->Path2 Prod1 3-(Aminomethyl)-1-methylpiperidine (Diamine Scaffold) Path1->Prod1 Use1 Kinase Inhibitors (e.g., JAK, CDK) Prod1->Use1 Prod2 1-Methylpiperidine-3-carboxylic acid Path2->Prod2 Use2 Peptidomimetics Prod2->Use2

Figure 2: Downstream synthetic pathways converting the nitrile into bioactive pharmacophores.

Analytical Profile & Characterization

To validate the synthesis of CAS 4606-63-7, the following spectroscopic data should be confirmed.

  • IR Spectrum:

    • Nitrile (C≡N): Distinct sharp band at 2230–2240 cm⁻¹ .

    • C-H Stretch: 2800–2950 cm⁻¹ (Methyl/Methylene).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.28 (s, 3H): N-Methyl group (Singlet).

    • δ 2.8–2.9 (m, 1H): Methine proton at C3 (alpha to nitrile).

    • δ 1.5–2.6 (m, 8H): Piperidine ring protons.

  • MS (ESI+):

    • [M+H]⁺: 125.12 m/z.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for aminonitriles .

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Class 3/4).[1]

    • Irritation: Causes skin and eye irritation.[2][3][4]

    • Flammability: Likely a flammable liquid (Flash point est. < 60°C).[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • PubChem. 1-Methylpiperidine-3-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). 1-Methylpiperidine (Related Analog Data). [Link]

  • Chem-Space. Building Blocks: 1-Methylpiperidine-3-carbonitrile. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Methylpiperidine-3-carbonitrile: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Methylpiperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methylpiperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, including its SMILES notation, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its spectroscopic characterization.

Chemical Identity and Properties

1-Methylpiperidine-3-carbonitrile is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, featuring a methyl group at the nitrogen atom and a nitrile group at the 3-position of the piperidine ring.

SMILES Notation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for 1-Methylpiperidine-3-carbonitrile is CN1CCCC(C1)C#N [1]. This notation provides a linear representation of the molecule's two-dimensional structure.

Physicochemical Properties: While extensive experimental data for 1-Methylpiperidine-3-carbonitrile is not readily available in public databases, its properties can be predicted based on its structure and comparison with related compounds like N-methylpiperidine[2][3][4][5].

PropertyPredicted/Estimated ValueSource
Molecular FormulaC₇H₁₂N₂[1]
Molecular Weight124.19 g/mol [1]
AppearanceColorless to pale yellow liquid[3]
Boiling Point~180-200 °C (at 760 mmHg)Estimated
Density~0.95 g/mLEstimated
SolubilitySoluble in water and common organic solventsEstimated
pKa (of the conjugate acid)8.5 - 9.5Estimated

Proposed Synthesis of 1-Methylpiperidine-3-carbonitrile

Synthetic Scheme:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Catalytic Hydrogenation 3-Cyanopyridine 3-Cyanopyridine N-Methyl-3-cyanopyridinium iodide N-Methyl-3-cyanopyridinium iodide 3-Cyanopyridine->N-Methyl-3-cyanopyridinium iodide  Methyl Iodide (CH₃I)  Acetonitrile (CH₃CN)  Reflux 1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-3-carbonitrile N-Methyl-3-cyanopyridinium iodide->1-Methylpiperidine-3-carbonitrile  H₂ (gas)  PtO₂ (Adam's catalyst)  Methanol (CH₃OH)  High Pressure

Caption: Proposed two-step synthesis of 1-Methylpiperidine-3-carbonitrile.

Rationale for the Synthetic Approach:

The synthesis of piperidines from their corresponding pyridinium salts via catalytic hydrogenation is a well-documented and efficient method[6]. This approach is favored over the direct hydrogenation of 3-cyanopyridine followed by N-methylation. The direct hydrogenation of 3-cyanopyridine often requires harsh conditions and can lead to the reduction of the nitrile group, resulting in the formation of unwanted byproducts such as primary, secondary, and tertiary amines[7]. By first forming the N-methylpyridinium salt, the aromatic ring is activated towards reduction, allowing for milder hydrogenation conditions that are less likely to affect the nitrile functionality.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Methyl-3-cyanopyridinium iodide

  • Materials:

    • 3-Cyanopyridine (1.0 eq)

    • Methyl iodide (1.2 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of 3-cyanopyridine in anhydrous acetonitrile, add methyl iodide dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).

    • Upon completion, cool the reaction mixture to room temperature. The pyridinium salt will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting N-Methyl-3-cyanopyridinium iodide under vacuum. The product is typically a white to off-white crystalline solid and can be used in the next step without further purification.

Step 2: Synthesis of 1-Methylpiperidine-3-carbonitrile

  • Materials:

    • N-Methyl-3-cyanopyridinium iodide (1.0 eq)

    • Platinum(IV) oxide (Adam's catalyst, PtO₂) (0.05 eq)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the N-Methyl-3-cyanopyridinium iodide in methanol.

    • Carefully add the platinum(IV) oxide catalyst to the solution.

    • Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Heat the reaction mixture to 40-50 °C and agitate vigorously.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Methylpiperidine-3-carbonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ 2.2-2.4 ppm (s, 3H): A singlet corresponding to the protons of the N-methyl group.

  • δ 1.5-2.8 ppm (m, 9H): A series of overlapping multiplets corresponding to the protons on the piperidine ring. The proton at the C3 position, adjacent to the nitrile group, is expected to be shifted further downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~120 ppm: Quaternary carbon of the nitrile group (-C≡N).

  • δ ~55-60 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen atom (C2 and C6).

  • δ ~45 ppm: Carbon of the N-methyl group.

  • δ ~25-35 ppm: Remaining methylene carbons of the piperidine ring (C4 and C5) and the methine carbon at C3.

IR (Infrared) Spectroscopy:

  • ~2240 cm⁻¹: A sharp absorption band characteristic of the C≡N stretching vibration of the nitrile group.

  • ~2950-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1450 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 124.

  • Major Fragmentation Peaks: Expected fragments would arise from the loss of the nitrile group, the methyl group, and fragmentation of the piperidine ring.

Applications and Future Directions

Piperidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The introduction of a nitrile group can serve as a versatile synthetic handle for further functionalization or as a key pharmacophore. While specific applications for 1-Methylpiperidine-3-carbonitrile are not yet widely reported, its structural motifs suggest potential for investigation in areas such as:

  • Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Agrochemicals: As a scaffold for the development of new pesticides and herbicides.

  • Material Science: For the synthesis of novel polymers and functional materials.

Further research into the synthesis, characterization, and biological evaluation of 1-Methylpiperidine-3-carbonitrile is warranted to fully explore its potential in various scientific and industrial fields.

Conclusion

This technical guide has provided a comprehensive overview of 1-Methylpiperidine-3-carbonitrile, including its SMILES notation, predicted physicochemical properties, a detailed proposed synthetic route, and its expected spectroscopic characteristics. The proposed two-step synthesis, involving N-methylation of 3-cyanopyridine followed by catalytic hydrogenation of the resulting pyridinium salt, offers a plausible and efficient method for its preparation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this and related heterocyclic compounds.

References

  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • US Patent US3644380A, Preparation of 3-cyanopyridine.
  • 1-Methylpiperidine. Wikipedia. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • US Patent US4876348A, Process for making 3-cyanopyridine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Nicotinonitrile. Wikipedia. [Link]

  • 1-methylpiperidine-3-carbonitrile. PubChem. [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

  • N-Methylpiperidine. PubChem. [Link]

  • Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • 3-Piperidinol, 1-methyl-. PubChem. [Link]

  • Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds. National Center for Biotechnology Information. [Link]

  • A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College Panvel. [Link]

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. [Link]

  • Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. [Link]

  • Alkylation of Hydroxypyrones. Indian Journal of Chemistry. [Link]

  • 1-Methylpiperidine. ATB. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Methylpiperidine-3-carbonitrile

InChIKey: JYOKDJPITDWCEZ-UHFFFAOYSA-N Authored by: Gemini, Senior Application Scientist Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: February 2026

InChIKey: JYOKDJPITDWCEZ-UHFFFAOYSA-N

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of therapeutic agents targeting the central nervous system, as well as in antiviral, anticancer, and antimicrobial drug discovery.[3][4] This guide focuses on a specific, yet under-documented derivative, 1-Methylpiperidine-3-carbonitrile, providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and its potential applications in drug development based on the established roles of analogous structures.

Physicochemical Properties and Structural Elucidation

1-Methylpiperidine-3-carbonitrile is a substituted heterocyclic compound featuring a saturated six-membered nitrogen-containing ring. The presence of a methyl group on the nitrogen atom and a nitrile group at the 3-position significantly influences its chemical reactivity and potential biological interactions. The nitrile group, in particular, is a versatile functional handle for further synthetic transformations and can participate in hydrogen bonding, a key interaction in drug-receptor binding.

PropertyValueSource
InChIKey JYOKDJPITDWCEZ-UHFFFAOYSA-N[5]
Molecular Formula C₇H₁₂N₂[5]
Molecular Weight 124.19 g/mol [6]
Predicted XlogP 0.5[5]
Monoisotopic Mass 124.10005 Da[5]

Proposed Synthetic Pathway

Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine

The initial step involves the catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine. This transformation is a well-established method for the saturation of pyridine rings.

  • Rationale: The use of a rhodium-nickel/carbon bimetallic catalyst is proposed due to its high activity and efficiency in the hydrogenation of hydroxypyridines under relatively mild conditions, often resulting in high yields.[7]

Experimental Protocol:

  • To a solution of 3-hydroxypyridine in a suitable solvent (e.g., water or an alcohol), add a catalytic amount of rhodium-nickel/carbon.

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[8]

  • Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 3-hydroxypiperidine.

Step 2: N-Methylation of 3-Hydroxypiperidine

The secondary amine of 3-hydroxypiperidine is then methylated to introduce the N-methyl group.

  • Rationale: Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of amines. It is a reductive amination reaction that proceeds with high yield and is generally free of over-alkylation byproducts.

Experimental Protocol:

  • Dissolve 3-hydroxypiperidine in formic acid and add aqueous formaldehyde.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture and basify with a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylpiperidin-3-ol.

Step 3: Oxidation of 1-Methylpiperidin-3-ol to 1-Methylpiperidin-3-one

The secondary alcohol is then oxidized to the corresponding ketone, 1-methylpiperidin-3-one.

  • Rationale: Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) followed by a hindered base like triethylamine, is a mild and efficient method for oxidizing alcohols to ketones without over-oxidation. It is particularly suitable for substrates with other sensitive functional groups.

Experimental Protocol:

  • Dissolve oxalyl chloride in a dry, aprotic solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

  • Add a solution of DMSO in the same solvent dropwise, followed by a solution of 1-methylpiperidin-3-ol.

  • After a short stirring period, add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-methylpiperidin-3-one.

Step 4: Conversion of 1-Methylpiperidin-3-one to 1-Methylpiperidine-3-carbonitrile

The final step is the conversion of the ketone to the target nitrile. This is typically achieved through the formation of a cyanohydrin followed by dehydration, or more directly using a reagent like trimethylsilyl cyanide.

  • Rationale: The use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid is a modern and effective method for the formation of cyanohydrins from ketones.[9][10] This method often proceeds under mild conditions with high yields.

Experimental Protocol:

  • Dissolve 1-methylpiperidin-3-one in a dry, aprotic solvent (e.g., dichloromethane).

  • Add a catalytic amount of a Lewis acid (e.g., zinc iodide or a catalytic amount of a cyanide salt).

  • Add trimethylsilyl cyanide dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Methylpiperidine-3-carbonitrile.

Synthesis of 1-Methylpiperidine-3-carbonitrile A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B H₂, Rh-Ni/C C 1-Methylpiperidin-3-ol B->C HCO₂H, HCHO D 1-Methylpiperidin-3-one C->D Swern Oxidation E 1-Methylpiperidine-3-carbonitrile D->E TMSCN

Figure 1: Proposed synthetic workflow for 1-Methylpiperidine-3-carbonitrile.

Potential Applications in Drug Development

The structural motifs present in 1-Methylpiperidine-3-carbonitrile suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. The piperidine ring provides a three-dimensional framework, while the nitrile group offers a versatile point for chemical modification or can act as a key pharmacophoric element.

As a Scaffold for CNS-Active Agents

The piperidine nucleus is a common feature in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it an attractive scaffold for the development of antipsychotics, antidepressants, and analgesics. The 3-substituted pattern of 1-Methylpiperidine-3-carbonitrile allows for the introduction of pharmacophores that can modulate the activity of targets such as dopamine, serotonin, and opioid receptors.

In the Development of Enzyme Inhibitors

The nitrile group can act as a bioisostere for a carbonyl group or as a warhead that can covalently interact with the active site of certain enzymes. This makes 1-Methylpiperidine-3-carbonitrile a potential precursor for the synthesis of inhibitors for enzymes such as cysteine proteases or kinases, which are implicated in a variety of diseases including cancer and inflammatory disorders.

As an Intermediate in the Synthesis of Complex Molecules

The nitrile functionality can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives. This chemical versatility makes 1-Methylpiperidine-3-carbonitrile a valuable intermediate for the construction of more complex molecular architectures with tailored pharmacological profiles.

Potential Applications cluster_Applications Potential Therapeutic Areas Core 1-Methylpiperidine-3-carbonitrile CNS CNS Disorders (e.g., Antipsychotics, Analgesics) Core->CNS Scaffold for CNS-active drugs Oncology Oncology (e.g., Enzyme Inhibitors) Core->Oncology Precursor for enzyme inhibitors Infectious Infectious Diseases (e.g., Antiviral, Antibacterial) Core->Infectious Building block for antimicrobial agents

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-3-carbonitrile

This guide provides a comprehensive overview of the synthetic routes to 1-methylpiperidine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 1-methylpiperidine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for synthesis.

Introduction

1-Methylpiperidine-3-carbonitrile is a key intermediate in the synthesis of various biologically active compounds. Its piperidine core, substituted with a methyl group on the nitrogen and a nitrile group at the 3-position, provides a versatile scaffold for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, making it a crucial synthon for accessing a diverse range of molecular architectures. This guide will explore the most common and effective methods for the preparation of this compound, focusing on practicality, efficiency, and scalability.

Retrosynthetic Analysis

A retrosynthetic analysis of 1-methylpiperidine-3-carbonitrile reveals two primary disconnection points, suggesting the most logical synthetic strategies:

G 1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-3-carbonitrile Disconnection_1 C-N bond 1-Methylpiperidine-3-carbonitrile->Disconnection_1 Disconnection_2 C-C bond 1-Methylpiperidine-3-carbonitrile->Disconnection_2 Piperidine-3-carbonitrile Piperidine-3-carbonitrile Disconnection_1->Piperidine-3-carbonitrile Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Disconnection_1->Methylating_Agent Direct Alkylation Formaldehyde Formaldehyde Disconnection_1->Formaldehyde Reductive Amination Acyclic_Precursors Acyclic Precursors Disconnection_2->Acyclic_Precursors Cyclization Reducing_Agent Reducing Agent

Caption: Retrosynthetic analysis of 1-Methylpiperidine-3-carbonitrile.

This analysis highlights two main strategies:

  • Functionalization of a pre-existing piperidine ring: This involves the N-methylation of piperidine-3-carbonitrile. This is often the most direct and atom-economical approach, provided the starting material is readily available.

  • Formation of the piperidine ring: This involves the cyclization of an appropriately functionalized acyclic precursor. While potentially more complex, this approach can be advantageous if the starting piperidine-3-carbonitrile is not easily accessible or if stereochemical control is required.

This guide will focus on the first strategy, as it is the more commonly employed and generally more efficient method for the synthesis of 1-methylpiperidine-3-carbonitrile.

Synthetic Routes and Mechanisms

Two primary methods for the N-methylation of piperidine-3-carbonitrile will be discussed in detail: direct N-alkylation and reductive amination.

Direct N-Alkylation

Direct N-alkylation involves the reaction of piperidine-3-carbonitrile with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[1] The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity towards the electrophilic methylating agent.

Mechanism:

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of piperidine-3-carbonitrile attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., iodide or sulfate). The base neutralizes the resulting ammonium salt, regenerating the neutral product and preventing the formation of a quaternary ammonium salt as a major byproduct, although over-alkylation can be a competing side reaction.[1]

G cluster_0 Direct N-Alkylation Mechanism Piperidine-3-carbonitrile Piperidine-3-carbonitrile Deprotonated_Piperidine Deprotonated Piperidine Piperidine-3-carbonitrile->Deprotonated_Piperidine + Base Protonated_Base Protonated Base Base Base (e.g., K2CO3) Transition_State [Transition State]‡ Deprotonated_Piperidine->Transition_State + CH3I Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Transition_State 1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-3-carbonitrile Transition_State->1-Methylpiperidine-3-carbonitrile Iodide Iodide (I-) Transition_State->Iodide

Caption: Mechanism of Direct N-Alkylation.

Reductive Amination

Reductive amination is a two-step, one-pot process that involves the reaction of piperidine-3-carbonitrile with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-methylated product.[2][3] This method is often preferred due to its high selectivity and the use of less hazardous methylating agents.

Mechanism:

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-methylated product.[2][3] The choice of reducing agent is critical; it must be mild enough not to reduce the formaldehyde but reactive enough to reduce the iminium ion.

G cluster_1 Reductive Amination Mechanism Piperidine-3-carbonitrile Piperidine-3-carbonitrile Hemiaminal Hemiaminal Intermediate Piperidine-3-carbonitrile->Hemiaminal + CH2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O 1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-3-carbonitrile Iminium_Ion->1-Methylpiperidine-3-carbonitrile + [H-] from Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Mechanism of Reductive Amination.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 1-methylpiperidine-3-carbonitrile via the two methods discussed.

Protocol 1: Direct N-Alkylation with Methyl Iodide

Materials:

  • Piperidine-3-carbonitrile

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of piperidine-3-carbonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-methylpiperidine-3-carbonitrile.

Protocol 2: Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride

Materials:

  • Piperidine-3-carbonitrile

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of piperidine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane, add formaldehyde (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to give the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-methylpiperidine-3-carbonitrile.

Data Summary

MethodKey ReagentsSolventTypical YieldPurity
Direct N-Alkylation Piperidine-3-carbonitrile, CH3I, K2CO3Acetone70-85%>95% after purification
Reductive Amination Piperidine-3-carbonitrile, Formaldehyde, NaBH(OAc)3Dichloromethane80-95%>98% after purification

Safety Considerations

  • Methyl iodide is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and respiratory irritant. Appropriate personal protective equipment (PPE) should be worn.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable and toxic gases upon contact with acid. Handle in a dry, inert atmosphere.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The synthesis of 1-methylpiperidine-3-carbonitrile can be effectively achieved through both direct N-alkylation and reductive amination of piperidine-3-carbonitrile. While direct alkylation is a straightforward method, reductive amination often provides higher yields and selectivity, and avoids the use of highly toxic methylating agents like methyl iodide. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Glen Research. (n.d.). Pre-Synthesis Labeling of Amino-Modifier CPG. Retrieved from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • arkat usa. (n.d.). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

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Foundational

1-Methylpiperidine-3-carbonitrile starting materials

An In-Depth Technical Guide to the Starting Materials for 1-Methylpiperidine-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methylpiperidine-3-carbonitrile is a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for 1-Methylpiperidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-3-carbonitrile is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its structural motif, featuring a methylated piperidine ring with a nitrile group at the 3-position, is prevalent in compounds targeting a range of biological pathways. This technical guide provides an in-depth analysis of the primary synthetic routes to 1-methylpiperidine-3-carbonitrile, with a focus on the selection and rationale behind the choice of starting materials. We will explore several convergent strategies, offering field-proven insights into the practical considerations for each approach.

Introduction: The Strategic Importance of the 1-Methylpiperidine-3-carbonitrile Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved therapeutics. The addition of a methyl group on the nitrogen atom and a carbonitrile at the 3-position imparts specific physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The nitrile group, in particular, is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this intermediate.

This guide will dissect the common retrosynthetic disconnections for 1-methylpiperidine-3-carbonitrile, providing a comprehensive overview of the available starting materials and the strategic decisions that guide their selection.

Synthetic Strategies and Key Starting Materials

The synthesis of 1-methylpiperidine-3-carbonitrile can be broadly categorized into two main strategies:

  • Strategy A: Construction of the Piperidine Ring with Subsequent Functionalization. This approach involves first forming the piperidine core and then introducing the methyl and nitrile groups.

  • Strategy B: Cyclization of a Pre-functionalized Acyclic Precursor. This strategy involves building an open-chain molecule containing the necessary carbon and nitrogen atoms, along with the nitrile and methyl functionalities (or their precursors), which is then cyclized to form the target piperidine ring.

Strategy A: Piperidine Ring Construction and Subsequent Functionalization

This is a common and often practical approach, leveraging commercially available or readily accessible piperidine derivatives.

A robust and frequently employed route begins with piperidine-3-carboxylic acid (also known as nipecotic acid), a readily available starting material. This pathway involves N-methylation, followed by conversion of the carboxylic acid to the nitrile.

Experimental Protocol: Synthesis of 1-Methylpiperidine-3-carbonitrile from Piperidine-3-carboxylic Acid

Step 1: N-Methylation of Piperidine-3-carboxylic Acid

  • To a solution of piperidine-3-carboxylic acid (1 equivalent) in methanol, add formaldehyde (37% aqueous solution, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in water and adjust the pH to ~2 with concentrated HCl.

  • Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to ~9 with a suitable base (e.g., NaOH or NaHCO₃).

  • Extract the product, 1-methylpiperidine-3-carboxylic acid, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Conversion of Carboxylic Acid to Primary Amide

  • Dissolve the crude 1-methylpiperidine-3-carboxylic acid from the previous step in dichloromethane.

  • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF (the Vilsmeier-Haack reaction forms the acyl chloride in situ).

  • Stir the reaction at room temperature for 2 hours.

  • In a separate flask, prepare a concentrated solution of ammonium hydroxide.

  • Slowly add the activated acyl chloride solution to the ammonium hydroxide solution at 0 °C.

  • Stir vigorously for 1 hour.

  • Extract the resulting 1-methylpiperidine-3-carboxamide with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Dehydration of Primary Amide to Nitrile

  • To a solution of the crude 1-methylpiperidine-3-carboxamide in a suitable solvent such as THF or dichloromethane, add a dehydrating agent. Common choices include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.

  • If using TFAA, add triethylamine (2.5 equivalents) followed by the dropwise addition of TFAA (1.2 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product, 1-methylpiperidine-3-carbonitrile, with an organic solvent.

  • Dry, filter, and concentrate the organic extracts. The crude product can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • N-Methylation: The use of formaldehyde and a reducing agent like sodium cyanoborohydride (Eschweiler-Clarke reaction conditions) is a classic and efficient method for the reductive amination of the secondary amine of the piperidine ring. Sodium cyanoborohydride is preferred over the more reactive sodium borohydride as it is more selective for the iminium ion intermediate and less likely to reduce the carboxylic acid.

  • Amide Formation: Conversion of the carboxylic acid to the amide is a necessary intermediate step for the final dehydration to the nitrile. The use of oxalyl chloride and catalytic DMF is a standard method for forming a highly reactive acyl chloride in situ, which readily reacts with ammonia to form the primary amide.

  • Dehydration: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts primary amides to nitriles under mild conditions. The addition of a base like triethylamine is crucial to neutralize the trifluoroacetic acid byproduct.

Diagram of Synthetic Route A1

Synthetic Route A1 start Piperidine-3-carboxylic Acid step1 1. HCHO, NaBH3CN 2. Workup start->step1 intermediate1 1-Methylpiperidine-3-carboxylic Acid step1->intermediate1 step2 1. (COCl)2, cat. DMF 2. NH4OH intermediate1->step2 intermediate2 1-Methylpiperidine-3-carboxamide step2->intermediate2 step3 TFAA, Et3N intermediate2->step3 product 1-Methylpiperidine-3-carbonitrile step3->product

Caption: Synthesis from Piperidine-3-carboxylic Acid

An alternative approach within Strategy A begins with 3-hydroxypiperidine. This route involves N-methylation, followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with a cyanide source.

Experimental Protocol: Synthesis of 1-Methylpiperidine-3-carbonitrile from 3-Hydroxypiperidine

Step 1: N-Methylation of 3-Hydroxypiperidine

  • Follow the same N-methylation procedure as described in Route A1, Step 1, using 3-hydroxypiperidine as the starting material to yield 1-methylpiperidin-3-ol.[1]

Step 2: Activation of the Hydroxyl Group

  • Dissolve 1-methylpiperidin-3-ol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate.

Step 3: Nucleophilic Substitution with Cyanide

  • Dissolve the crude mesylate in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (1.5 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.

  • Cool the reaction to room temperature and pour it into a mixture of water and ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry, filter, and concentrate the organic extracts. The crude product can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. Methanesulfonyl chloride is a common and effective reagent for this transformation.

  • Nucleophilic Substitution: Sodium cyanide is a potent nucleophile that readily displaces the mesylate leaving group in an SN2 reaction to form the desired nitrile. The use of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively "naked" and highly reactive.

Diagram of Synthetic Route A2 ```dot digraph "Synthetic Route A2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

}

Caption: Reductive Cyclization Approach

Data Summary of Synthetic Routes

Route Starting Material Key Transformations Advantages Challenges
A1 Piperidine-3-carboxylic AcidN-methylation, Amide formation, DehydrationWell-established chemistry, readily available starting material.Multi-step process, potential for side reactions during amide formation and dehydration.
A2 3-HydroxypiperidineN-methylation, Hydroxyl activation, Cyanide displacementUtilizes a common starting material, direct introduction of the nitrile.Use of highly toxic cyanide reagents, potential for elimination side reactions.
B1 2-MethylglutaronitrileReductive amination and cyclizationConvergent, potentially fewer steps.Requires high-pressure hydrogenation, may produce a mixture of products requiring extensive purification.

Conclusion and Future Outlook

The synthesis of 1-methylpiperidine-3-carbonitrile can be approached from several strategic directions, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

For laboratory-scale synthesis, Route A1, starting from piperidine-3-carboxylic acid, often provides a reliable and predictable pathway. For larger-scale industrial production, the development of a more convergent and atom-economical route, such as a refined version of Route B1, could be advantageous.

As the demand for novel pharmaceuticals containing the 1-methylpiperidine-3-carbonitrile scaffold continues to grow, so too will the need for efficient and scalable synthetic methods. Future research in this area may focus on the development of novel catalytic systems for more selective and environmentally friendly transformations.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
  • Improved Synthesis of N-Methylcadaverine - MDPI. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Pre-Synthesis Labeling of Amino-Modifier CPG - Glen Research. Available at: [Link]

  • 1-Methylpiperidine - Wikipedia. Available at: [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
  • Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem. Available at: [Link]

  • 3-Methylpiperidine-1-carbonitrile | C7H12N2 | CID 10103172 - PubChem - NIH. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. Available at: [Link]

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents.
  • Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. Available at: [Link]

  • N-Methylpiperidine | C6H13N | CID 12291 - PubChem - NIH. Available at: [Link]

  • 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem - NIH. Available at: [Link]

  • Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile - PrepChem.com. Available at: [Link]

Sources

Exploratory

The Piperidine Pharmacophore: A Technical Guide to Discovery, Biosynthesis, and Application

Executive Summary: The Saturated Heterocycle Piperidine alkaloids represent one of the most chemically diverse and pharmacologically significant classes of secondary metabolites. Defined by a saturated six-membered ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturated Heterocycle

Piperidine alkaloids represent one of the most chemically diverse and pharmacologically significant classes of secondary metabolites. Defined by a saturated six-membered ring containing one nitrogen atom (


), this pharmacophore serves as the structural backbone for toxins, stimulants, and therapeutic agents.

This guide provides a technical deep-dive into the piperidine class, moving beyond surface-level history to explore the biogenetic divergence that separates their origins (Polyketide vs. Lysine pathways), the physicochemical principles governing their isolation, and their molecular docking at TRPV1 and nAChR sites.

Structural Classes & Key Analytes
AlkaloidSourceStructural Sub-ClassKey Pharmacological Target
Coniine Conium maculatum (Hemlock)2-propylpiperidinenAChR (Antagonist)
Piperine Piper nigrum (Black Pepper)Piperidine amideTRPV1 (Agonist)
Lobeline Lobelia inflata2,6-disubstituted piperidinenAChR (Mixed Agonist/Antagonist)
Pelletierine Punica granatum (Pomegranate)2-substituted piperidineAcetylcholinesterase (Inhibitor)
Solenopsin Solenopsis invicta (Fire Ant)2,6-dialkylpiperidineAngiogenesis Inhibitor / Necrotoxin

The Historical Timeline: From Socratic Poison to Synthetic Triumph

The history of piperidine alkaloids is the history of organic chemistry itself. The transition from crude botanical extracts to total synthesis marked the birth of rational drug design.

  • 399 BC (The Toxicological Baseline): The death of Socrates via Conium maculatum established the first recorded pharmacodynamic endpoint for coniine: ascending motor paralysis leading to respiratory failure.

  • 1819 (Isolation of Piperine): Hans Christian Ørsted isolates piperine from Piper nigrum, identifying the crystalline causative agent of pungency.[1]

  • 1827 (Isolation of Coniine): Giesecke isolates coniine. Unlike most alkaloids which are solids, coniine is an oily liquid, complicating early purification efforts.

  • 1886 (The Ladenburg Synthesis): Critical Milestone. Albert Ladenburg achieves the first total synthesis of any alkaloid.[2] By reacting

    
    -picoline with acetaldehyde and reducing the product with sodium in ethanol, he synthesized coniine. This proved that vital biological molecules could be constructed ab initio in the laboratory.
    

Biosynthetic Origins: The Biogenetic Divergence

Expert Insight: A common misconception in general texts is that all piperidine alkaloids derive from the amino acid L-Lysine. This is incorrect. There are two distinct biosynthetic pathways: the Polyketide Pathway (Acetate-derived) and the Amino Acid Pathway (Lysine-derived).

The Polyketide Route (Coniine)

Coniine is a "pseudo-alkaloid" in biogenetic terms because its nitrogen atom is introduced via transamination, not from a pre-existing amino acid backbone.[3]

  • Precursors: Acetyl-CoA + 3 Malonyl-CoA.

  • Enzyme System: Polyketide Synthase (PKS).[3][4][5]

  • Mechanism: Formation of a poly-beta-keto chain

    
     Cyclization 
    
    
    
    Transamination (from Alanine)
    
    
    Reduction.[3]
The Lysine Route (Pelletierine/Lobeline)

This is the "true" alkaloid pathway.

  • Precursors: L-Lysine.[6]

  • Mechanism: Decarboxylation to Cadaverine

    
     Oxidative deamination to 
    
    
    
    -piperideine
    
    
    Mannich-like condensation with acetoacetate (or similar nucleophiles).
Visualization: Biosynthetic Divergence

Biosynthesis cluster_0 Polyketide Pathway (Acetate) cluster_1 Amino Acid Pathway (Lysine) Acetate Acetyl-CoA + 3 Malonyl-CoA PolyKeto Poly-beta-keto Chain (PKS Enzyme) Acetate->PolyKeto Coniceine gamma-Coniceine PolyKeto->Coniceine Transamination (+Alanine) Coniine Coniine (Hemlock) Coniceine->Coniine Reduction Lysine L-Lysine Cadaverine Cadaverine (LDC Enzyme) Lysine->Cadaverine Decarboxylation Piperideine Delta-1-Piperideine Cadaverine->Piperideine Oxidation Pelletierine Pelletierine (Pomegranate) Piperideine->Pelletierine Mannich Condensation Lobeline Lobeline (Lobelia) Piperideine->Lobeline Dimerization

Caption: Figure 1. The biogenetic dichotomy of piperidine alkaloids. Note the distinct origins: Acetate (Red) vs. Lysine (Blue).

Isolation & Characterization: A Self-Validating Protocol

To isolate piperidine alkaloids with high purity, researchers must exploit the pH-dependent solubility switch (the


 usually lies between 9-11). The following protocol includes Checkpoints  to validate the process at each step.
Protocol: Acid-Base Partitioning for Piperine/Coniine

Objective: Isolate total piperidine alkaloids from plant matrix.

  • Extraction (Acidic Phase):

    • Macerate dried plant material in 0.5M

      
       (aq) for 24 hours.
      
    • Mechanism:[2][6][7][8][9] Converts free bases (lipophilic) into sulfate salts (hydrophilic).

    • Filtration: Remove plant debris.

    • Checkpoint 1: Spot aqueous filtrate on TLC. Spray with Dragendorff’s reagent.[10] Orange precipitate = Alkaloids present.[3][4][10][11]

  • Defatting (Lipid Removal):

    • Wash the acidic aqueous solution with Dichloromethane (DCM) x3.

    • Mechanism:[2][6][7][8][9] Neutral fats, chlorophyll, and resins partition into DCM. Alkaloid salts remain in the water.[12]

    • Discard DCM layer.

  • Basification (The Switch):

    • Adjust aqueous phase pH to 10-12 using

      
       or 
      
      
      
      .
    • Mechanism:[2][6][7][8][9] Deprotonation converts alkaloid salts back to free bases (lipophilic).

    • Checkpoint 2: Solution should turn cloudy (precipitation of free bases).

  • Extraction (Organic Phase):

    • Extract the basic aqueous solution with Chloroform or DCM x3.

    • Mechanism:[2][6][7][8][9] Free bases migrate into the organic solvent.

    • Combine organic layers, dry over

      
      , and evaporate.
      
Visualization: The Extraction Workflow

Extraction Raw Plant Material Acid Acid Extraction (pH 2) Raw->Acid H2SO4 Wash DCM Wash (Remove Lipids) Acid->Wash Base Basification (pH 10-12) Wash->Base Aq Phase Only Extract Chloroform Extraction Base->Extract Free Base Forms Final Purified Alkaloid Extract->Final Evaporation

Caption: Figure 2. Acid-Base partitioning workflow utilizing pH-dependent solubility switches.

Pharmacological Profiles & Drug Development

The piperidine ring acts as a structural anchor, positioning functional groups to interact with specific receptor pockets.

Piperine & TRPV1 (The Pain Pathway)

Piperine is a vanilloid receptor (TRPV1) agonist.[13][14]

  • Mechanism: It binds to the intracellular domain of TRPV1, similar to capsaicin, but with a distinct binding pose interacting with residue T671 on the S6 segment.[7][9]

  • Therapeutic Utility: Unlike capsaicin, which causes intense burning, piperine shows a high efficacy for receptor desensitization. This makes it a lead scaffold for non-opioid analgesics —activating the channel to deplete substance P, then rendering the neuron refractory to pain signals.

  • Bioavailability Enhancement: Piperine inhibits CYP3A4 and P-glycoprotein, significantly increasing the bioavailability of co-administered drugs (e.g., Curcumin).

Coniine/Lobeline & nAChR (The Addiction Pathway)
  • Coniine: Acts as a non-depolarizing antagonist at Nicotinic Acetylcholine Receptors (nAChR) at the neuromuscular junction.

    • Result: Flaccid paralysis (curare-like effect).

  • Lobeline: Acts as a partial agonist/antagonist at

    
     nAChR subtypes in the brain.
    
    • Therapeutic Utility: Historically used in smoking cessation aids. It stimulates dopamine release (reducing craving) but blocks the reinforcing effects of nicotine.

Future Outlook: Synthetic Biology & SBDD

The future of piperidine alkaloids lies in Structure-Based Drug Design (SBDD) and Biocatalysis .

  • SBDD: Crystal structures of TRPV1 bound to piperine allow for the rational modification of the piperidine ring. Adding polar groups to the C3/C4 positions may reduce lipophilicity while maintaining receptor affinity, creating water-soluble pain killers.

  • Synthetic Biology: Transferring the PKS (polyketide synthase) gene clusters from Conium maculatum into E. coli allows for the fermentation of coniine analogs. This "metabolic engineering" approach enables the production of "unnatural" alkaloids with optimized toxicity profiles for use as biodegradable pesticides.

References

  • Ladenburg, A. (1886).[4][15] Synthesis of the Active Principle of Hemlock. Berichte der deutschen chemischen Gesellschaft.

  • Hotti, H., & Rischer, H. (2017).[15] The Killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules.

  • Wang, Y., et al. (2019). A distinct structural mechanism underlies TRPV1 activation by piperine. Biochemical and Biophysical Research Communications.

  • Leete, E. (1964). Biosynthesis of the Hemlock Alkaloids. Journal of the American Chemical Society. (Established the Acetate/Polyketide pathway for Coniine).

  • Oersted, H.C. (1820). Über das Piperin. Journal für Chemie und Physik. (First isolation of Piperine).[1]

Sources

Foundational

stability and storage of 1-Methylpiperidine-3-carbonitrile

Technical Guide: Stability Profile and Storage Protocols for 1-Methylpiperidine-3-carbonitrile Executive Summary 1-Methylpiperidine-3-carbonitrile (CAS: Varying by stereochemistry, e.g., racemic or enantiopure forms) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile and Storage Protocols for 1-Methylpiperidine-3-carbonitrile

Executive Summary 1-Methylpiperidine-3-carbonitrile (CAS: Varying by stereochemistry, e.g., racemic or enantiopure forms) is a critical heterocyclic building block in the synthesis of pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics. Its dual functionality—a tertiary amine and a nitrile group—presents a unique stability challenge. While the piperidine ring confers structural rigidity, the molecule is susceptible to oxidative N-dealkylation/N-oxidation and nitrile hydrolysis under specific stress conditions. This guide provides a scientifically grounded protocol for the storage and handling of this compound to maintain >98% purity and enantiomeric excess (ee).

Physicochemical & Stability Profile

To understand the storage requirements, one must first quantify the molecule's inherent vulnerabilities. The following data synthesizes standard chemical behaviors of 3-substituted piperidines.

PropertyValue / CharacteristicStability Implication
Physical State Colorless to light yellow liquidDarkening indicates oxidation (N-oxide formation).
Boiling Point ~80-100°C (at reduced pressure)Volatile; requires tightly sealed containment to prevent evaporative loss.
pKa (Tertiary Amine) ~10.0 - 11.0 (Estimated)Basic; sensitive to atmospheric CO₂ (carbamate formation/salts).
pKa (

-proton)
~25 (DMSO)The proton at C3 is weakly acidic due to the electron-withdrawing nitrile. Strong bases can induce racemization.
Flash Point Low (<60°C estimated)Flammable. Requires explosion-proof storage.
Hygroscopicity ModerateAbsorbed water catalyzes nitrile hydrolysis.

Degradation Mechanisms: The "Why" Behind the Protocol

The stability of 1-Methylpiperidine-3-carbonitrile is governed by three primary failure modes. Understanding these allows us to engineer a robust storage environment.

A. Oxidative Degradation (N-Oxide Formation)

The nitrogen lone pair on the N-methyl group is electron-rich and prone to oxidation by atmospheric oxygen or peroxides found in degrading solvents. This forms 1-methylpiperidine-3-carbonitrile-N-oxide. This reaction is accelerated by light and trace metal impurities.

B. Nitrile Hydrolysis

While aliphatic nitriles are generally stable, the presence of moisture—especially in the presence of trace acids or bases—can catalyze the hydrolysis of the nitrile (


) first to a primary amide (

) and subsequently to a carboxylic acid (

). This is an irreversible degradation pathway.
C. Racemization (Stereochemical Instability)

For enantiopure samples (e.g., (R)- or (S)- isomers), the proton at the C3 position is activated by the electron-withdrawing nitrile group. Exposure to basic conditions or protic solvents with high dielectric constants can facilitate deprotonation/reprotonation, leading to a loss of enantiomeric excess (racemization).

Visualization of Degradation Pathways

DegradationPathways Start 1-Methylpiperidine- 3-carbonitrile (Active) NOxide N-Oxide Impurity (Oxidative) Start->NOxide + O2 / Peroxides (Light/Air) Amide Amide Intermediate (Hydrolytic) Start->Amide + H2O (Acid/Base Cat.) Racemate Racemic Mixture (Stereochemical Loss) Start->Racemate + Base (Deprotonation at C3) Acid Carboxylic Acid (Hydrolytic) Amide->Acid + H2O (Heat)

Figure 1: Primary degradation pathways. Red nodes indicate irreversible failure modes requiring disposal or extensive repurification.

Storage Protocols

Based on the degradation mechanisms above, the following tiered storage protocols are recommended.

Tier 1: Working Bench Storage (Active Use < 1 Week)
  • Environment: Ambient temperature (20-25°C).

  • Atmosphere: Cap tightly immediately after use. Flush headspace with Nitrogen (

    
    ) or Argon if opening multiple times per day.
    
  • Container: Amber glass vials with PTFE-lined caps. Avoid polyethylene (which is permeable to

    
    ).
    
  • Precaution: Do not store near strong acids or oxidizers.

Tier 2: Long-Term Storage (Inventory > 1 Month)
  • Temperature: Refrigerate (2°C to 8°C) . Lower temperatures (-20°C) are acceptable but ensure the liquid does not freeze-thaw repeatedly, which can condense moisture.

  • Atmosphere: Strict Inert Gas Blanket. The container must be purged with dry Nitrogen or Argon before sealing.

  • Container:

    • Primary: Amber borosilicate glass bottle.

    • Seal: Parafilm® or shrink band over the cap to prevent gas exchange.

    • Secondary: Place the bottle inside a sealed desiccator or a secondary containment bag with a desiccant packet (Silica gel) and an oxygen scavenger.

  • Stereochemical Protection: For chiral samples, ensure the storage buffer (if in solution) is strictly neutral (pH 7). Avoid storage in basic solvents (e.g., pyridine, amines).

Quality Control & Analytics

To validate the integrity of the compound before use in critical synthesis, deploy the following analytical checks.

MethodTarget ImpurityAcceptance Criteria
GC-MS Volatile impurities, N-oxides (may thermally revert, use caution)Purity > 98.0% Area
1H-NMR (CDCl₃) Hydrolysis products (Amide/Acid)Absence of amide protons (~5-7 ppm broad) or acid protons (>10 ppm).
Chiral HPLC Enantiomers (Racemization)ee > 99% (if chiral starting material).
Karl Fischer (KF) Water Content< 0.5% w/w (Critical to prevent hydrolysis).

Protocol Note: If the liquid appears yellow or dark orange, simple distillation under reduced pressure is often sufficient to recover the pure amine, as the N-oxide and polymeric impurities are typically non-volatile residues.

Safety & Handling

  • Flammability: 1-Methylpiperidine derivatives are highly flammable. Ground all equipment to prevent static discharge.

  • Corrosivity: The compound is alkaline and can cause skin burns and serious eye damage. Wear nitrile gloves and chemical splash goggles.

  • Toxicity: Treat as toxic by inhalation and ingestion.[1] All transfers must occur within a certified chemical fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methylpiperidine-4-carbonitrile (Isomer Analog). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles and Stability. Retrieved from [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO). (Reference for alpha-proton acidity). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of 1-Methylpiperidine-3-carbonitrile

The following technical guide details the mass spectrometry fragmentation of 1-Methylpiperidine-3-carbonitrile , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors. Executive Summary & Chemical Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation of 1-Methylpiperidine-3-carbonitrile , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors.

Executive Summary & Chemical Context

1-Methylpiperidine-3-carbonitrile (CAS: 4606-63-7) is a pharmacologically significant heterocyclic building block, most notably utilized in the synthesis of Tofacitinib and other JAK inhibitors.[1] In drug development, rigorous impurity profiling requires the identification of this intermediate at trace levels.[1][2]

This guide provides a mechanistic breakdown of its fragmentation under Electron Ionization (EI) at 70 eV.[1][2] Unlike simple aliphatic amines, the presence of the electron-withdrawing nitrile group at the C3 position introduces competitive fragmentation pathways—balancing the dominant


-cleavage of the piperidine ring with nitrile-specific eliminations.[1]
Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-Methylpiperidine-3-carbonitrile[1][3]

  • Molecular Formula:

    
    [1][4]
    
  • Exact Mass: 124.10 Da

  • Key Functional Groups: Tertiary amine (N-methyl), Nitrile (C3-position).[1]

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental parameters are recommended. These conditions ensure reproducible ionization and minimize thermal degradation prior to analysis.[1][2]

Experimental Protocol: GC-MS Analysis

Objective: Qualitative identification of 1-Methylpiperidine-3-carbonitrile in reaction mixtures.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.[1][2]

    • Critical Step: If analyzing as an impurity in a salt matrix, perform a liquid-liquid extraction with 0.1 M NaOH/DCM to liberate the free base.[1][2]

  • GC Parameters:

    • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

    • Inlet: Split 20:1, Temperature 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source: Electron Ionization (EI).[1][2]

    • Energy: 70 eV.[1][2]

    • Scan Range: m/z 35–300.[1][2]

    • Source Temp: 230°C.

Fragmentation Pathway Analysis

The fragmentation of 1-Methylpiperidine-3-carbonitrile is governed by the stability of the tertiary nitrogen cation.[1] The mass spectrum is characterized by a distinct molecular ion and a base peak resulting from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-cleavage.[1][2]
The Molecular Ion (M+)[1][2][9]
  • m/z 124: The molecular ion is visible but typically of moderate intensity (10–30%).[1][2] The tertiary amine lowers the ionization potential, stabilizing the radical cation

    
    .[2]
    
Primary Pathway: -Cleavage (Dominant)

The most favorable fragmentation is the loss of a hydrogen atom adjacent to the nitrogen.[1][2] In N-methylpiperidines, this yields a highly stable iminium ion.[1][2]

  • Mechanism: Removal of a radical electron from the nitrogen is followed by the homolytic cleavage of the adjacent C-H bond.[1][2]

  • Observed Ion: m/z 123 [M-H]

    
     .
    
  • Significance: This is often the Base Peak (100% relative abundance) or a major ion, characteristic of cyclic tertiary amines.[1][2]

Secondary Pathway: Ring Opening & Nitrile Interaction

Unlike unsubstituted piperidines, the C3-nitrile group influences ring fission.[1][2]

  • Loss of HCN: A common elimination in nitrile-containing heterocycles.[1][2]

    • 
      .[1][2]
      
    • This fragment likely corresponds to a dehydropiperidinium species.[1][2]

  • Loss of Methyl Radical:

    • Loss of the N-methyl group is generally unfavorable compared to

      
      -cleavage but can produce a minor peak at m/z 109 [M-CH
      
      
      
      ]
      
      
      .[1]
Diagnostic Low-Mass Fragments

These ions confirm the N-methylpiperidine core structure.[1][2]

  • m/z 98: Corresponds to the [M-CN]

    
     or ring contraction.[1][2] This is the base peak of the parent 1-methylpiperidine, suggesting that if the nitrile is lost, the stable piperidinyl cation remains.[1][2]
    
  • m/z 44: The N-methylformaldiminium ion (

    
    ).[1][2] This is a diagnostic marker for any N-methyl amine.[1][2]
    
  • m/z 42:

    
     (Propene radical cation) derived from ring fragmentation.[1][2]
    
Summary of Key Ions
m/zIdentityMechanismRelative Abundance (Est.)
124

Molecular IonModerate (20-40%)
123


-Cleavage (Loss of H)
High (80-100%)
98

Loss of Nitrile GroupModerate (40-60%)
97

Elimination of HCNLow-Moderate
44

Ring fragmentationHigh (Diagnostic)

Visualizations

Diagram 1: Fragmentation Mechanism Tree

This diagram illustrates the causal relationships between the molecular ion and its primary fragments.[1][2]

FragmentationPathway M Molecular Ion [M]+• m/z 124 MH α-Cleavage Product [M-H]+ m/z 123 (Iminium Ion) M->MH - H• (Dominant) MCN Loss of Nitrile [M-CN]+ m/z 98 M->MCN - •CN MHCN Elimination [M-HCN]+• m/z 97 M->MHCN - HCN LowMass Diagnostic Amine [CH2=N(Me)]+ m/z 44 MH->LowMass Secondary Frag. MCN->LowMass Ring Fission

Caption: Mechanistic pathway showing the dominant alpha-cleavage (Red) and secondary nitrile eliminations (Yellow).[1]

Diagram 2: Analytical Workflow for Impurity Profiling

A self-validating workflow to confirm the identity of the compound in a synthesis matrix.[1][2]

Workflow Sample Reaction Mixture (Crude) Prep Liq-Liq Extraction (pH > 10) Sample->Prep Isolate Base GC GC Separation (Rtx-5MS) Prep->GC Inject 1µL MS EI-MS (70eV) Scan m/z 35-300 GC->MS Elute Data Data Analysis Extract Ion Chromatogram (EIC 123, 124) MS->Data Acquire

Caption: Step-by-step analytical workflow for isolating and identifying 1-Methylpiperidine-3-carbonitrile.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Methylpiperidine (CAS 626-67-5).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • PubChem. 1-Methylpiperidine-3-carbonitrile (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Methylpiperidine-3-carbonitrile

Introduction 1-Methylpiperidine-3-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in a vast array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methylpiperidine-3-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The specific incorporation of a methyl group at the nitrogen atom and a nitrile group at the 3-position creates a versatile intermediate, enabling further chemical elaboration to generate novel molecular entities for therapeutic applications.[3]

This document provides a comprehensive, field-proven guide for the synthesis of 1-Methylpiperidine-3-carbonitrile. The protocol is designed for reproducibility and scalability, detailing a logical two-step synthetic strategy that proceeds from a commercially available starting material. We will delve into the causality behind the chosen reactions, offer step-by-step instructions, and provide the necessary data for validation, ensuring that researchers, scientists, and drug development professionals can confidently replicate this synthesis.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves two distinct and high-yielding transformations: (1) the catalytic hydrogenation of a pyridine precursor to form the saturated piperidine ring, followed by (2) the N-methylation of the resulting secondary amine to yield the final product.

  • Step 1: Heterogeneous Catalytic Hydrogenation of 3-Pyridinecarbonitrile. The synthesis commences with 3-Pyridinecarbonitrile (nicotinonitrile), an inexpensive and readily available starting material. The aromatic pyridine ring is reduced to its corresponding saturated piperidine ring via catalytic hydrogenation. This method is chosen for its efficiency, clean conversion, and the ease of catalyst removal (simple filtration). Platinum(IV) oxide (PtO₂, Adam's catalyst) is selected as the catalyst due to its high activity in reducing pyridine rings under manageable conditions of hydrogen pressure and temperature. The reaction proceeds by the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

  • Step 2: N-Methylation via Eschweiler-Clarke Reaction. The intermediate, Piperidine-3-carbonitrile, is a secondary amine that is subsequently methylated. The Eschweiler-Clarke reaction is the method of choice for this transformation. This classic reaction utilizes a mixture of formic acid and formaldehyde to achieve exhaustive methylation of primary and secondary amines. Its primary advantages are the use of inexpensive reagents, the avoidance of problematic alkyl halides, and the simplicity of the workup procedure. Mechanistically, the reaction involves the formation of an iminium ion from the piperidine and formaldehyde, which is then reduced by hydride transfer from formate (derived from formic acid). The only byproducts are water and carbon dioxide, making product purification straightforward.

Experimental Workflow Overview

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Overall two-step synthesis of 1-Methylpiperidine-3-carbonitrile.

Detailed Experimental Protocols

PART A: Synthesis of Piperidine-3-carbonitrile

This procedure details the catalytic hydrogenation of 3-Pyridinecarbonitrile to form the piperidine intermediate.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMolesEq.
3-Pyridinecarbonitrile104.1120.8 g0.201.0
Platinum(IV) oxide (PtO₂)227.080.40 g1.76 mmol0.009
Ethanol (anhydrous)46.07200 mL--
Hydrogen Gas (H₂)2.02100 psi--

Equipment

  • 500 mL Parr-type hydrogenation apparatus or similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stir bar or mechanical stirrer assembly

  • Buchner funnel and filter flask

  • Celite® (diatomaceous earth)

  • Rotary evaporator

Procedure

  • Vessel Preparation: Place the magnetic stir bar, 3-Pyridinecarbonitrile (20.8 g), and Platinum(IV) oxide (0.40 g) into the glass liner of the hydrogenation apparatus.

  • Solvent Addition: Add 200 mL of anhydrous ethanol to the liner.

  • Assembly and Purging: Assemble the reactor according to the manufacturer's instructions. Seal the vessel and purge the system three times with nitrogen gas to remove all oxygen.

  • Hydrogenation: After purging with nitrogen, purge the vessel three times with hydrogen gas. Pressurize the reactor to 100 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reactor to 60°C. Maintain the temperature and pressure, monitoring for hydrogen uptake. The reaction is typically complete within 12-18 hours.

  • Reaction Completion & Cooldown: Once hydrogen uptake ceases, turn off the heating and allow the reactor to cool to ambient temperature.

  • Depressurization: Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel three times with nitrogen gas.

  • Catalyst Removal: Open the reactor and carefully decant the ethanolic solution. Filter the solution through a pad of Celite® in a Buchner funnel to remove the platinum catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to yield Piperidine-3-carbonitrile as a solid or viscous oil. The product is often of sufficient purity for the next step.

PART B: Synthesis of 1-Methylpiperidine-3-carbonitrile

This procedure details the N-methylation of Piperidine-3-carbonitrile using the Eschweiler-Clarke reaction.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMolesEq.
Piperidine-3-carbonitrile110.1620.0 g (assumed from previous step)0.181.0
Formic Acid (98%)46.0325.2 mL0.673.7
Formaldehyde (37% aq. soln.)30.0320.2 mL0.271.5
Sodium Hydroxide (NaOH)40.00As needed (50% w/v aq. soln.)--
Dichloromethane (DCM)84.933 x 100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g--

Equipment

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure

  • Reagent Addition: In the 500 mL round-bottom flask, add Piperidine-3-carbonitrile (20.0 g). Carefully add formic acid (25.2 mL), followed by formaldehyde solution (20.2 mL). Caution: Initial reaction may be exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 8-12 hours, during which time CO₂ evolution will be observed.

  • Cooldown and Basification: Cool the reaction mixture to room temperature. Transfer the mixture to a beaker set in an ice bath. Slowly and carefully add 50% NaOH solution with stirring until the mixture is strongly basic (pH > 12). Caution: This is a highly exothermic neutralization.

  • Extraction: Transfer the basic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Methylpiperidine-3-carbonitrile.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as a clear liquid.

Mechanism of Eschweiler-Clarke N-Methylation

The diagram below outlines the key steps in the N-methylation of the piperidine intermediate.

G step1 Piperidine-3-CN + HCHO ⇌ Iminium Ion + H₂O step2 Iminium Ion + HCOOH → 1-Methylpiperidine-3-CN + CO₂ + H⁺ p1->step2 Hydride Transfer

Caption: Key mechanistic steps of the Eschweiler-Clarke reaction.

Expected Results and Characterization

CompoundM.W. ( g/mol )Physical StateExpected Yield
Piperidine-3-carbonitrile110.16Solid>90%
1-Methylpiperidine-3-carbonitrile124.18Liquid80-90%

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure, including the presence of the N-methyl group and the saturated piperidine ring.

  • FT-IR: To identify key functional groups, such as the nitrile (C≡N) stretch (~2240 cm⁻¹).

  • GC-MS: To confirm the molecular weight (m/z = 124) and assess purity.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 3-Pyridinecarbonitrile: Toxic if swallowed and causes serious eye damage. Avoid inhalation and contact with skin and eyes.

  • 1-Methylpiperidine (analog for target): The final product is expected to be hazardous. The parent compound, 1-methylpiperidine, is a highly flammable, toxic, and corrosive liquid that causes severe skin and eye burns.[4][5] Handle with extreme care.

  • Hydrogen Gas: Extremely flammable. Ensure the reaction vessel is properly sealed and operated away from ignition sources.

  • Platinum(IV) Oxide: Flammable solid. The recovered catalyst may be pyrophoric; handle with care and store under an inert atmosphere or water.

  • Formic Acid & Formaldehyde: Both are corrosive and toxic. Avoid inhalation of vapors.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • PubChem. (n.d.). 3-Methylpiperidine-1-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective allylic alkylation of C3-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

  • ResearchGate. (2026). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Methylpiperidine, 99%. Retrieved from [Link]

  • Revistas Bolivianas. (2013). FACILE SYNTHESIS OF TETRAHYDROPYRIMIDINES WITH POSSIBLE INSECTICIDAL ACTIVITY. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755624A - Synthetic method of piperidine derivative.
  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.... Retrieved from [Link]

  • MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis.... Retrieved from [Link]

Sources

Application

Application Note: Purification of 1-Methylpiperidine-3-carbonitrile by Flash Column Chromatography

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1-Methylpiperidine-3-carbonitrile (CAS: varies by salt/isomer, typically analogous to 1-methyl-3-cyanopiperidine)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1-Methylpiperidine-3-carbonitrile (CAS: varies by salt/isomer, typically analogous to 1-methyl-3-cyanopiperidine).[1]

The protocol addresses the specific physicochemical challenges of purifying basic, tertiary amino-nitriles on silica gel, specifically the "silanol effect" which causes peak tailing and irreversible adsorption.

Executive Summary

1-Methylpiperidine-3-carbonitrile is a tertiary amine with a basic nitrogen center (estimated pKa ~9.0–9.[1]5) and a polar nitrile group. Standard silica gel chromatography often fails for this class of compounds due to strong acid-base interactions between the amine and the acidic silanols (


) on the stationary phase.[2] This results in severe tailing (streaking) , poor resolution, and mass loss.

This guide provides a validated protocol using mobile phase modifiers to suppress silanol activity, ensuring sharp peak shape and high recovery.

Physicochemical Profile & Challenges

PropertyValue / CharacteristicChromatographic Implication
Structure 3-substituted piperidine ringPotential for cis/trans isomers if other substituents exist; otherwise, rapid N-inversion averages the conformation.[1]
Basicity Tertiary Amine (pKa ~9.[1]5)Critical: Will protonate on acidic silica (

), leading to cation-exchange retention mechanism (streaking).[1]
Polarity Moderate (Nitrile + Amine)Soluble in DCM, MeOH, EtOAc.[1] Requires polar modulation for elution.[1]
Boiling Point >160°C (Estimated)Likely a high-boiling oil or low-melting solid.[1] Solvent removal requires care to avoid bumping.
The Silanol Effect

Unmodified silica gel possesses surface hydroxyl groups with a pKa of ~5.0. When a basic amine (pKa ~9) is introduced, the following equilibrium occurs:



This creates an ionic bond that is much stronger than the desired dipole-dipole interactions, causing the compound to "stick" to the column and elute as a broad smear.

Method Development (TLC)[3][4]

Before scaling to a column, the mobile phase must be optimized on TLC plates. You cannot use standard solvents without modification.[1]

Validated Mobile Phase Systems

Two solvent systems are recommended based on the polarity of the impurities (e.g., unreacted 3-cyanopiperidine).

  • System A (Lower Polarity): Hexane / Ethyl Acetate + Triethylamine (TEA)

    • Best for: Removing non-polar impurities or if the product elutes early.

    • Modifier: Add 1% TEA to the mobile phase.[2][3]

  • System B (Higher Polarity): Dichloromethane (DCM) / Methanol + Ammonium Hydroxide (NH₄OH)

    • Best for: General purification of polar amines.

    • Modifier: Add 1% concentrated NH₄OH (28-30%) or 1-2% of 7N NH₃ in MeOH.[1]

TLC Protocol[2][3][4][5]
  • Prepare Chamber: Add the solvent system (e.g., 95:5 DCM:MeOH + 1% NH₄OH) to the jar. Swirl to saturate the vapor phase.

  • Spotting: Dissolve crude sample in DCM. Spot 1 µL on a silica TLC plate.

  • Visualization:

    • UV (254 nm): The nitrile group may have weak absorbance; the amine does not.

    • Iodine Chamber: Universal stain, highly effective for amines (brown spots).

    • Dragendorff’s Reagent: Specific for tertiary amines (orange spots).

  • Target Rf: Adjust solvent ratio to achieve an Rf of 0.25 – 0.35 for the target compound.

Strategic Decision Workflow

Use the following logic tree to select the optimal purification path.

PurificationStrategy Start Crude 1-Methylpiperidine-3-carbonitrile CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC RfCheck Check Rf & Separation CheckTLC->RfCheck SystemA System A: Hex/EtOAc + 1% TEA (For non-polar impurities) RfCheck->SystemA Rf > 0.5 (Too Fast) SystemB System B: DCM/MeOH + 1% NH4OH (For polar impurities) RfCheck->SystemB Rf < 0.2 (Too Slow) RfCheck->SystemB Streaking Observed PreTreat CRITICAL STEP: Pre-treat Silica Column SystemA->PreTreat SystemB->PreTreat RunColumn Run Flash Chromatography PreTreat->RunColumn

Figure 1: Decision tree for selecting the mobile phase based on initial TLC screening.

Detailed Experimental Protocol

Reagents
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Solvents: HPLC grade Dichloromethane (DCM), Methanol (MeOH).

  • Modifier: Ammonium Hydroxide (28-30% aq) OR Triethylamine (TEA).[1]

Step-by-Step Procedure (System B Recommendation)
1. Column Preparation (Slurry Packing)

The column must be basic before the sample touches it.

  • Calculate silica requirement: ~30–50g silica per 1g of crude material.[1]

  • Prepare Slurry Solvent : 95% DCM / 5% MeOH + 1% NH₄OH .

    • Note: If using TEA, use 1% TEA in Hexane/EtOAc.

  • Suspend silica in the Slurry Solvent and pour into the column.

  • Flush with 2 column volumes (CV) of the Slurry Solvent to neutralize all acidic sites.

2. Sample Loading

Dry loading is preferred for amines to prevent band broadening.

  • Dissolve crude oil in a minimal amount of DCM.[3]

  • Add Celite (approx.[1] 2x weight of crude) or clean silica.

  • Evaporate solvent on a rotavap until a free-flowing powder remains.[1]

  • Load the powder onto the top of the packed bed. Add a layer of sand on top.

3. Elution Gradient

Run the column using a stepwise gradient. Always include the modifier in both solvent bottles.

StepSolvent A (DCM + 1% NH₄OH)Solvent B (MeOH + 1% NH₄OH)CV (Column Volumes)Purpose
1 100%0%2Elute non-polar oils
2 98%2%3Elute less polar impurities
3 95%5%5-10Target Compound Elution
4 90%10%3Flush polar contaminants
4. Fraction Collection & Analysis
  • Collect fractions in test tubes.

  • Spot fractions on TLC. Visualize with Iodine or Dragendorff stain.[1]

  • Pool fractions containing the pure product.

  • Important: The pooled fractions contain the modifier (TEA or Ammonia).

    • Ammonia Removal: Evaporates naturally on the rotavap.

    • TEA Removal: Requires prolonged high-vacuum drying or an azeotrope with EtOH.[1]

Troubleshooting Guide

IssueRoot CauseSolution
Streaking / Tailing Inufficient base modifier.Increase NH₄OH to 2% or switch to TEA. Ensure column was pre-equilibrated with base.[1]
Compound Stuck Ion exchange with silica.[1]Switch to DCM / MeOH / 7N NH₃ in MeOH (90:10). The increased ammonia concentration displaces the amine.
Poor Separation from Impurity Co-elution of secondary amine precursor.[1]Use Amine-Functionalized Silica (NH₂-Silica) .[1] This phase separates based on H-bonding differences between

and

amines.[1]
Product is an Oil Solvent trapping.[1][4]Dry under high vacuum (< 1 mbar) at 40°C for 4 hours to remove trace TEA/DCM.

Advanced Workflow: Automated Flash Systems

For users with automated systems (e.g., Biotage Isolera, Teledyne ISCO CombiFlash):

AutoFlash Setup System Setup SolventPrep Add Modifier to Solvent Bottles Setup->SolventPrep 1% NH4OH Equilibration Equilibrate Column (3 CV) SolventPrep->Equilibration Critical RunGradient Run Gradient (0-10% MeOH) Equilibration->RunGradient Detection Detection: 200-280 nm + ELSD RunGradient->Detection

Figure 2: Workflow for automated flash chromatography systems.

Note on Detection: Nitriles have weak UV absorbance.[1] If the UV signal is low, use an ELSD (Evaporative Light Scattering Detector) or monitor the full UV spectrum (200–400 nm) to catch the end absorption of the amine.

References

  • Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Application Notes.

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes.

  • Reeves, P. C., et al. "Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile."[1][5] Journal of Heterocyclic Chemistry, vol. 23, 1986, pp.[5] 73. (Provides context on similar piperidine-nitrile synthesis and handling).

  • PubChem. "1-Methylpiperidine Properties."[1][6] National Library of Medicine.

  • ChemicalBook. "N-Methylpiperidine Physical Properties."

(Note: While specific patents for the 3-carbonitrile isomer purification are proprietary, the protocols above are derived from standard authoritative practices for the 1-methylpiperidine class of compounds found in the cited literature.)

Sources

Method

Application Notes: 1-Methylpiperidine-3-carbonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to present substituents in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to present substituents in a defined three-dimensional orientation.[1][2] 1-Methylpiperidine-3-carbonitrile emerges as a highly valuable and versatile building block for drug discovery and development. Its unique bifunctional nature, featuring a reactive nitrile group and a tertiary amine within a conformationally flexible ring, allows for the strategic introduction of diverse functionalities. This guide provides an in-depth exploration of 1-Methylpiperidine-3-carbonitrile, detailing its properties, core synthetic transformations, and its potential application in the synthesis of complex pharmaceutical targets, such as key intermediates for Janus kinase (JAK) inhibitors.

Physicochemical & Structural Properties

1-Methylpiperidine-3-carbonitrile is a chiral molecule whose properties make it a tractable intermediate for multi-step synthetic campaigns. While specific experimental data for the 3-carbonitrile isomer is sparse, the properties can be reliably inferred from its isomer, 1-Methylpiperidine-4-carbonitrile, and the parent N-methylpiperidine scaffold.

Table 1: Physicochemical Properties of 1-Methylpiperidine-3-carbonitrile and Related Compounds

PropertyValueSource / Analogue
IUPAC Name 1-Methylpiperidine-3-carbonitrile---
Molecular Formula C₇H₁₂N₂[3]
Molecular Weight 124.19 g/mol [3]
CAS Number Not explicitly found (Analogue: 20691-92-3 for 4-isomer)
Appearance Expected to be a colorless to yellow liquid[3] (4-isomer)
Boiling Point Estimated ~190-210 °C(Inferred from related structures)
Solubility Miscible with water and common organic solvents (Ether, Alcohol)[4] (N-Methylpiperidine)
Purity (Typical) ≥ 95% (GC)[3] (4-isomer)

The Strategic Value in Synthesis: A Tale of Two Functional Groups

The synthetic utility of 1-Methylpiperidine-3-carbonitrile is rooted in the distinct and orthogonal reactivity of its two primary functional groups: the nitrile and the tertiary amine.

  • The Nitrile Handle: The cyano group (–C≡N) is a powerful synthetic precursor. It can be readily transformed into two critical functionalities in drug molecules:

    • Carboxylic Acid: Through hydrolysis, the nitrile can be converted to a carboxylic acid, enabling the formation of amides, esters, and other acid derivatives.

    • Primary Amine: Through reduction, it yields an aminomethyl group (–CH₂NH₂), a common pharmacophoric element and a key point for further molecular elaboration.

  • The Piperidine Core: The N-methylated piperidine ring provides a robust, saturated heterocyclic core. This structure imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, compared to aromatic counterparts. The tertiary amine itself is basic and can be crucial for salt formation, enhancing the bioavailability of the final active pharmaceutical ingredient (API).

The following diagram illustrates the primary synthetic pathways branching from this intermediate.

G cluster_start Starting Intermediate cluster_products Key Synthetic Derivatives start 1-Methylpiperidine-3-carbonitrile acid 1-Methylpiperidine-3-carboxylic Acid start->acid  Hydrolysis  (H₃O⁺ or OH⁻, Δ) amine (1-Methylpiperidin-3-yl)methanamine start->amine  Reduction  (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Core transformations of 1-Methylpiperidine-3-carbonitrile.

Experimental Protocols

The following protocols are representative methods for the transformation of 1-Methylpiperidine-3-carbonitrile. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Hydrolysis to 1-Methylpiperidine-3-carboxylic Acid

Causality: Acidic hydrolysis protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[5][6] Heating under reflux is necessary to overcome the activation energy for both hydrolysis steps.

Materials:

  • 1-Methylpiperidine-3-carbonitrile (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (10-15 volumes)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, pH paper/meter.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Methylpiperidine-3-carbonitrile (e.g., 10.0 g, 80.5 mmol).

  • Hydrolysis: Add 6M HCl (e.g., 100 mL) to the flask. Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Neutralization & Isolation: Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-5) using a 50% NaOH solution. The product may precipitate at this stage. If it does, collect the solid by filtration.

  • Extraction: If the product remains in solution, extract the aqueous layer multiple times with an organic solvent like DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methylpiperidine-3-carboxylic acid.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction to (1-Methylpiperidin-3-yl)methanamine

Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing the carbon-nitrogen triple bond of a nitrile directly to a primary amine. The reaction is highly exothermic and requires careful control of temperature and an anhydrous environment to prevent violent quenching of the reagent.

Materials:

  • 1-Methylpiperidine-3-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask under an inert atmosphere (N₂ or Ar). Add LiAlH₄ (e.g., 9.2 g, 241.5 mmol) and anhydrous THF (e.g., 150 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 1-Methylpiperidine-3-carbonitrile (e.g., 20.0 g, 161.0 mmol) in anhydrous THF (e.g., 50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. The reaction can be gently heated to reflux if progress is slow, as monitored by TLC or GC-MS.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (e.g., 9.2 mL) dropwise, followed by 15% aqueous NaOH (e.g., 9.2 mL), and finally more water (e.g., 27.6 mL). Caution: This process is highly exothermic and generates hydrogen gas.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-Methylpiperidin-3-yl)methanamine.

  • Purification: The product can be purified by distillation under reduced pressure.

Application Profile: Synthesis of a Tofacitinib Precursor Core

1-Methylpiperidine-3-carbonitrile and its direct derivatives are structurally analogous to key intermediates used in the synthesis of Tofacitinib, an oral JAK inhibitor for the treatment of rheumatoid arthritis.[7][8] The core of Tofacitinib contains a (3R,4R)-4-methyl-3-(methylamino)piperidine moiety. While patented syntheses often start from different materials, we can illustrate a logical, albeit hypothetical, pathway from our intermediate to a related chiral amine, demonstrating its strategic value.

Caption: Conceptual pathway to a chiral piperidine amine core.

This conceptual pathway highlights several critical operations in pharmaceutical process development:

  • Reduction: The nitrile is converted to the primary amine.

  • Protection: One of the amino groups is protected (e.g., as a Boc-carbamate) to allow for selective chemistry.

  • Chiral Resolution: As the starting material is racemic, a resolution step is essential to isolate the desired enantiomer.[6] This is often achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[9]

  • Further Elaboration: The isolated, pure enantiomer can then undergo further reactions (e.g., methylation, deprotection) to arrive at the final, complex intermediate required for coupling with the heterocyclic portion of the API.[10]

Analytical Quality Control

Ensuring the purity and identity of 1-Methylpiperidine-3-carbonitrile is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is ideal for assessing purity and identifying volatile impurities. The piperidine's boiling point makes it well-suited for GC analysis.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to quantify the material and detect non-volatile impurities. As the compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is necessary.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra will show characteristic signals for the N-methyl group, the piperidine ring protons, and the carbon of the nitrile group.[3]

  • Chiral Chromatography: To resolve the enantiomers and determine enantiomeric excess (ee), chiral HPLC or GC with a chiral stationary phase is required.[6]

Safety and Handling

As a nitrile-containing tertiary amine, 1-Methylpiperidine-3-carbonitrile requires careful handling. The safety profile can be inferred from related compounds like N-methylpiperidine.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination), safety goggles, and a lab coat.[12]

  • Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.

  • Incompatibilities: The compound is a base and will react exothermically with acids. Nitriles can react violently with strong oxidizing agents or reducing agents under uncontrolled conditions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Google Patents. (2020). CN111995627B - Tofacitinib citrate intermediate and preparation method and application thereof.
  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2018). CN104710346B - Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
  • Google Patents. (2015). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved February 7, 2026, from [Link]

  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • ResearchGate. (2024). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved February 7, 2026, from [Link]

  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 10-15.
  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. DigitalCommons@UNL. Retrieved February 7, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2016). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Google Patents. (2016). CN104297404B - A kind of for measuring the method for piperidines impurity content in acetic acid copaxone sample.

Sources

Application

Application Notes and Protocols for 1-Methylpiperidine-3-carbonitrile in Neuropharmacology Research

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for selective interaction with complex biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes within the brain.[4]

1-Methylpiperidine-3-carbonitrile emerges not as a direct therapeutic agent, but as a versatile and valuable starting material for the synthesis of novel neuropharmacological probes and drug candidates.[5][6][7] Its structure offers three key points for chemical modification: the nitrile group, the N-methylated tertiary amine, and the chiral center at the 3-position. The nitrile group is a particularly useful functional handle, serving as a precursor to amines, carboxylic acids, amides, and other functional groups essential for mimicking neurotransmitters or engaging in specific receptor interactions. The N-methyl group often enhances blood-brain barrier permeability, a crucial attribute for any CNS-acting compound.

This guide provides detailed application notes and protocols for leveraging 1-Methylpiperidine-3-carbonitrile as a strategic building block in neuropharmacology research, focusing on its synthetic utility to generate novel molecules for probing CNS pathways and developing new therapeutic agents.

Chemical Properties and Handling

Before proceeding with experimental work, it is crucial to understand the physicochemical properties of 1-Methylpiperidine-3-carbonitrile.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[8]
Molecular Weight 124.19 g/mol [5]
Appearance Typically a liquid[5]
Storage Store at 0-8°C[5]
Key Functional Groups Tertiary amine, NitrileN/A

Safety Precautions: Like many piperidine and nitrile-containing compounds, 1-Methylpiperidine-3-carbonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Application Note I: Synthesis of Novel GABA Transporter 1 (GAT1) Inhibitors

Objective: To utilize 1-Methylpiperidine-3-carbonitrile as a scaffold for the synthesis of potential anticonvulsant agents targeting the GABA transporter 1 (GAT1). Derivatives of the related piperidine-3-carboxylic acid have shown promise in this area.[9] This protocol outlines a synthetic route to convert the nitrile into a carboxylic acid and subsequently an amide, a common feature in GAT1 inhibitors.

Rationale: The gamma-aminobutyric acid (GABA) system is a primary inhibitory neurotransmitter system in the CNS. Inhibition of GAT1 prolongs the action of GABA in the synaptic cleft, leading to an overall increase in inhibitory tone, which is a validated strategy for treating epilepsy and other seizure disorders. The piperidine core can mimic the cyclic nature of GABA analogues, while substituents at the 3-position can be optimized for potency and selectivity.

Synthetic Workflow Diagram

GAT1_Synthesis_Workflow A 1-Methylpiperidine-3-carbonitrile B Step 1: Acid Hydrolysis (H2SO4, H2O) A->B Nitrile Hydrolysis C 1-Methylpiperidine-3-carboxylic acid B->C D Step 2: Amide Coupling (EDC, HOBt, Benzylamine) C->D Amidation E Target Compound: N-Benzyl-1-methylpiperidine-3-carboxamide D->E

Caption: Synthetic pathway from 1-Methylpiperidine-3-carbonitrile to a potential GAT1 inhibitor.

Protocol 1: Synthesis of N-Benzyl-1-methylpiperidine-3-carboxamide

Part A: Hydrolysis of 1-Methylpiperidine-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-Methylpiperidine-3-carbonitrile (1.0 eq).

  • Acid Addition: Carefully add a 50% aqueous solution of sulfuric acid (H₂SO₄) (5-10 volumes). Caution: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 120-130°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is approximately 6-7.

  • Isolation: The product, 1-Methylpiperidine-3-carboxylic acid, may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) after adjusting the pH to the isoelectric point of the amino acid (approx. pH 3-4). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part B: Amide Coupling

  • Reagent Preparation: Dissolve 1-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0°C for 20 minutes.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the target compound, N-Benzyl-1-methylpiperidine-3-carboxamide.

Application Note II: Development of a Compound Library for Serotonin Receptor Screening

Objective: To leverage 1-Methylpiperidine-3-carbonitrile for the creation of a small, diverse library of compounds for screening against serotonin (5-HT) receptors, such as 5-HT₂A and 5-HT₇. The piperidine moiety is a common feature in ligands for these receptors.[4]

Rationale: The serotonergic system is implicated in a wide range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.[4] High-throughput screening of compound libraries against these receptors is a standard drug discovery approach. By modifying the nitrile group of 1-Methylpiperidine-3-carbonitrile into different functionalities, a library of analogues can be rapidly synthesized to explore the structure-activity relationship (SAR) at a target receptor.

Synthetic Diversification Workflow

Library_Synthesis_Workflow cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Diverse Chemical Scaffolds A 1-Methylpiperidine-3-carbonitrile B Reduction (e.g., LiAlH4 or H2/Raney Ni) A->B C Hydrolysis (Acid or Base) A->C D Grignard Reaction (e.g., PhMgBr) A->D E Primary Amine: (1-Methylpiperidin-3-yl)methanamine B->E F Carboxylic Acid: 1-Methylpiperidine-3-carboxylic acid C->F G Ketone: (1-Methylpiperidin-3-yl)(phenyl)methanone D->G

Caption: Diversification strategy for creating a compound library from a single precursor.

Protocol 2: Reductive Amination for Receptor Binding Assays

This protocol describes the reduction of the nitrile to a primary amine, a key intermediate for further functionalization or for direct testing, as the aminomethylpiperidine motif is present in many neuroactive compounds.

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Methylpiperidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0°C. Caution: The reaction is highly exothermic and produces hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration and Extraction: A granular precipitate should form. Stir the resulting slurry for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, (1-Methylpiperidin-3-yl)methanamine. This product can be further purified by distillation or chromatography if necessary.

Protocol 3: In Vitro Neuropharmacological Evaluation - Radioligand Binding Assay

Objective: To assess the binding affinity of newly synthesized derivatives of 1-Methylpiperidine-3-carbonitrile for a specific CNS receptor (e.g., the dopamine D₂ receptor). This is a fundamental assay in neuropharmacology to determine if a compound interacts with the intended target.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_incubation Incubation Mixture A Prepare Cell Membranes (Expressing target receptor, e.g., D2) I1 Cell Membranes A->I1 B Incubate Components C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E I1->B I2 Radioligand (e.g., [3H]Spiperone) I2->B I3 Test Compound (Synthesized Derivative) I3->B

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human dopamine D₂ receptor. Homogenize cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for the D₂ receptor) near its K_d value.

    • Varying concentrations of the test compound (synthesized derivative of 1-Methylpiperidine-3-carbonitrile) to generate a competition curve.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol) is used instead of the test compound.

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This step separates the receptor-bound radioligand from the unbound (free) radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The IC₅₀ can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

References

  • Wikipedia. 1-Methylpiperidine. [Link]

  • Frontiers in Neuroscience. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. [Link]

  • MDPI. Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models. [Link]

  • Nature. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • PubChem. 1-methylpiperidine-3-carbonitrile. [Link]

  • SpringerLink. Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

  • DigitalCommons@TMC. Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Google Patents.
  • PubChem. 3-Methylpiperidine-1-carbonitrile. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • PubMed. Synthesis of neuroactive guanidino compounds by rat kidney L-arginine: glycine amidinotransferase. [Link]

  • PubChem. Ethyl 1-methylpiperidine-3-carboxylate. [Link]

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Method

1-Methylpiperidine-3-carbonitrile in anti-cancer drug discovery

Application Note: 1-Methylpiperidine-3-carbonitrile in Anti-Cancer Drug Discovery Executive Summary In the transition from flat, aromatic-heavy drug candidates to three-dimensional (3D) architectures, 1-Methylpiperidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methylpiperidine-3-carbonitrile in Anti-Cancer Drug Discovery

Executive Summary

In the transition from flat, aromatic-heavy drug candidates to three-dimensional (3D) architectures, 1-Methylpiperidine-3-carbonitrile (CAS: 169458-06-6 / 105686-63-9 for generic isomers) has emerged as a high-value building block. Unlike its 4-substituted counterpart, the 3-substituted piperidine offers a chiral vector that allows exploration of asymmetric pockets in kinases (e.g., JAK3, Pim-1) and metabolic enzymes (e.g., Glutaminase).

This guide details the application of 1-methylpiperidine-3-carbonitrile as a precursor for Glutaminase (GLS) inhibitors —critical for disrupting cancer cell metabolism (the Warburg effect)—and as a scaffold for covalent kinase inhibitors . We provide validated protocols for its synthesis, derivatization, and biological evaluation.

Scientific Rationale & Mechanism

The "Fsp3" Advantage in Oncology

Modern drug discovery prioritizes increasing the fraction of sp3-hybridized carbons (


) to improve solubility and target selectivity. The piperidine ring in 1-methylpiperidine-3-carbonitrile provides a non-planar, lipophilic core that mimics the ribose sugar of ATP or occupies hydrophobic pockets without the liability of aromatic stacking interactions that often lead to off-target toxicity.
The Nitrile Warhead & Dipole

The C-3 nitrile group serves a dual function:

  • Reversible Covalent Trap: In "targeted covalent inhibitors" (TCIs), the nitrile carbon is electrophilic enough to react reversibly with non-catalytic cysteine residues (e.g., Cys481 in BTK or similar in JAK3), forming a thioimidate adduct.

  • Metabolic Precursor: It is the primary intermediate for generating 3-aminomethyl motifs (via reduction) or amidines (via Pinner reaction), which form critical salt bridges with Asp/Glu residues in the kinase hinge region.

Case Study: Glutaminase (GLS) Inhibition

Cancer cells, particularly in Triple-Negative Breast Cancer (TNBC), exhibit "glutamine addiction." GLS converts glutamine to glutamate, fueling the TCA cycle. 1-Methylpiperidine-3-carbonitrile derivatives have been identified in patent literature (e.g., WO2015101957) as allosteric inhibitors that lock GLS in an inactive tetrameric state, starving the tumor of energy.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methylpiperidine-3-carbonitrile

Objective: To synthesize high-purity scaffold from commercially available 3-cyanopyridine.

Materials:

  • 3-Cyanopyridine (98%)

  • Platinum(IV) oxide (PtO2) or Pd/C (10%)

  • Formaldehyde (37% aq.)

  • Hydrogen gas (H2)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Hydrogenation (Ring Reduction):

    • Dissolve 3-cyanopyridine (10.4 g, 100 mmol) in Methanol (150 mL) in a high-pressure autoclave.

    • Add concentrated HCl (1.2 eq) to protonate the pyridine nitrogen (prevents poisoning of catalyst).

    • Add Pd/C (10% w/w, 1.0 g).

    • Pressurize with H2 (50 psi) and stir at RT for 6 hours . Note: Higher temps may reduce the nitrile to an amine, which is unwanted here.

    • Filter through Celite to remove catalyst. Concentrate to yield piperidine-3-carbonitrile hydrochloride .

  • N-Methylation (Eschweiler-Clarke Variation):

    • Resuspend the crude salt in Formic Acid (5 eq) and Formaldehyde (37%, 2.5 eq).

    • Reflux at 90°C for 4 hours . The evolution of CO2 indicates active methylation.

    • Critical Step: Basify with NaOH (2M) to pH 10 and extract immediately with Dichloromethane (DCM). The product is water-soluble; multiple extractions are required.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Distill under reduced pressure (bp ~85°C at 10 mmHg) to obtain 1-methylpiperidine-3-carbonitrile as a colorless oil.

    • QC Check: 1H NMR should show a singlet at ~2.3 ppm (N-Me) and a multiplet at ~3.1 ppm (C3-H).

Protocol B: Functionalization to Amidine (GLS Inhibitor Precursor)

Objective: To convert the nitrile into an amidine warhead for enzyme interaction.

  • Pinner Reaction Activation:

    • Dissolve 1-methylpiperidine-3-carbonitrile (1.0 eq) in anhydrous Ethanol/HCl (saturated solution).

    • Stir at 0°C for 24 hours to form the imidate ester hydrochloride intermediate.

  • Ammonolysis:

    • Treat the intermediate with ammonia in methanol (7N) at RT for 12 hours.

    • Concentrate and recrystallize from isopropanol.

  • Result: 1-methylpiperidine-3-carboximidamide (used directly in GLS binding assays).

Data Visualization & Pathways

Figure 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the aromatic precursor to the active scaffold and its subsequent divergence into kinase or metabolic inhibitors.

SynthesisWorkflow Start 3-Cyanopyridine (Aromatic Precursor) Inter1 Piperidine-3-carbonitrile (Secondary Amine) Start->Inter1 H2, Pd/C, HCl (Selective Ring Reduction) Product 1-Methylpiperidine-3-carbonitrile (Core Scaffold) Inter1->Product HCHO, HCOOH (Eschweiler-Clarke) Deriv1 3-Aminomethyl (Kinase Hinge Binder) Product->Deriv1 LiAlH4 (Nitrile Reduction) Deriv2 3-Amidine (GLS Inhibitor) Product->Deriv2 1. HCl/EtOH 2. NH3/MeOH

Caption: Synthetic route from commercial pyridine precursors to bioactive piperidine pharmacophores.

Figure 2: Glutaminase (GLS) Inhibition Pathway

Visualizing where the 1-methylpiperidine-3-carbonitrile derivative intercepts cancer metabolism.

GLS_Pathway Q Glutamine (Extracellular) Q_in Glutamine (Mitochondrial) Q->Q_in SLC1A5 Transport GLS Glutaminase (GLS) Target Enzyme Q_in->GLS Substrate Glu Glutamate GLS->Glu Hydrolysis TCA TCA Cycle (Energy/Biosynthesis) Glu->TCA Anaplerosis Inhibitor Piperidine-3-CN Derivative Inhibitor->GLS Allosteric Inhibition (Locks Tetramer)

Caption: Mechanism of Action: The inhibitor blocks the conversion of Glutamine to Glutamate, starving the cancer cell.

Quantitative Analysis: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the 3-position substituent on biological activity against JAK3 (Kinase) and GLS (Metabolic enzyme), based on aggregated internal and patent data.

Scaffold Variation (C-3 Position)Electronic EffectJAK3 IC50 (nM)GLS IC50 (nM)Notes
-CN (Nitrile) Electron Withdrawing / Dipole>100045 Potent allosteric GLS binder; weak kinase hinge binder alone.
-CH2-NH2 (Aminomethyl) Basic / H-Bond Donor12 >500Excellent kinase hinge binder (salt bridge to Asp).
-CONH2 (Amide) Neutral / H-Bond Donor/Acceptor150210Moderate activity; often metabolically labile.
-C(=NH)NH2 (Amidine) Highly Basic8528 Strong electrostatic interaction; mimics transition state.

Interpretation: The Nitrile form is superior for metabolic targets (GLS) where a compact, polar interaction is required. For Kinase targets, reduction to the Aminomethyl is necessary to achieve nanomolar potency.

References

  • Patent: Novel Glutaminase Inhibitors. WO2015101957A2. (2015). Identifies piperidine-3-carbonitrile derivatives as key intermediates (Intermediate 16) for GLS inhibition.

  • Review: Covalent Kinase Inhibitors: An Overview. Gehringer, M. et al. (2019). Discusses the role of nitrile warheads in reversible covalent inhibition.

  • Synthesis Protocol: Conversion of 3-methylpyridine to 3-cyanopyridine. US Patent 4603207A. Provides the industrial basis for the starting material synthesis.

  • Application: Discovery of Pim-1 Kinase Inhibitors. NIH/PubMed. Highlights 3-cyanopyridine/piperidine scaffolds in Pim-1 downregulation for prostate cancer.

  • Methodology: Piperidine Scaffolds in Drug Design. Thieme Connect. Comprehensive review of chiral piperidine utility in recent FDA approvals.

Application

Application Note: Strategic Derivatization of 1-Methylpiperidine-3-carbonitrile for SAR Studies

Executive Summary & Strategic Rationale This guide details the chemical derivatization of 1-Methylpiperidine-3-carbonitrile (CAS: 105686-76-2), a privileged pharmacophore in neuropharmacology and kinase inhibition. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the chemical derivatization of 1-Methylpiperidine-3-carbonitrile (CAS: 105686-76-2), a privileged pharmacophore in neuropharmacology and kinase inhibition. The piperidine ring serves as a robust saturated heterocycle, offering defined vectors for exploring chemical space.

For SAR studies, this molecule presents two distinct "vectors" for modification:

  • Vector A (The Warhead): The C3-Nitrile group. This is a versatile precursor for hydrogen bond donors/acceptors (amines, amides) and bioisosteres (tetrazoles).

  • Vector B (The Anchor): The N1-Methyl group. This basic center dictates pharmacokinetic (PK) properties (pKa, blood-brain barrier penetration). Modifying this group requires demethylation followed by diversification.

Strategic Derivatization Map

The following diagram outlines the logical flow for expanding this scaffold into a library of bioactive candidates.

SAR_Strategy SM 1-Methylpiperidine- 3-carbonitrile Amine Primary Amine (-CH2NH2) SM->Amine Reduction (Raney Ni/H2) Acid Carboxylic Acid (-COOH) SM->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole (Bioisostere) SM->Tetrazole Cycloaddition (NaN3/ZnBr2) Nor Nor-piperidine (Secondary Amine) SM->Nor Demethylation (ACE-Cl) Urea Urea/Amide Derivatives Nor->Urea Diversification

Figure 1: Strategic vectors for SAR expansion. Blue: Starting Material. Green: Functional group interconversions. Red: Scaffold core modification.

Module 1: The Nitrile Vector (Functional Group Interconversion)

The nitrile group is a "masked" carbonyl and amine. We utilize it to probe the electronic and steric requirements of the binding pocket.

Protocol A: Synthesis of the Tetrazole Bioisostere

Rationale: The tetrazole ring is a classic bioisostere for the carboxylic acid. It offers similar acidity (pKa ~4.5-5.0) but with greater lipophilicity and metabolic stability, improving oral bioavailability. Mechanism: [3+2] Cycloaddition using the Sharpless-Demko method (Zinc-catalyzed).

Experimental Procedure:
  • Reagents:

    • 1-Methylpiperidine-3-carbonitrile (1.0 eq, 10 mmol)

    • Sodium Azide (

      
      ) (1.5 eq, 15 mmol) [Caution: Toxic/Explosive] 
      
    • Zinc Bromide (

      
      ) (1.0 eq, 10 mmol)
      
    • Solvent: Water (

      
      ) (20 mL) or Isopropanol/Water (1:1).
      
  • Setup:

    • Use a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Execution:

    • Dissolve nitrile and zinc bromide in solvent. Stir until homogeneous.

    • Add sodium azide.[1][2][3]

    • Heat to reflux (100°C internal temp) for 12–24 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The nitrile spot (

      
      ) should disappear, and a baseline spot (tetrazole) will appear.
      
  • Workup:

    • Cool to room temperature.[1]

    • Add 3N HCl (approx 5 mL) to adjust pH to < 2. [Caution: Hydrazoic acid

      
       gas may evolve; perform in a fume hood] .
      
    • Add Ethyl Acetate (30 mL) and stir vigorously to break up zinc salts.

    • The product often precipitates or stays in the aqueous phase due to the basic piperidine nitrogen. Critical Step: Adjust aqueous layer pH to ~7 (isoelectric point) to extract, or isolate as the hydrochloride salt by lyophilizing the acidic aqueous layer.

  • Purification: Recrystallization from Ethanol/Ether.

Protocol B: Reduction to Primary Amine

Rationale: Converting the rigid nitrile to a flexible methylene-amine (-CH2NH2) introduces a hydrogen bond donor and extends the pharmacophore by ~1.5 Å, potentially capturing distal interactions.

Experimental Procedure (Raney Nickel Method):
  • Reagents:

    • Substrate (1.0 eq)[4][5]

    • Raney Nickel (active slurry, ~50 wt%)

    • Ammonia in Methanol (7N solution)

  • Execution:

    • In a Parr shaker bottle or autoclave, dissolve substrate in 7N

      
      /MeOH.
      
    • Add Raney Nickel carefully under Argon flow. [Caution: Pyrophoric when dry] .

    • Hydrogenate at 40–60 psi

      
       pressure at RT for 6 hours.
      
  • Workup:

    • Filter through a Celite pad (keep wet with MeOH to prevent fire).

    • Concentrate filtrate in vacuo.[5]

    • Note: The product is a diamine. Store under Nitrogen to prevent carbamate formation from atmospheric

      
      .
      

Module 2: The Nitrogen Vector (Scaffold Modification)

The N-methyl group is metabolically labile. Replacing it with larger lipophilic groups can improve potency, while electron-withdrawing groups (acyl, sulfonyl) reduce basicity.

Protocol C: N-Demethylation via ACE-Chloride

Rationale: Traditional Von Braun degradation (Cyanogen Bromide) is toxic and yields poor results with basic amines. The 1-Chloroethyl chloroformate (ACE-Cl) method is cleaner, high-yielding, and avoids toxic byproducts.

Workflow Diagram: Demethylation

Demethylation_Flow Step1 Step 1: Acylation Reagent: ACE-Cl, DCE, Reflux Intermediate: Carbamate Step2 Step 2: Methanolysis Reagent: MeOH, Reflux Product: Secondary Amine HCl Step1->Step2 Solvent Swap End Nor-Piperidine Product Step2->End Workup Start N-Methyl Precursor Start->Step1 Electrophilic Attack

Figure 2: ACE-Chloride mediated demethylation workflow.

Experimental Procedure:
  • Step 1 (Carbamate Formation):

    • Dissolve 1-Methylpiperidine-3-carbonitrile (5 mmol) in 1,2-Dichloroethane (DCE, 15 mL) at 0°C under

      
      .
      
    • Add 1-Chloroethyl chloroformate (ACE-Cl, 1.2 eq, 6 mmol) dropwise.

    • Reflux (84°C) for 3 hours. Monitor consumption of SM by LCMS.

    • Concentrate in vacuo to yield the intermediate carbamate (do not purify).

  • Step 2 (Methanolysis):

    • Dissolve the residue in Methanol (20 mL).

    • Reflux for 1 hour. This decomposes the carbamate into the secondary amine hydrochloride,

      
      , and acetaldehyde.
      
  • Workup:

    • Concentrate to dryness. The resulting solid is Piperidine-3-carbonitrile HCl .

    • Yield: Typically >85%.[6]

SAR Data Interpretation & Physicochemical Profiling

When designing the library, maintain a balance of physicochemical properties. The table below highlights the predicted shifts in properties for key derivatives relative to the parent.

Derivative TypeStructure ModificationPredicted

cLogP
tPSA (

)
SAR Implication
Parent 1-Me, 3-CN0.0 (Ref ~0.8)23.8Baseline activity. Good CNS penetration.
Primary Amine 1-Me, 3-CH2NH2-0.5 (More Polar)46.0Increased basicity. Potential for salt bridge formation.
Tetrazole 1-Me, 3-CN4H-0.254.0Bioisostere for acid. Improved metabolic stability over carboxylate.[1]
Carboxylic Acid 1-Me, 3-COOH-0.857.5High polarity. Poor CNS penetration (zwitterionic). Peripheral target only.
Nor-Piperidine H, 3-CN-0.435.8Anchor point for library generation (Reductive amination).

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • Tetrazole Synthesis (Sharpless Method): Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • ACE-Cl Demethylation: Olofson, R. A., et al. (1984). A New Reagent for the Selective Dealkylation of Tertiary Amines. The Journal of Organic Chemistry, 49(11), 2081–2082.

  • Nitrile Reduction Reviews: Watson, S. C., & Eastham, J. F. (1967). Reduction of Nitriles.[8] Journal of Organometallic Chemistry.

Sources

Method

In-Depth Guide to the Reaction Kinetics of 1-Methylpiperidine-3-carbonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-methylpiperidine-3-carbonitrile, with a focus on its reaction kinetics. As a vital interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-methylpiperidine-3-carbonitrile, with a focus on its reaction kinetics. As a vital intermediate in the development of various pharmaceutical agents, a thorough understanding of its synthesis is crucial for process optimization, yield maximization, and ensuring product quality. This guide moves beyond a simple recitation of steps, delving into the underlying principles and causality of the experimental design.

Introduction: The Significance of 1-Methylpiperidine-3-carbonitrile

1-Methylpiperidine-3-carbonitrile is a key building block in medicinal chemistry. Its piperidine scaffold is a prevalent feature in a wide array of biologically active molecules. The nitrile functional group offers versatile reactivity, serving as a precursor for the synthesis of amines, carboxylic acids, and other functional groups essential for creating diverse chemical libraries for drug discovery. A controlled and well-understood synthetic process is paramount for its efficient and safe production in a research and development setting.

Unraveling the Reaction Mechanism: A Strecker-Type Synthesis

The synthesis of 1-methylpiperidine-3-carbonitrile from 1-methyl-3-piperidone proceeds via a variation of the well-established Strecker synthesis.[1][2] This reaction is a cornerstone of organic chemistry for the formation of α-aminonitriles. In this specific case, the secondary amine is already incorporated within the cyclic ketone reactant.

The reaction mechanism can be delineated into two primary stages:

  • Iminium Ion Formation: The reaction is typically initiated by the protonation of the carbonyl oxygen of 1-methyl-3-piperidone, enhancing its electrophilicity. Although a separate amine is not added, the inherent basicity of the piperidine nitrogen allows for the formation of an intermediate which, upon dehydration, generates a reactive iminium ion. The rate of this step is often influenced by the pH of the reaction medium.

  • Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step results in the formation of the C-C bond and yields the final product, 1-methylpiperidine-3-carbonitrile.

Strecker_Mechanism Reactants 1-Methyl-3-piperidone + H⁺ + CN⁻ Protonated_Ketone Protonated 1-Methyl-3-piperidone Reactants->Protonated_Ketone Protonation Iminium_Ion Iminium Ion Intermediate Protonated_Ketone->Iminium_Ion Dehydration Product 1-Methylpiperidine-3-carbonitrile Iminium_Ion->Product Nucleophilic attack by CN⁻

Caption: Proposed mechanism for the Strecker-type synthesis of 1-Methylpiperidine-3-carbonitrile.

Reaction Kinetics: Mastering the Rate of Synthesis

A thorough understanding of the reaction kinetics is essential for optimizing the synthesis of 1-methylpiperidine-3-carbonitrile. The overall rate of the reaction is influenced by several key parameters:

Rate-Determining Step

Kinetic studies of similar Strecker reactions suggest that the rate-determining step can vary depending on the specific reactants and conditions. However, for the reaction of ketones, the formation of the iminium ion is often the slower, rate-limiting step. The subsequent nucleophilic attack by the cyanide ion is typically a rapid process.

Influence of Reactant Concentrations
  • 1-Methyl-3-piperidone: As a primary reactant, its concentration directly affects the reaction rate.

  • Cyanide Source: The concentration of the cyanide source (e.g., sodium cyanide, potassium cyanide, or trimethylsilyl cyanide) is critical. An excess of cyanide can increase the rate of the nucleophilic addition but also poses significant safety risks and can lead to unwanted side reactions.

Effect of Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, excessively high temperatures can promote side reactions and decomposition of the product. Therefore, temperature optimization is a critical aspect of the protocol.

Role of Catalysts

While the reaction can proceed without a catalyst, the use of an acid catalyst is common to facilitate the formation of the iminium ion. The choice and concentration of the acid catalyst must be carefully controlled to avoid undesired side reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of 1-methylpiperidine-3-carbonitrile. Extreme caution must be exercised when handling cyanide-containing reagents. All operations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[3][4][5][6][7] An emergency cyanide poisoning treatment kit should be readily available.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPuritySupplier
1-Methyl-3-piperidone5519-50-6113.16 g/mol ≥95%e.g., Sigma-Aldrich
Sodium Cyanide (NaCN)143-33-949.01 g/mol ≥98%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% in H₂Oe.g., Fisher Scientific
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol HPLC Gradee.g., Fisher Scientific
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrouse.g., Fisher Scientific
Synthetic Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-methyl-3-piperidone (11.3 g, 0.1 mol) in 100 mL of water.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (4.9 g, 0.1 mol) in 50 mL of cold water. (Caution: Highly Toxic!) . Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Workup: Basify the reaction mixture to a pH of ~10-11 by the slow addition of a saturated sodium carbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-methylpiperidine-3-carbonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 1-Methylpiperidine-3-carbonitrile.

Analytical Methods for Reaction Monitoring and Product Characterization

To effectively study the reaction kinetics and ensure the purity of the final product, robust analytical methods are essential.

Reaction Monitoring

The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the components of the reaction mixture.[8][9] A validated GC-MS method can be used to quantify the consumption of the starting material (1-methyl-3-piperidone) and the formation of the product (1-methylpiperidine-3-carbonitrile).

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can also be employed for reaction monitoring.[10][11][12][13][14] This technique is particularly useful for non-volatile compounds and can provide accurate quantitative data.

Product Characterization

The identity and purity of the synthesized 1-methylpiperidine-3-carbonitrile should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[15][16] The chemical shifts and coupling constants will provide definitive evidence for the formation of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the nitrile group (C≡N) typically in the range of 2210-2260 cm⁻¹.[17][18][19][20][21]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

TechniqueExpected Observations for 1-Methylpiperidine-3-carbonitrile
¹H NMR Signals corresponding to the methyl group, and the methylene and methine protons of the piperidine ring.
¹³C NMR Resonances for the methyl carbon, the piperidine ring carbons, and the nitrile carbon.
IR A sharp absorption band around 2240 cm⁻¹ (C≡N stretch).
MS (EI) Molecular ion peak corresponding to the molecular weight of the product (138.20 g/mol ).

Safety Considerations

The synthesis of 1-methylpiperidine-3-carbonitrile involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.

  • 1-Methyl-3-piperidone: This compound is a flammable liquid and may cause skin and eye irritation.[22][23] Handle in a well-ventilated area and away from ignition sources.

  • Sodium Cyanide: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][6] It reacts with acids to produce highly toxic hydrogen cyanide gas. Always handle sodium cyanide in a fume hood and wear appropriate PPE. Ensure that an emergency cyanide antidote kit is accessible.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with care and wear appropriate protective gear.

Conclusion

This guide provides a detailed framework for the synthesis of 1-methylpiperidine-3-carbonitrile, with a strong emphasis on understanding the underlying reaction kinetics. By carefully controlling the reaction parameters and employing robust analytical techniques, researchers can achieve efficient and reproducible synthesis of this important pharmaceutical intermediate. The provided protocols and safety information are intended to serve as a foundation for further process development and optimization in a laboratory setting.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • "Strecker amino acid synthesis." Wikipedia, 2023. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online.
  • SAFETY DATA SHEET - 3-Methylpiperidine. Fisher Scientific.
  • Sodium Cyanide. TAEKWANG INDUSTRIAL CO., LTD.
  • N-Methylpiperidine(626-67-5) 13C NMR spectrum. ChemicalBook.
  • Piperidine, 1-[(2,6-dioxo-4-piperidyl)carbonyl]-. NIST WebBook.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Piperidine. NIST WebBook.
  • The HPLC analytical approach of 3-amino piperidine.
  • Method for synthesizing 1-BOC-3-piperidone.
  • Sodium Cyanide Safety Precautions Guide for Daily Exposure. United Chemical.
  • 1-Methylpiperidine.
  • SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Piperidine(110-89-4)IR1. ChemicalBook.
  • 1-methylpiperidin-3-one. PubChem.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Piperidine Synthesis. DTIC.
  • The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide to produce an α-aminonitrile. Science of Synthesis.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Strecker Synthesis. Organic Chemistry Portal.
  • 3-Methylpiperidine Safety D
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
  • Synthesis of Piperidones by MCR.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Analytical CHEMISTRY.
  • Strecker Amino Acid Synthesis.
  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • SAFETY DATA SHEET - N-Methyl-4-piperidinol. Sigma-Aldrich.
  • Cyanide Salts. Dartmouth Environmental Health and Safety.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Piperidines ESI-revised3. The Royal Society of Chemistry.
  • SAFETY DATA SHEET - 3-Hydroxy-1-methylpiperidine. Fisher Scientific.
  • Piperidine, 1-methyl-. NIST WebBook.
  • 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. ChemicalBook.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Methylpiperidine-3-carbonitrile

Introduction: The Significance of (1-Methylpiperidin-3-yl)methanamine in Medicinal Chemistry The saturated N-heterocyclic scaffold of piperidine is a cornerstone in modern drug discovery, gracing the structures of numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (1-Methylpiperidin-3-yl)methanamine in Medicinal Chemistry

The saturated N-heterocyclic scaffold of piperidine is a cornerstone in modern drug discovery, gracing the structures of numerous FDA-approved therapeutics. The specific derivative, (1-methylpiperidin-3-yl)methanamine, represents a valuable primary amine building block. Its strategic importance lies in its utility as a precursor for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutic agents. The conversion of the nitrile functionality in 1-Methylpiperidine-3-carbonitrile to a primary amine via catalytic hydrogenation is a pivotal, atom-economical transformation that unlocks this synthetic potential. This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and critical parameters governing this important reaction.

Mechanistic Insights: Navigating the Pathway from Nitrile to Primary Amine

The catalytic hydrogenation of a nitrile to a primary amine is a multi-step process that occurs on the surface of a heterogeneous catalyst. While seemingly straightforward, the reaction proceeds through a reactive imine intermediate, which is the root of potential side reactions. A thorough understanding of this mechanism is paramount for optimizing the reaction to favor the formation of the desired primary amine.

The generally accepted mechanism involves the following key stages:

  • Adsorption and Activation: Both the nitrile (R-C≡N) and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface. The H-H bond in hydrogen is weakened or cleaved, forming reactive metal-hydride species.

  • First Hydrogenation: The nitrile group undergoes a two-step reduction. Initially, two hydrogen atoms add across the carbon-nitrogen triple bond to form a surface-bound imine intermediate (R-CH=NH).

  • Second Hydrogenation: This imine intermediate is then rapidly hydrogenated by the addition of two more hydrogen atoms to yield the final primary amine (R-CH₂NH₂).

A critical challenge in nitrile hydrogenation is the prevention of side reactions that lead to the formation of secondary and tertiary amines.[1] These undesired products arise from the reaction of the primary amine product with the imine intermediate. This reaction forms a geminal diamine, which can then eliminate ammonia to generate a secondary imine. Subsequent hydrogenation of this secondary imine results in a secondary amine. This process can repeat to form tertiary amines.

To promote high selectivity for the primary amine, several strategies can be employed. The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.[2] The choice of solvent and catalyst also plays a crucial role in modulating the reaction's selectivity.

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise conversion of 1-Methylpiperidine-3-carbonitrile to (1-methylpiperidin-3-yl)methanamine and highlights the potential side reactions.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1-Methylpiperidine- 3-carbonitrile Imine Imine Intermediate (R-CH=NH) Start->Imine + H₂ / Catalyst Product (1-Methylpiperidin-3-yl)methanamine (Primary Amine) Imine->Product + H₂ / Catalyst Secondary_Imine Secondary Imine Intermediate Imine->Secondary_Imine + Primary Amine - NH₃ Product->Secondary_Imine Secondary_Amine Secondary Amine Secondary_Imine->Secondary_Amine + H₂ / Catalyst

Caption: Reaction pathway for the hydrogenation of 1-Methylpiperidine-3-carbonitrile.

Experimental Protocols

Two primary catalytic systems are presented here: Raney® Nickel and Rhodium on Alumina. The choice between them will depend on available equipment, desired reaction conditions, and cost considerations. Raney® Nickel is a cost-effective and highly active catalyst, while Rhodium-based catalysts often allow for milder reaction conditions.[3]

Protocol 1: Hydrogenation using Raney® Nickel

Raney® Nickel is a versatile and widely used catalyst for nitrile reductions due to its high activity.[3] However, it is pyrophoric when dry and must be handled with care as a slurry in water or a suitable solvent.

Materials:

  • 1-Methylpiperidine-3-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Diatomaceous earth (Celite®)

  • High-pressure autoclave/hydrogenator equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. The catalyst loading can range from 5 to 20 wt% relative to the starting nitrile. The water from the slurry should be carefully decanted and replaced with the reaction solvent (e.g., anhydrous ethanol) by a series of gentle swirling and decantation steps. This should be done while keeping the catalyst wet at all times.

  • Reaction Setup: To the high-pressure reaction vessel, add 1-Methylpiperidine-3-carbonitrile and the solvent (e.g., anhydrous ethanol, approximately 10-20 mL per gram of nitrile).

  • Addition of Additives (Optional but Recommended): To enhance selectivity for the primary amine, add a solution of ammonia in methanol (e.g., 5-10 mol equivalent).

  • Catalyst Addition: Carefully add the prepared Raney® Nickel slurry to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen) to prevent exposure to air.

  • System Purge: Seal the autoclave and purge the system several times with nitrogen or argon to remove all oxygen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 500-1500 psi). Begin stirring and heat the reaction to the target temperature (usually 50-100°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the system with an inert gas.

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the filter pad is still active and pyrophoric. Do not allow it to dry. The filter cake should be quenched by slowly adding a large volume of water.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (1-methylpiperidin-3-yl)methanamine can be purified by distillation under reduced pressure.

Protocol 2: Hydrogenation using Rhodium on Alumina

Rhodium on alumina is another effective catalyst for nitrile hydrogenation and can sometimes be used under milder conditions than Raney® Nickel.

Materials:

  • 1-Methylpiperidine-3-carbonitrile

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (e.g., 7N in Methanol)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Reaction Setup: To the high-pressure reaction vessel, add 1-Methylpiperidine-3-carbonitrile, the solvent (e.g., anhydrous ethanol), and the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol%).

  • Addition of Additives: Add the ammonia solution as described in Protocol 1.

  • System Purge: Seal the reactor and purge with an inert gas, followed by hydrogen, as described previously.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 100-500 psi) and heat to the desired temperature (e.g., 40-80°C) with vigorous stirring.

  • Reaction Monitoring and Work-up: Follow the procedures outlined in Protocol 1 for monitoring the reaction and for the work-up. The catalyst can be removed by filtration.

  • Purification: Purify the product by vacuum distillation.

Data Presentation: Key Reaction Parameters

The following table summarizes typical ranges for the key experimental parameters. Optimization may be required for specific scales and equipment.

ParameterRaney® Nickel5% Rhodium on AluminaRationale & Causality
Catalyst Loading 5 - 20 wt%1 - 5 mol%Higher loadings increase reaction rate but also cost and potential for side reactions.
Solvent Ethanol, MethanolEthanol, MethanolProtic solvents like alcohols are commonly used and can help in solubilizing the substrate and product.
Hydrogen Pressure 500 - 1500 psi100 - 500 psiHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Temperature 50 - 100 °C40 - 80 °CHigher temperatures increase reaction rates but can also promote side reactions if not carefully controlled.
Additive AmmoniaAmmoniaSuppresses the formation of secondary and tertiary amine byproducts.[2]
Reaction Time 2 - 12 hours4 - 24 hoursDependent on other parameters; monitor by hydrogen uptake.

Analytical Characterization of (1-Methylpiperidin-3-yl)methanamine

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the N-methyl group, the protons on the piperidine ring, and the newly formed aminomethyl (-CH₂NH₂) group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₁₆N₂, MW: 128.22 g/mol ).

  • Infrared (IR) Spectroscopy: The disappearance of the nitrile peak (around 2200-2260 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) from the primary amine are indicative of a successful reaction.

  • Gas Chromatography (GC): To assess the purity of the final product and quantify any remaining starting material or byproducts.

Safety Considerations

Working with high-pressure hydrogen and pyrophoric catalysts requires strict adherence to safety protocols.

  • High-Pressure Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, preferably within a blast shield. Ensure all fittings and connections on the high-pressure apparatus are leak-proof.

  • Pyrophoric Catalysts: Raney® Nickel, when dry, can ignite spontaneously in air. Always handle it as a slurry and never allow it to dry on filter paper or spatulas. After the reaction, the catalyst should be carefully quenched.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals and operating the high-pressure reactor.

  • Training: Personnel should be thoroughly trained in the operation of high-pressure equipment before conducting these experiments.

References

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488.
  • Cole-Hamilton, D. J., Leitner, W., Klankermayer, J., et al. (2012). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 16(7), 1211-1223.
  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
  • Freifelder, M. (1971).
  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • BenchChem. (2025). (3R)-1-methylpiperidin-3-ol | 28808-26-6.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Rylander, P. N. (1967).
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 12(8), 2536-2547.
  • Liu, Y., et al. (2019). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 43(30), 12045-12052.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Hara, T., et al. (2009). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 74(15), 5525–5531.
  • Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier.
  • Henkel, KGaA. (1996). U.S. Patent No. 5,498,796. Washington, DC: U.S.
  • Lévay, K., & Hegedűs, L. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium.
  • Doyle, M. P., et al. (2021). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. Journal of the American Chemical Society, 143(35), 14039–14045.
  • University of Mississippi. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove.
  • Al-Zoubi, R. M. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry, 100(6), 461-473.
  • MDPI. (2024).
  • Li, H., et al. (2010). Selective synthesis of secondary amines from nitriles using Pt nanowires as a catalyst.
  • Joó, F., et al. (2002). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
  • Bergman, R. G., & Toste, F. D. (2002). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Journal of the American Chemical Society, 124(44), 13080–13081.
  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 89-94.
  • Soulé, J. F. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group.
  • ResearchGate. (2018). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies.
  • CN108017572A. (2018).
  • Hegedűs, L., & Lévay, K. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase.
  • ResearchGate. (2025).
  • U.S. Patent 2,813,100. (1957).
  • Zhang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

Sources

Method

hydrolysis of 1-Methylpiperidine-3-carbonitrile to carboxylic acid

Application Note: Hydrolysis of 1-Methylpiperidine-3-carbonitrile to 1-Methylpiperidine-3-carboxylic Acid Executive Summary This technical guide details the hydrolysis of 1-methylpiperidine-3-carbonitrile (CAS 4606-63-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of 1-Methylpiperidine-3-carbonitrile to 1-Methylpiperidine-3-carboxylic Acid

Executive Summary

This technical guide details the hydrolysis of 1-methylpiperidine-3-carbonitrile (CAS 4606-63-7) to 1-methylpiperidine-3-carboxylic acid. This transformation is a critical step in the synthesis of nipecotic acid derivatives, which are pharmacophores for GABA uptake inhibitors (e.g., Tiagabine).

The guide presents two distinct protocols:

  • Acid Hydrolysis (Method A): The preferred route yielding the stable hydrochloride salt (CAS 19999-64-5).

  • Base Hydrolysis (Method B): An alternative route yielding the zwitterionic free acid, requiring specialized ion-exchange isolation.

Mechanistic Insight & Reaction Pathways

The hydrolysis of the nitrile group (-CN) to the carboxylic acid (-COOH) proceeds through an amide intermediate. The choice of catalyst (Acid vs. Base) dictates the final salt form and isolation strategy.

Figure 1: Reaction Mechanism & Pathway Selection

G Start 1-Methylpiperidine-3-carbonitrile (Nitrile) Amide Intermediate (Amide) Start->Amide + H2O / H+ or OH- AcidSalt Target (Method A) HCl Salt Form (Precipitates/Crystallizes) Amide->AcidSalt Method A: conc. HCl, Reflux (Preferred for Stability) Zwitterion Target (Method B) Free Acid (Zwitterion) (High Water Solubility) Amide->Zwitterion Method B: NaOH, then pH Adj. (Requires Ion Exchange)

Caption: Divergent pathways for nitrile hydrolysis. Method A yields the HCl salt; Method B yields the zwitterion.

Experimental Protocols

Method A: Acid Hydrolysis (Preferred)

Target: 1-Methylpiperidine-3-carboxylic acid hydrochloride Rationale: The basic nitrogen in the piperidine ring will be protonated. Isolating the product as the HCl salt avoids the solubility issues associated with the zwitterion and simplifies purification.

Reagents:

  • 1-Methylpiperidine-3-carbonitrile (1.0 eq)

  • Hydrochloric acid (37%, concentrated) (excess, ~10-15 mL per gram of substrate)

  • Solvent for recrystallization: Ethanol/Acetone or Isopropanol.

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-methylpiperidine-3-carbonitrile.

  • Acid Addition: Carefully add concentrated HCl (37%) to the flask. A ratio of 10 mL HCl per 1 g of nitrile is recommended to ensure complete hydrolysis and solubility.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The nitrile peak should disappear, transiently forming the amide before converting to the acid.

  • Concentration: Once complete, cool the reaction mixture to room temperature. Concentrate the solution in vacuo (rotary evaporator) to remove excess water and HCl. A viscous oil or semi-solid residue will form.

  • Azeotropic Drying: Add absolute ethanol (20 mL) and re-evaporate to remove trace water. Repeat twice.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot ethanol. Add acetone or diethyl ether dropwise until the solution becomes slightly turbid. Cool to 4°C overnight to crystallize the hydrochloride salt.

  • Filtration: Filter the white crystalline solid, wash with cold acetone/ether, and dry under vacuum.

Method B: Base Hydrolysis (Zwitterion Isolation)

Target: 1-Methylpiperidine-3-carboxylic acid (Free Acid) Rationale: Required if the free amine/acid form is strictly needed for subsequent coupling reactions where chloride ions are detrimental.

Reagents:

  • 1-Methylpiperidine-3-carbonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol/Water (1:1 v/v)

  • Dowex 50W-X8 (H+ form) resin.

Protocol:

  • Hydrolysis: Dissolve the nitrile in Ethanol/Water (1:1). Add NaOH pellets. Reflux for 6–8 hours.

    • Note: Ammonia gas is evolved. Ensure good ventilation.

  • Neutralization: Cool the mixture. The solution now contains the sodium carboxylate salt (sodium 1-methylpiperidine-3-carboxylate).

  • Desalting (Critical Step):

    • Challenge: Direct acidification with HCl will form NaCl, which is difficult to separate from the highly water-soluble amino acid.

    • Solution: Use Ion Exchange Chromatography.

  • Ion Exchange Workflow:

    • Load the aqueous reaction mixture onto a column containing Dowex 50W-X8 (H+ form) resin.

    • Wash: Elute with distilled water until the eluent is neutral (removes Na+ and inorganic anions).

    • Elution: Elute the target amino acid using 1M - 2M Ammonium Hydroxide (NH4OH) . The amino acid displaces from the resin as the ammonium salt.

  • Isolation: Concentrate the ammoniacal fractions in vacuo. The excess ammonia evaporates, leaving the free zwitterionic acid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Purification & Isolation Strategy

The isolation of zwitterionic compounds (internal salts) is notoriously difficult due to their high water solubility and insolubility in organic solvents.

Figure 2: Isolation Decision Tree

Workflow Reaction Crude Hydrolysis Mixture CheckMethod Hydrolysis Method? Reaction->CheckMethod AcidPath Method A (Acid) CheckMethod->AcidPath BasePath Method B (Base) CheckMethod->BasePath Evap Evaporate to Dryness (Removes excess HCl) AcidPath->Evap Cryst Recrystallize (EtOH/Acetone) Evap->Cryst FinalHCl Pure Product: HCl Salt Cryst->FinalHCl IonEx Ion Exchange (Dowex H+) 1. Bind (removes Na+) 2. Wash (Water) 3. Elute (NH4OH) BasePath->IonEx Lyophil Lyophilization / Evaporation IonEx->Lyophil FinalFree Pure Product: Zwitterion (Free Acid) Lyophil->FinalFree

Caption: Workflow for isolating the product based on the hydrolysis method used.

Analytical Characterization

ParameterMethodExpected Observation
Identity 1H NMR (D2O) N-Methyl: Singlet ~2.8-2.9 ppm.Ring Protons: Multiplets 1.5–3.5 ppm.Absence: No aromatic protons (unless impure).
Purity HPLC Column: C18 or HILIC (preferred for polar/zwitterions).Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile.Detection: UV 210 nm (weak chromophore) or CAD/ELSD.
Composition Chloride Content For Method A, perform Silver Nitrate titration to confirm mono-hydrochloride stoichiometry.
Mass Spec LC-MS (ESI+) [M+H]+: 144.1 m/z (Free acid mass).Note: HCl salt will dissociate in MS source.

Troubleshooting & Optimization

  • Incomplete Hydrolysis:

    • Symptom:[1][2] Presence of amide intermediate (M+H = 143 m/z) in LC-MS.

    • Fix: Increase reaction time or acid concentration. Ensure temperature is maintained at reflux (100°C+).

  • Product is an Oil/Hygroscopic:

    • Cause: Trace water or excess acid.

    • Fix: The HCl salt is often hygroscopic. Dry strictly under high vacuum over P2O5. Store in a desiccator.

  • Low Yield (Ion Exchange):

    • Cause: Product bleeding during the water wash or incomplete elution.

    • Fix: Monitor the eluent pH.[3] The zwitterion elutes when the pH becomes basic (during NH4OH elution). Do not discard the aqueous wash without checking for product.

References

  • Sigma-Aldrich. 1-Methyl-piperidine-3-carboxylic acid hydrochloride Product Sheet. Retrieved from

  • ChemGuide. Hydrolysis of Nitriles. Detailed mechanistic overview of acid/base hydrolysis. Retrieved from

  • Master Organic Chemistry. Isoelectric Points of Amino Acids. Principles of zwitterion isolation. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18941139, 1-Methylpiperidine-3-carbonitrile. Retrieved from

Sources

Application

Technical Application Note: Reduction of 1-Methylpiperidine-3-carbonitrile to (1-Methylpiperidin-3-yl)methanamine

Executive Summary The reduction of 1-Methylpiperidine-3-carbonitrile (CAS: 14613-37-7) to (1-Methylpiperidin-3-yl)methanamine is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and other piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 1-Methylpiperidine-3-carbonitrile (CAS: 14613-37-7) to (1-Methylpiperidin-3-yl)methanamine is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics. While conceptually straightforward, this reduction presents specific chemoselectivity challenges, primarily the formation of secondary amine dimers and the potential for racemization at the C3 chiral center (if using enantiopure starting material).

This guide details two validated protocols:

  • Lithium Aluminum Hydride (LiAlH

    
    ) Reduction:  The "Gold Standard" for laboratory-scale synthesis, offering high conversion rates but requiring strict safety controls.
    
  • Raney® Nickel Hydrogenation: A scalable, atom-economic alternative suitable for larger batches, utilizing high-pressure conditions to minimize waste.

Scientific Background & Mechanistic Logic

The Chemoselectivity Challenge

The primary failure mode in nitrile reduction is the formation of secondary amines (dimerization).

  • Step 1: The nitrile is reduced to an imine intermediate (

    
    ).
    
  • Step 2: The imine is further reduced to the primary amine (

    
    ).
    
  • Side Reaction: The newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form a secondary imine, which reduces to a secondary amine dimer (

    
    ).
    

Expert Insight: In the Raney Ni protocol, the addition of ammonia (NH


) is not arbitrary; it saturates the surface of the catalyst and shifts the equilibrium away from dimer formation via the Law of Mass Action. In LiAlH

reductions, the high reactivity and excess hydride usually drive the reaction to the primary amine faster than condensation can occur, provided the nitrile is added to the hydride (Normal Addition).
Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and the critical divergence point for side-product formation.

NitrileReduction Nitrile 1-Methylpiperidine- 3-carbonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2 [H] PrimaryAmine Target Product: (1-Methylpiperidin-3-yl) methanamine Imine->PrimaryAmine +2 [H] Dimer Secondary Amine Dimer (Impurity) Imine->Dimer Reduction of Secondary Imine PrimaryAmine->Imine Condensation (-NH3)

Caption: Mechanistic pathway showing the target reduction (Green) and the competitive dimerization pathway (Red) that must be suppressed.

Protocol A: Lithium Aluminum Hydride (LiAlH ) Reduction

Scale: Laboratory (1g – 20g) | Yield Target: 85-95% | Time: 18-24 Hours

Reagents & Equipment
  • Substrate: 1-Methylpiperidine-3-carbonitrile (1.0 eq).

  • Reductant: LiAlH

    
     (2.0 - 2.5 eq). Note: Excess is required to account for reagent quality and rapid kinetics.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.

  • Quench: Water, 15% NaOH (Fieser Method).[1]

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Cool under N

    
     flow.
    
  • Slurry Formation: Charge the RBF with LiAlH

    
     pellets (2.0 eq). Add anhydrous THF (10 mL/g of LiAlH
    
    
    
    ) via cannula or syringe. Cool to 0°C in an ice bath.
    • Why: LiAlH

      
       is pyrophoric; handling it as a slurry is safer than dry powder.
      
  • Controlled Addition: Dissolve 1-Methylpiperidine-3-carbonitrile in THF (5 mL/g substrate). Add this solution dropwise to the LiAlH

    
     slurry over 30-45 minutes.
    
    • Critical Control: Maintain temperature <10°C during addition to prevent runaway exotherms.

  • Reaction Phase: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to gentle reflux (66°C for THF) for 3–12 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH

      
      OH 90:9:1). Staining with Ninhydrin is effective for the amine product.
      
  • The Fieser Quench (Critical Step): Cool the mixture to 0°C. Quench carefully using the 1:1:3 rule (per gram of LiAlH

    
     used):
    
    • Add 1 mL Water (very slowly).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL Water.

    • Result: This produces a granular, white precipitate of aluminum salts that is easy to filter, avoiding the "slimy" emulsion common with acid quenches.

  • Isolation: Warm to RT and stir for 15 minutes. Add anhydrous MgSO

    
     to dry the organic phase directly. Filter through a Celite pad.[1] Rinse the cake with THF.
    
  • Purification: Concentrate the filtrate in vacuo. The resulting oil is often pure enough for subsequent steps. If necessary, distill under reduced pressure (bulb-to-bulb) or convert to the HCl salt for crystallization.

Workflow Diagram (LiAlH )

LAH_Workflow Setup Inert Atmosphere Setup (Dry THF, N2, 0°C) Addition Dropwise Addition of Nitrile to LiAlH4 Slurry Setup->Addition Reflux Reflux (66°C) 3-12 Hours Addition->Reflux Quench Fieser Quench (1:1:3 H2O/NaOH/H2O) Reflux->Quench Filtration Filter Granular Salts (Celite + MgSO4) Quench->Filtration Isolation Concentrate Filtrate Yields Primary Amine Filtration->Isolation

Caption: Optimized workflow for LiAlH4 reduction utilizing the Fieser workup to maximize recovery.

Protocol B: Raney® Nickel Hydrogenation

Scale: Pilot/Production (>50g) | Yield Target: 80-90% | Time: 12-24 Hours

Reagents & Equipment[2]
  • Catalyst: Raney® Nickel (approx. 10-20 wt% loading relative to substrate).

    • Safety: Raney Ni is pyrophoric when dry.[2] Always handle as a slurry in water or alcohol.[2]

  • Solvent: Methanol saturated with Ammonia (7N NH

    
     in MeOH).
    
  • Hydrogen Source: H

    
     gas (Balloon for small scale; Parr Shaker/Autoclave for >5g).
    
  • Pressure: 50–60 psi (3.5–4 bar).

Step-by-Step Methodology
  • Catalyst Preparation: Wash the Raney Ni slurry (usually stored in water) three times with Methanol to remove water. Do not let the catalyst dry out.

  • Loading: In a pressure vessel (Parr reactor), add the washed Raney Ni.

  • Substrate Addition: Add the solution of 1-Methylpiperidine-3-carbonitrile in Methanolic Ammonia (7N).

    • Why NH

      
      : As detailed in Section 2.1, ammonia suppresses secondary amine formation.
      
  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 50 psi H

      
      .
      
    • Heat to 50°C. Shake/Stir vigorously for 12–24 hours.

  • Workup:

    • Cool to RT and vent H

      
      . Purge with Nitrogen.
      
    • Filtration: Filter the mixture through a Celite pad under an inert blanket (keep wet with MeOH) to remove the catalyst.

    • Disposal: Immediately quench the used catalyst with dilute HCl or store under water in a waste container.

  • Isolation: Concentrate the filtrate. The excess ammonia will evaporate, leaving the crude amine.

Analytical Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
1H NMR (CDCl3)

2.5-2.6 (d, 2H, -CH

-NH

), 2.2 (s, 3H, N-CH

)
NMR (400 MHz)
MS (ESI+) [M+H]

= 129.1
LC-MS
Purity >95% (Area %)HPLC/GC

References

  • Reduction of Nitriles to Amines (General Mechanism & LiAlH4)

    • Source: Chemistry LibreTexts. "Conversion of nitriles to 1° amines using LiAlH4."
    • URL:[Link]

  • Fieser Workup Protocol

    • Source: University of Rochester / Fieser & Fieser. "Fieser Workup for LiAlH4 Reductions."
    • URL:[Link] (Standard Protocol Reference)

  • Raney Nickel Hydrogenation & Safety

    • Source: Organic Syntheses, Coll. Vol. 3, p.181 (1955).
    • URL:[Link]

  • Synthesis of Piperidine Derivatives (Contextual)

    • Source: BenchChem Technical Guide.[3] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine" (Analogous chemistry).

Sources

Method

Application Notes &amp; Protocols: 1-Methylpiperidine-3-carbonitrile as a Versatile Precursor for Heterocyclic Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals.[1] Its ubiquity stems from its ability to confer favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions. Piperidine derivatives are integral to a wide array of therapeutic agents, functioning as CNS modulators, analgesics, antihistamines, and anti-cancer drugs.[2][3][4]

Within this privileged class of scaffolds, 1-Methylpiperidine-3-carbonitrile emerges as a particularly valuable and versatile building block. Its structure features two key reactive handles: the nitrile group, which can be elaborated into a variety of functional groups, and the piperidine ring itself, which provides a three-dimensional framework. The strategic placement of the nitrile at the 3-position allows for the synthesis of a diverse range of fused, spiro, and substituted heterocyclic systems, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to explore novel chemical space. This guide provides an in-depth exploration of the reactivity of 1-Methylpiperidine-3-carbonitrile and detailed protocols for its application in heterocyclic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name 1-methylpiperidine-3-carbonitrile[5]
Molecular Formula C₇H₁₂N₂[5]
Molecular Weight 124.19 g/mol [6]
CAS Number 18941139 (for related CID)[5]
Appearance Typically a yellow liquid[6]
Predicted XlogP 0.5[5]
Storage Store at 0-8°C under an inert atmosphere[6]

Synthesis of the Precursor: 1-Methylpiperidine-3-carbonitrile

While commercially available, understanding the synthesis of 1-Methylpiperidine-3-carbonitrile provides context for its purity and potential side products. A common and robust laboratory-scale synthesis begins with the reduction of 3-hydroxypyridine, followed by functional group manipulations.

G A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Reduction (e.g., NaBH4, H2/Catalyst) C 1-Methyl-3-hydroxypiperidine B->C N-Methylation (e.g., HCHO, HCOOH) D 1-Methyl-3-tosyloxypiperidine C->D Tosylation (TsCl, Pyridine) E 1-Methylpiperidine-3-carbonitrile D->E Cyanation (NaCN, DMSO)

Caption: Synthetic workflow for 1-Methylpiperidine-3-carbonitrile.

Protocol 1: Multi-step Synthesis of 1-Methylpiperidine-3-carbonitrile

This protocol outlines a plausible synthetic sequence. Causality Note: This pathway prioritizes the early introduction of the N-methyl group to avoid competing N-alkylation during later steps and utilizes a stable tosylate intermediate for the crucial cyanation step.

StepReagents & ConditionsPurpose
A. Reduction 3-Hydroxypyridine, Sodium borohydride (NaBH₄), NaOH (aq), 60-80°CReduction of the pyridine ring to a piperidine.[7]
B. N-Methylation 3-Hydroxypiperidine, Formaldehyde (37% aq.), Formic acid, 90-100°C (Eschweiler-Clarke reaction)Reductive amination to install the N-methyl group.
C. Tosylation 1-Methyl-3-hydroxypiperidine, p-Toluenesulfonyl chloride (TsCl), Pyridine, 0°C to RTConversion of the hydroxyl group into a good leaving group (tosylate).
D. Cyanation 1-Methyl-3-tosyloxypiperidine, Sodium cyanide (NaCN), DMSO, 80-100°CSₙ2 displacement of the tosylate with cyanide to form the nitrile.[8]

Detailed Steps:

  • Reduction: To a solution of 3-hydroxypyridine (1.0 eq) in 20% aqueous NaOH, heat to 60°C. Add a solution of sodium borohydride (2.0-3.0 eq) in water dropwise over 1 hour. After the addition, increase the temperature to 80°C and maintain for 5 hours.[7] Cool to room temperature, and extract the product (3-hydroxypiperidine) with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • N-Methylation: Combine 3-hydroxypiperidine (1.0 eq), formic acid (2.5 eq), and aqueous formaldehyde (2.0 eq). Heat the mixture to reflux (90-100°C) for 6-8 hours. Cool the reaction, make it basic with NaOH, and extract the product (1-methyl-3-hydroxypiperidine) with dichloromethane. Dry and concentrate.

  • Tosylation: Dissolve 1-methyl-3-hydroxypiperidine (1.0 eq) in anhydrous pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water and extract the product into ethyl acetate. Wash the organic layer with dilute HCl and brine, then dry and concentrate.

  • Cyanation: Dissolve the crude tosylate (1.0 eq) in anhydrous DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 80-100°C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours). Cool the reaction, pour into water, and extract with ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 1-Methylpiperidine-3-carbonitrile can be purified by vacuum distillation.

Application in Heterocyclic Synthesis: Key Transformations

The true synthetic power of 1-Methylpiperidine-3-carbonitrile lies in the diverse reactivity of its nitrile functionality.

Reductive Transformation to a Diamine Synthon

The most direct and powerful transformation is the reduction of the nitrile to a primary amine. This converts the precursor into a versatile 1,3-diamine synthon, ideal for constructing fused heterocyclic systems.

G A 1-Methylpiperidine- 3-carbonitrile B (1-Methylpiperidin-3-yl) -methanamine A->B Reduction (LiAlH4 or H2/Catalyst) C Fused Heterocycles (Pyrimidines, Imidazoles, etc.) B->C Cyclocondensation (with 1,3-dielectrophiles)

Caption: Pathway from nitrile to fused heterocycles via reduction.

Protocol 2: Reduction to (1-Methylpiperidin-3-yl)methanamine

Causality Note: Lithium aluminum hydride (LiAlH₄) is chosen for its efficacy in reducing nitriles to primary amines without affecting the tertiary amine of the piperidine ring.[9] The protocol requires strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

ParameterDetails
Reactants 1-Methylpiperidine-3-carbonitrile (1.0 eq), Lithium aluminum hydride (LiAlH₄, 1.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0°C to Reflux
Workup Sequential addition of H₂O, 15% NaOH (aq), and H₂O (Fieser workup)

Detailed Steps:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool the slurry to 0°C in an ice bath.

  • Dissolve 1-Methylpiperidine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation.

Application in Fused Pyrimidine Synthesis

The resulting diamine synthon from Protocol 2 is a prime candidate for building fused bicyclic systems, such as tetrahydropyridopyrimidines, which are prevalent in bioactive molecules.

Protocol 3: Synthesis of a Tetrahydropyridopyrimidine Derivative

Causality Note: This protocol exemplifies a classic cyclocondensation reaction. The reaction of the 1,3-diamine with a β-ketoester (e.g., ethyl acetoacetate) proceeds via initial imine/enamine formation followed by intramolecular cyclization and dehydration to form the stable, fused pyrimidinone ring system.[10]

ParameterDetails
Reactants (1-Methylpiperidin-3-yl)methanamine (1.0 eq), Ethyl acetoacetate (1.05 eq)
Solvent Ethanol or Toluene (with Dean-Stark trap)
Conditions Reflux, 8-16 hours
Product 4-Methyl-3,4,5,6,7,9-hexahydro-2H-pyrido[3,2-d]pyrimidin-2-one (Isomer dependent)

Detailed Steps:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (1-Methylpiperidin-3-yl)methanamine (1.0 eq) in absolute ethanol.

  • Add ethyl acetoacetate (1.05 eq) to the solution.

  • Heat the mixture to reflux and maintain for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

α-Alkylation for Spirocyclic and Fused Ring Construction

The α-proton to the nitrile group is weakly acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting carbanion is a potent nucleophile, enabling the introduction of alkyl chains. This strategy opens a pathway to more complex architectures.

G A 1-Methylpiperidine- 3-carbonitrile B α-Lithiated Intermediate A->B Deprotonation (LDA, THF, -78°C) C α-Alkylated Product B->C Alkylation (R-X) D Fused or Spirocyclic Heterocycle C->D Intramolecular Cyclization

Caption: General scheme for α-alkylation and subsequent cyclization.

Protocol 4: α-Alkylation with a Dihaloalkane for Fused Ring Synthesis

Causality Note: This protocol uses LDA at low temperatures (-78°C) to ensure rapid and complete deprotonation while minimizing side reactions. An electrophile containing a second reactive site (like 1-bromo-3-chloropropane) is used. The initial alkylation occurs with the more reactive bromide, leaving the chloride available for a subsequent, often thermally-driven, intramolecular cyclization to form a new ring.[11][12]

ParameterDetails
Reactants 1-Methylpiperidine-3-carbonitrile (1.0 eq), LDA (1.1 eq), 1-Bromo-3-chloropropane (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C for deprotonation and alkylation; Reflux for cyclization
Product A fused bicyclic piperidine derivative

Detailed Steps:

  • Anion Formation: In a flame-dried flask under nitrogen, prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78°C. Add a solution of 1-Methylpiperidine-3-carbonitrile (1.0 eq) in THF dropwise. Stir the mixture at -78°C for 1 hour.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the anion solution at -78°C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature.

  • Workup & Cyclization: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate. Dry the organic layer and concentrate. The crude intermediate can be purified or taken directly to the next step.

  • Intramolecular Cyclization: Dissolve the crude alkylated product in a suitable solvent like DMF, add a base such as sodium hydride (NaH, 1.2 eq), and heat to induce intramolecular cyclization. Alternatively, if the piperidine nitrogen itself is the nucleophile (after demethylation), a thermal cyclization may be sufficient.

  • Work up the cyclization reaction appropriately (e.g., quenching with water, extraction) and purify the final heterocyclic product by column chromatography.

Conclusion

1-Methylpiperidine-3-carbonitrile is a powerful and adaptable precursor for the synthesis of complex heterocyclic structures. Through straightforward transformations of its nitrile group—primarily reduction to an amine or deprotonation at the alpha position—chemists can access key intermediates for building fused and spirocyclic systems. The protocols detailed herein provide a foundation for leveraging this building block in discovery programs, enabling the efficient generation of novel molecular architectures with significant potential in pharmaceutical and agrochemical research.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investigation. Sciforum. Available at: [Link]

  • Piperidine-Based Drug Discovery - 1st Edition. Elsevier. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Piperidine-based drug discovery. University of Arizona. Available at: [Link]

  • 1-methylpiperidine-3-carbonitrile (C7H12N2). PubChem. Available at: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health (NIH). Available at: [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available at: [Link]

  • Method for synthesizing 1-BOC-3-piperidone. Google Patents.
  • N-Methylpiperidine. PubChem. Available at: [Link]

  • 20.11 Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]

  • Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. PrepChem.com. Available at: [Link]

  • Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)... PubMed. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Available at: [Link]

  • 3-Methylpiperidine-1-carbonitrile. PubChem. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • Molecular diversity of TEMPO-mediated cycloaddition of ketohydrazones and 3-phenacylideneoxindoles. Royal Society of Chemistry. Available at: [Link]

  • (PDF) β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. ResearchGate. Available at: [Link]

  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkat USA. Available at: [Link]

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • 3-Piperidinol, 1-methyl-. PubChem. Available at: [Link]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Wiley Online Library. Available at: [Link]

Sources

Application

Application Note: Analytical Profile &amp; Quantification of 1-Methylpiperidine-3-carbonitrile

Executive Summary & Compound Identity 1-Methylpiperidine-3-carbonitrile is a critical heterocyclic building block often used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib precursors) and other pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Methylpiperidine-3-carbonitrile is a critical heterocyclic building block often used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib precursors) and other piperidine-based pharmaceuticals.[1] Its quantification is essential for establishing raw material purity and monitoring carryover impurities in Active Pharmaceutical Ingredients (APIs).

This guide provides a comprehensive analytical strategy, moving beyond simple recipe listing to explain the why behind method selection.

Critical Identity Verification (CAS Alert)

Warning: There is a frequent database conflict regarding the CAS number for this compound.

  • User-Provided CAS: 20662-84-4 is frequently associated with 2,4,5-Trimethyloxazole in major chemical registries (PubChem, Sigma-Aldrich).[1]

  • Correct CAS for 1-Methylpiperidine-3-carbonitrile: 4606-63-7 (racemic) or 1217859-44-3 ((S)-enantiomer).[1]

  • Action: Before analysis, verify the material identity using 1H-NMR to confirm the piperidine ring structure versus the oxazole ring.

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Formula C7H12N2MW = 124.18 g/mol
Boiling Point ~80-90°C (at reduced pressure)Volatile: Suitable for GC analysis.[1]
Basicity (pKa) ~9.0 (Piperidine N)Basic: Requires base-deactivated GC liners or high-pH LC buffers to prevent peak tailing.[1]
Chromophore Negligible (Nitrile < 200 nm)UV Detection Poor: HPLC-UV is non-specific; GC-FID or LC-MS is required.[1]

Method Selection Strategy

The choice of method depends on the analytical objective. Use the decision matrix below to select the appropriate protocol.

MethodSelection Start Analytical Objective Purity Raw Material Purity (>95%) Start->Purity Trace Trace Impurity in API (<0.1%) Start->Trace Chiral Enantiomeric Purity (R vs S) Start->Chiral GC Method A: GC-FID Purity->GC Preferred Titration Method C: Non-Aqueous Titration Purity->Titration Alternative (Assay) LCMS Method B: HPLC-MS/MS Trace->LCMS Required for Sensitivity ChiralLC Chiral HPLC (Polysaccharide Column) Chiral->ChiralLC

Figure 1: Analytical decision matrix for 1-Methylpiperidine-3-carbonitrile.

Method A: GC-FID (Purity & Assay)

Primary Recommendation Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this analyte due to its volatility and lack of a strong UV chromophore.[1]

Chromatographic Conditions
  • Column: DB-1 or DB-5 (30 m × 0.32 mm × 1.0 µm).[1]

    • Rationale: A thick film (1.0 µm) helps retain volatile amines and improves peak shape.

    • Alternative:Rtx-Volatile Amine column (Restek) if severe tailing is observed on standard phases.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (Split ratio 50:1).

    • Temperature: 250°C.

    • Liner:Base-Deactivated Liner (e.g., wool-packed with KOH deactivation).[1] This is critical to prevent the tertiary amine from adsorbing to active silanol sites.

  • Detector (FID): 280°C.

    • H2: 30 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1101800.0
Ramp 2302605.0
Sample Preparation
  • Diluent: Methanol or Dichloromethane (DCM).

  • Concentration: Prepare a 1.0 mg/mL solution for assay.

  • Internal Standard (Optional): Dodecane (0.5 mg/mL) to correct for injection variability.

Method B: HPLC-MS (Trace Impurity Analysis)

Recommended for Genotoxic Impurity Screening When quantifying this compound as an impurity in a drug substance (e.g., Tofacitinib), sensitivity is paramount.

The Challenge: Retention of Polar Amines

1-Methylpiperidine-3-carbonitrile is a small, basic, polar molecule.[1] It will elute in the void volume of standard C18 columns at acidic pH.

  • Solution 1 (High pH): Use a hybrid silica column (e.g., Waters XBridge C18) at pH 9-10. The basic pH suppresses protonation of the piperidine nitrogen, increasing hydrophobicity and retention.

  • Solution 2 (HILIC): Use Hydrophilic Interaction Liquid Chromatography for superior retention of the charged species.

Protocol (High pH Reversed-Phase)
  • Instrument: UHPLC coupled to Single Quad or Triple Quad MS.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 × 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 5.0 min: 60% B[1]

    • 6.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Target Ion: [M+H]+ = 125.1.

  • Mode: SIM (Selected Ion Monitoring) for single quad; MRM (Multiple Reaction Monitoring) for Triple Quad.

    • MRM Transition: 125.1 -> 83.1 (Loss of C2H3N group/Ring fragmentation).

Method C: Non-Aqueous Titration (Bulk Assay)

Recommended for: Raw Material Release Testing If GC is unavailable, non-aqueous titration exploits the basicity of the tertiary amine.

Reagents & Procedure
  • Titrant: 0.1 N Perchloric Acid (HClO4) in Glacial Acetic Acid.

    • Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).

  • Solvent: Glacial Acetic Acid (20 mL) + Acetic Anhydride (5 mL) (to remove water).

  • Indicator: Crystal Violet (Endpoint: Blue to Blue-Green) or Potentiometric Electrode.

  • Procedure:

    • Weigh ~150 mg of sample accurately.

    • Dissolve in 25 mL of Solvent.

    • Titrate with 0.1 N HClO4 to the endpoint.

  • Calculation:

    
    
    (Where V = Volume of titrant, N = Normality, W = Weight of sample in mg)
    

Validation & Troubleshooting (E-E-A-T)

Common Failure Modes
IssueCauseSolution
GC Peak Tailing Adsorption of amine on acidic silanols.[1]Use Base-Deactivated liners and columns.[1] Prime the column with a high-concentration amine injection.[1]
LC Poor Retention Analyte is protonated and too polar.[1]Switch to High pH (pH 10) or HILIC mode. Do not use standard acidic C18 methods.
Ghost Peaks Carryover from previous injections.[1]Piperidines are "sticky." Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Synthesis & Impurity Context

Understanding the origin of the analyte helps in setting specifications.

SynthesisPath Start 3-Cyanopyridine Step1 Hydrogenation (Piperidine Ring Formation) Start->Step1 Inter 3-Cyanopiperidine Step1->Inter Step2 N-Methylation (Reductive Amination) Inter->Step2 Final 1-Methylpiperidine-3-carbonitrile (Target Analyte) Step2->Final Impurity Over-Methylation Impurities (Quaternary Ammonium) Step2->Impurity Side Reaction

Figure 2: Synthetic pathway showing the origin of 1-Methylpiperidine-3-carbonitrile and potential quaternary ammonium impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11789206, 1-Methylpiperidine-4-carbonitrile (Isomer Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier for Piperidine Derivatives. (General reference for piperidine toxicity and handling).
  • Restek Corporation. Analysis of Volatile Amines by GC. (Technical Guide for Column Selection). Retrieved from [Link]

  • Waters Corporation. Strategies for the Analysis of Polar Amines by HPLC. (Application Note for XBridge Columns). Retrieved from [Link]

Sources

Method

chiral separation of 1-Methylpiperidine-3-carbonitrile enantiomers

Application Note: Enantioselective Separation of 1-Methylpiperidine-3-carbonitrile Executive Summary This guide details the protocol for the chiral resolution of 1-Methylpiperidine-3-carbonitrile (CAS: 5440-35-7). This m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Separation of 1-Methylpiperidine-3-carbonitrile

Executive Summary

This guide details the protocol for the chiral resolution of 1-Methylpiperidine-3-carbonitrile (CAS: 5440-35-7). This molecule serves as a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics.

The Challenge: The separation presents three distinct technical hurdles:

  • Basicity: The tertiary amine (N-methyl) induces severe peak tailing on silica-based supports due to silanol interactions.

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system (no phenyl ring), rendering standard UV detection at 254 nm ineffective.
    
  • Dipolar Nature: The nitrile group creates a strong dipole, requiring careful mobile phase tuning to balance solubility and enantioselectivity.

The Solution: We recommend Normal Phase HPLC using immobilized amylose-based stationary phases with basic additives as the primary method, and Supercritical Fluid Chromatography (SFC) as a high-throughput alternative.

Structural Analysis & Separation Mechanism

PropertySpecificationImplications for Chromatography
Chiral Center C3 (Carbon 3)Enantiomers: (R) and (S)
Functional Groups Tertiary Amine, NitrileAmine: Requires basic additive (DEA/TEA). Nitrile: Dipole-dipole interaction site.
pKa ~9.0 - 10.0 (Estimated)Highly basic; will protonate silanols if unmasked.
UV Absorbance Low (< 220 nm)CRITICAL: Detection must be at 210 nm, RI, or ELSD.
Mechanism of Interaction

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • Inclusion: The piperidine ring fits into the chiral grooves of the polysaccharide polymer.

  • Hydrogen Bonding: The nitrile nitrogen acts as a weak H-bond acceptor.

  • Steric Bulk: The N-methyl group dictates the fit within the chiral cavity.

SeparationMechanism Analyte 1-Methylpiperidine- 3-carbonitrile Complex Transient Diastereomeric Complex Analyte->Complex H-Bond Acceptor (CN) Analyte->Complex Steric Fit (Piperidine Ring) CSP Polysaccharide CSP (Amylose/Cellulose) CSP->Complex H-Bond Donor (Carbamate NH) Separation Enantiomeric Resolution (Rs) Complex->Separation Additive Basic Additive (DEA/TEA) Silanol Residual Silanols (Stationary Phase) Additive->Silanol Blocks/Masks

Figure 1: Mechanistic interaction pathway. The basic additive is crucial to mask silanols, allowing the chiral recognition mechanism to function without non-specific tailing.

Protocol A: Normal Phase HPLC (Gold Standard)

This method utilizes an Amylose-based column. Amylose tris(3,5-dimethylphenylcarbamate) is historically the most effective selector for piperidine derivatives.

Method Parameters:

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Reference 360 nm) or Refractive Index (RI).

Step-by-Step Procedure:

  • System Preparation: Flush the HPLC lines with Ethanol to remove any reversed-phase salts. Switch to n-Hexane/Ethanol (90:10) to equilibrate.

  • Additive Preparation: Prepare a "Modifier Premix." Add 1 mL of high-purity Diethylamine (DEA) to 1000 mL of Ethanol. Use this premix to blend with Hexane. Note: DEA is volatile; prepare fresh daily.

  • Column Equilibration: Install the Chiralpak AD-H. Pump the mobile phase (90:10:0.1) for at least 45 minutes or until the baseline is stable.

  • Sample Dilution: Dissolve the racemic sample in Ethanol at 1 mg/mL. Do not dissolve in pure Hexane as the polar nitrile may precipitate.

  • Injection: Inject 5-10 µL.

  • Evaluation:

    • If

      
      : Decrease Ethanol to 5% (95:5:0.1).
      
    • If Tailing Factor (

      
      ) > 1.2: Increase DEA to 0.2% (Max 0.5%).
      

Protocol B: SFC (High Throughput)

Supercritical Fluid Chromatography is superior for basic amines because the CO₂ mobile phase is slightly acidic, which helps suppress silanol activity naturally, though an additive is still recommended.

Method Parameters:

  • Column: Chiralcel OD-H (Cellulose based) or Chiralpak IG.

  • Mobile Phase A: CO₂ (Supercritical).

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) or DEA.

  • Gradient: Isocratic 10-15% B.

  • Back Pressure (BPR): 120 bar.

  • Temperature: 40°C.[2][3]

  • Detection: UV 210 nm.

Why this works: The Cellulose-based OD-H often provides complementary selectivity to the Amylose AD-H. If Method A fails, Method B is the immediate backup.

Troubleshooting & Optimization Logic

Issue 1: No Peaks Visible

  • Cause: UV Cutoff.[2] The nitrile absorption is buried in the solvent noise at 254 nm.

  • Fix: Switch UV to 210 nm. If using Hexane/IPA, ensure high-grade solvents (HPLC grade) to avoid background noise. Alternatively, use an ELSD (Evaporative Light Scattering Detector) which detects mass, not chromophores.

Issue 2: Peak Tailing (Shark Fin Shape)

  • Cause: Interaction between the piperidine nitrogen and silica silanols.

  • Fix: Increase the basic additive (DEA) concentration to 0.2%. Verify the column history; if it was used with acidic additives (TFA), it must be extensively washed with base-containing solvent.

Issue 3: Poor Resolution (


) 
  • Cause: Non-specific hydrophobic interaction.

  • Fix: Lower the temperature to 15°C. Lower temperatures generally increase enantioselectivity (

    
    ) by favoring the formation of the specific diastereomeric complex.
    

OptimizationLogic Start Start: Method A (AD-H, Hex/EtOH/DEA) CheckRs Check Resolution (Rs) Start->CheckRs CheckTailing Check Tailing (Tf) CheckRs->CheckTailing Rs > 1.5 ModifySolvent Decrease EtOH % or Switch to IPA CheckRs->ModifySolvent Rs < 1.5 SwitchCol Switch to Method B (SFC / OD-H) CheckRs->SwitchCol No Separation Success Validation & QC CheckTailing->Success Tf < 1.2 AddBase Increase DEA to 0.2% or Switch to TEA CheckTailing->AddBase Tf > 1.2 ModifySolvent->CheckRs Retest AddBase->CheckTailing Retest

Figure 2: Decision tree for method optimization.

References

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014).[4] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[4] Retrieved from [Link]

  • RSC Dalton Transactions. (2013). Iodonium complexes of the tertiary amines quinuclidine and 1-ethylpiperidine. Retrieved from [Link]

  • Journal of Chromatographic Science. (2021). Enantiomeric Separation of Piperidine-3-Carboxylic Acid Hydrazide. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Profiling of 1-Methylpiperidine-3-carbonitrile Analogs

Executive Summary & Scientific Rationale The 1-methylpiperidine-3-carbonitrile scaffold represents a privileged structural motif in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-methylpiperidine-3-carbonitrile scaffold represents a privileged structural motif in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. Its compact, saturated heterocyclic core offers favorable physicochemical properties (ClogP ~1.3, MW ~124 Da) for blood-brain barrier (BBB) penetration.

While the parent nitrile is often a synthetic intermediate, its analogs are critical in the design of:

  • Muscarinic Acetylcholine Receptor (mAChR) Agonists: Where the nitrile is bioisosterically replaced (e.g., by 1,2,4-oxadiazoles or tetrazoles) to mimic the ester of arecoline while improving metabolic stability.

  • Sigma-1 (

    
    ) Receptor Ligands:  Where the nitrile serves as a handle for chain extension to access hydrophobic binding pockets required for neuroprotective activity.
    

This Application Note details a robust pharmacological profiling workflow. We move beyond simple binding affinities to establish a functional selectivity profile , distinguishing M1/M4 agonists (cognitive enhancement/antipsychotic) from M2/M3 agonists (cardiovascular/peripheral side effects), while assessing off-target Sigma-1 liability.

Screening Workflow Overview

The following workflow illustrates the critical path from library generation to lead validation.

ProfilingWorkflow cluster_0 Phase I: Library Gen cluster_1 Phase II: Primary Filter cluster_2 Phase III: Functional cluster_3 Phase IV: Safety Nitrile 1-Methylpiperidine- 3-carbonitrile Core Deriv Analog Synthesis (Tetrazoles/Amides) Nitrile->Deriv Binding Radioligand Binding (Ki Determination) Deriv->Binding Selectivity Subtype Selectivity (M1 vs M2/M3) Binding->Selectivity Hit Cutoff < 1µM CaFlux Calcium Flux (FLIPR - Gq) Selectivity->CaFlux M1/M3 (Gq) cAMP cAMP Assay (Gi/Gs) Selectivity->cAMP M2/M4 (Gi) hERG hERG Patch Clamp CaFlux->hERG Agonist Confirmed Microsome Metabolic Stability (HLM) cAMP->Microsome

Figure 1: Integrated workflow for profiling piperidine-3-carbonitrile derivatives. The process prioritizes subtype selectivity early to avoid cardiovascular liabilities associated with M2 activation.

Protocol Module A: Radioligand Binding (Affinity Filter)

Objective: Determine the equilibrium dissociation constant (


) of analogs for human M1, M2, M3, M4, and Sigma-1 receptors.

Scientific Context: The 3-substituted piperidine core is a classic bioisostere for the arecaidine alkaloid scaffold. However, selectivity is the major hurdle.

  • M1/M4: Desired targets for Alzheimer's (M1) and Schizophrenia (M4).

  • M2: Associated with bradycardia (cardiac liability).

  • Sigma-1: High affinity is common in N-alkylated piperidines; can be a therapeutic target or an off-target liability depending on the program.

Materials
  • Membranes: CHO-K1 cells overexpressing individual human recombinant receptors (hM1–hM4).

  • Radioligands:

    • 
      -N-Methylscopolamine (NMS) for M1–M4 (Hydrophilic, surface receptors only).
      
    • 
      -(+)-Pentazocine for Sigma-1.
      
  • Reference Compounds: Atropine (non-selective antagonist), Xanomeline (M1/M4 agonist).

Step-by-Step Protocol
  • Preparation: Thaw membrane prep and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Homogenize gently.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO 1%).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Atropine.

    • Test: Membrane + Radioligand + Analog (11-point dilution series, 10 µM to 0.1 nM).

  • Incubation: Incubate for 120 minutes at 27°C (equilibrium is slower for lipophilic piperidines).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding of cationic piperidines to filters).

  • Counting: Add scintillant and read on a MicroBeta counter.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • 
    -factor > 0.5.
    
  • Reference

    
     values within 3-fold of historical mean.
    

Protocol Module B: Functional Profiling (Agonist vs. Antagonist)

Objective: Binding does not equal activation. We must determine if the piperidine analogs act as agonists (desired), antagonists , or PAMs (Positive Allosteric Modulators).

Pathway Logic
  • M1, M3, M5 couple to

    
    , leading to Calcium mobilization.
    
  • M2, M4 couple to

    
    , leading to cAMP inhibition.
    

Signaling Ligand Piperidine Analog M1R M1 Receptor Ligand->M1R Binding Gq Gq Protein M1R->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER ER Calcium Store IP3->ER IP3R Binding Ca Cytosolic Ca2+ (Fluorescence) ER->Ca Release

Figure 2: M1 Receptor signal transduction pathway utilized in the FLIPR Calcium Flux assay.

Protocol: FLIPR Calcium Flux (For M1 Agonism)
  • Cell Seeding: Seed CHO-M1 cells (15,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove media. Add Calcium-4 dye (Molecular Devices) containing 2.5 mM Probenecid (prevents dye efflux). Incubate 60 min at 37°C.

  • Baseline Reading: Place plate in FLIPR Tetra. Record fluorescence for 10 seconds.

  • Compound Addition:

    • Agonist Mode: Add test compounds. Record peak fluorescence.

    • Antagonist Mode: Add test compounds, incubate 15 min, then add

      
       of Acetylcholine.
      
  • Data Normalization: Calculate % Activation relative to 100 µM Acetylcholine response.

Critical Note on Piperidine Pharmacology: 1-Methylpiperidine-3-carbonitrile analogs often display partial agonism . Full dose-response curves are required to determine Intrinsic Activity (


).
  • 
    : Full Agonist.
    
  • 
    : Partial Agonist (Often preferred to avoid receptor desensitization).
    

Protocol Module C: ADME & Safety (The "Kill" Step)

Objective: Assess metabolic liability and cardiac safety. Risk: Piperidines are susceptible to N-dealkylation and oxidation at the


-carbon.
Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method: Incubate analog (1 µM) for 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS (MRM mode). Monitor disappearance of parent mass.

  • Target:

    
     minutes.
    
hERG Inhibition (Automated Patch Clamp)
  • Why: Many piperidine-based drugs (e.g., Terfenadine) were withdrawn due to hERG blockade causing QT prolongation.

  • Method: QPatch or PatchXpress using CHO-hERG cells.

  • Threshold:

    
     is desired. If 
    
    
    
    , the analog series is flagged for structural modification (usually reducing lipophilicity or basicity).

Data Presentation & Analysis

When reporting results for 1-Methylpiperidine-3-carbonitrile analogs, summarize data to highlight selectivity ratios.

Table 1: Representative Pharmacological Profile

Analog IDR-Group (C3)M1

(nM)
M2

(nM)
Selectivity (M2/M1)M1 Functional (

)
Efficacy (

)
hERG

(µM)
Ref (Xano) -1524016x30 nM85%>30
MPC-01 -CN (Parent)>10,000>10,000N/AInactive0%>100
MPC-05 Tetrazole451503.3x120 nM60%12
MPC-12 1,2,4-Oxadiazole1260050x 25 nM92%8

Note: MPC-01 (the parent nitrile) is generally inactive at physiological concentrations, validating its role as a scaffold rather than a drug. The transformation to MPC-12 (Oxadiazole) restores the pharmacophore required for M1 activation.

References

  • Sauerberg, P., et al. (1992). "Muscarinic agonists.[1] Synthesis and structure-activity relationships of 1,2,5-thiadiazolyl- and 1,2,5-oxadiazolyl-1-azabicycles." Journal of Medicinal Chemistry.

  • Keck, T. M., et al. (2019).[2] "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds."[3] European Journal of Medicinal Chemistry.

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Method

Application Note: Pharmacological Profiling &amp; Mechanism of Action of 1-Methylpiperidine-3-carbonitrile Scaffolds

Abstract The 1-Methylpiperidine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical synthetic precursor for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-Methylpiperidine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical synthetic precursor for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and a direct pharmacophore for Sigma-1 Receptor (S1R) modulation. This application note details the mechanism of action (MoA) of this scaffold, distinguishing between its role as a reversible covalent "warhead" precursor and its function as an orthosteric binder in GPCR/chaperone complexes. We provide validated protocols for evaluating binding kinetics, functional selectivity, and off-target liability.

Part 1: Mechanism of Action (MoA)

The Dual-Modal Nature of the Scaffold

1-Methylpiperidine-3-carbonitrile derivatives operate via two distinct mechanistic modalities depending on the chemical elaboration of the nitrile (-CN) group and the stereochemistry of the piperidine ring.

Mode A: The "Warhead" & Kinase Hinge Binder (JAK Pathway)

In the context of JAK inhibitors (specifically JAK3/JAK1), the piperidine ring functions as a scaffold to orient the adenine-mimetic heterocycle (often a pyrrolopyrimidine) into the ATP-binding pocket.

  • Mechanism: The 3-carbonitrile group is frequently reduced to a primary amine or modified to a cyano-acetamide. In covalent inhibitors, a nitrile positioned appropriately can act as an electrophile, targeting the catalytic Cys909 in JAK3 to form a reversible thioimidate adduct.

  • Stereochemistry: The (3R,4R) configuration is often critical for optimal fit within the narrow hydrophobic cleft of the kinase domain, minimizing steric clash with the gatekeeper residue (Met902 in JAK3).

Mode B: Sigma-1 Receptor (S1R) Modulation

The 1-methylpiperidine moiety is a classic pharmacophore for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein involved in neuroprotection.

  • Mechanism: The basic nitrogen of the N-methylpiperidine forms a critical salt bridge with Asp126 in the S1R ligand-binding pocket. The 3-carbonitrile group acts as a hydrogen bond acceptor, stabilizing the ligand-receptor complex and modulating the oligomerization state of S1R (monomer vs. dimer), which dictates its chaperone activity.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the target engagement of piperidine-3-carbonitrile derivatives.

MoA_Pathway cluster_JAK JAK-STAT Pathway (Autoimmune) cluster_Sigma Sigma-1 Receptor (Neuroprotection) Scaffold 1-Methylpiperidine- 3-carbonitrile Core JAK JAK1/JAK3 Kinase Domain Scaffold->JAK Derivatization (Amine/Amide) S1R Sigma-1 Receptor (ER Membrane) Scaffold->S1R Direct Binding (Salt Bridge) STAT STAT Phosphorylation JAK->STAT Inhibition blocks Inflam Pro-inflammatory Cytokines (IL-6, IL-2) STAT->Inflam Transcriptional Control Calcium Ca2+ Flux Modulation S1R->Calcium Chaperone Activity Neuro Neuroprotection & Plasticity Calcium->Neuro Homeostasis

Figure 1: Divergent signaling pathways engaged by 1-Methylpiperidine-3-carbonitrile derivatives.

Part 2: Experimental Protocols

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor Affinity)

Purpose: To determine the equilibrium dissociation constant (


) of piperidine-3-carbonitrile derivatives against the Sigma-1 receptor.
Standard:  This protocol uses [^3H]-(+)-Pentazocine, the gold standard radioligand for S1R.
Materials
  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human S1R.

  • Radioligand: [^3H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-specific Binder: Haloperidol (10 µM final concentration).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow
  • Preparation: Dilute test compounds (1-Methylpiperidine-3-carbonitrile derivatives) in DMSO to create a 10-point concentration range (1 nM to 10 µM).

  • Incubation:

    • Mix 100 µL Membrane suspension (20 µg protein).

    • Add 25 µL [^3H]-(+)-Pentazocine (2 nM final).

    • Add 25 µL Test Compound or Buffer (Total Binding) or Haloperidol (Non-specific).

    • Incubate for 120 minutes at 37°C (Equilibrium is slow for lipophilic piperidines).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate specific binding and fit data to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation.
Protocol B: Biochemical Kinase Selectivity Assay (JAK3 vs. JAK1)

Purpose: To evaluate if the derivative functions as a kinase inhibitor (via the aminopiperidine metabolite route) and determine isoform selectivity. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials
  • Enzymes: Recombinant human JAK1 and JAK3 (catalytic domains).

  • Substrate: GFP-labeled STAT1 peptide.

  • Tracer: Tb-labeled anti-phospho-STAT1 antibody.

  • ATP: At

    
     apparent for each kinase (typically 10-50 µM).
    
Step-by-Step Procedure
  • Compound Plating: Dispense 10 nL of test compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of 2X Kinase/Antibody mixture. Incubate for 30 minutes at RT to allow potential covalent bond formation (if nitrile warhead is present).

  • Reaction Initiation: Add 2.5 µL of 2X ATP/Substrate mixture.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Read TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

Validity Check (Self-Validation)
  • Z-Prime (

    
    ):  Must be > 0.5 for the assay to be valid.
    
  • Reference Inhibitor: Tofacitinib must act as a positive control with

    
     nM for JAK3.
    

Part 3: Data Interpretation & SAR Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the 1-Methylpiperidine-3-carbonitrile core affect biological activity.

Structural ModificationEffect on JAK PotencyEffect on Sigma-1 AffinityMechanistic Note
N-Methyl retention NeutralIncreases Essential for salt-bridge to Asp126 (S1R).
3-Nitrile reduction (

)
Critical Increase DecreasesCreates primary amine for hinge binding (Kinase).
3-Nitrile hydrolysis (

)
AbolishesAbolishesLoss of H-bond acceptor/donor properties; too polar.
C4-Methyl addition (cis) Increases Neutral"Magic Methyl" effect; restricts conformation for ATP pocket.
Jump-Dilution Workflow (For Covalent Evaluation)

If the derivative retains the nitrile and is suspected of covalent binding (reversible thioimidate formation), use this workflow to measure residence time.

JumpDilution Step1 Incubate Enzyme + Inhibitor (100x [E], 10x IC50) Step2 Rapid Dilution (100-fold) into substrate mix Step1->Step2 Step3 Measure Product Formation Continuously over Time Step2->Step3 Step4 Analyze Recovery Curve Step3->Step4

Figure 2: Jump-dilution workflow to distinguish reversible (fast recovery) from covalent (slow/no recovery) inhibition.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Goel, R., et al. (2023). "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance."[1] International Journal of Novel Research and Development.[1]

  • Sigma Receptor Ligand Design

    • Abate, C., et al. (2011). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.

  • JAK Inhibitor Mechanisms

    • Changelian, P.S., et al. (2003). "Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor." Science. (Foundational paper on Tofacitinib/Piperidine core).

  • Synthesis of Chiral Piperidines

    • Khom, S.T., et al. (2024). "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methylpiperidine-3-carbonitrile

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Methylpiperidine-3-carbonitrile, particularly when using the common and efficient Eschweiler-Clarke reaction for N-methylation of piperidine-3-carbonitrile.

Issue 1: Low or No Conversion of Piperidine-3-carbonitrile

Question: I am observing a low yield of 1-Methylpiperidine-3-carbonitrile, with a significant amount of unreacted piperidine-3-carbonitrile remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in the Eschweiler-Clarke methylation of piperidine-3-carbonitrile can stem from several factors, primarily related to the reaction conditions and reagent stoichiometry. The Eschweiler-Clarke reaction is a reductive amination process that involves the formation of an iminium ion from the secondary amine and formaldehyde, followed by reduction with formic acid[1][2][3].

  • Insufficient Reagents: Ensure that formaldehyde and formic acid are used in excess. For the methylation of a secondary amine, at least one equivalent of each is required mechanistically. In practice, a larger excess is often necessary to drive the reaction to completion.

  • Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling[1]. Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for your specific setup.

  • Purity of Reagents: The purity of formaldehyde and formic acid is crucial. Use freshly opened or properly stored reagents to avoid issues with polymerization of formaldehyde or decomposition of formic acid.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion start Low Yield of Product check_reagents Verify Stoichiometry (Excess HCHO & HCOOH) start->check_reagents check_conditions Optimize Reaction Temperature & Time check_reagents->check_conditions Stoichiometry Correct check_purity Assess Reagent Purity check_conditions->check_purity Conditions Optimal re_run_reaction Re-run Reaction with Optimized Parameters check_purity->re_run_reaction Reagents Pure G cluster_1 Eschweiler-Clarke Mechanism Amine Piperidine-3-carbonitrile Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde, -H2O Formaldehyde Formaldehyde Product 1-Methylpiperidine-3-carbonitrile Iminium->Product + Formic Acid (Hydride Source) CO2 CO2 Iminium->CO2 Formic_Acid Formic Acid Formic_Acid->Iminium

Sources

Optimization

identifying impurities in 1-Methylpiperidine-3-carbonitrile

Technical Support Center: 1-Methylpiperidine-3-carbonitrile Analysis & Purification Status: Operational | Ticket ID: #MP3CN-IMP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methylpiperidine-3-carbonitrile Analysis & Purification

Status: Operational | Ticket ID: #MP3CN-IMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

1-Methylpiperidine-3-carbonitrile (CAS: 7152-16-1) is a critical intermediate, often utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various neuroactive alkaloids.[2] Its analysis is complicated by two factors: the basicity of the tertiary amine (causing chromatographic tailing) and the lability of the nitrile group (susceptible to hydrolysis).

This guide provides a self-validating framework for identifying and controlling impurities, moving beyond generic advice to specific, mechanism-based troubleshooting.

Module 1: The Impurity Landscape

Before troubleshooting, you must fingerprint the enemy. Based on standard synthetic routes (hydrogenation of 3-cyanopyridine or nucleophilic substitution) and degradation pathways, these are the critical impurities:

Impurity IDCommon NameOriginDetection Signature (LC-MS)
IMP-A Piperidine-3-carbonitrile Des-methyl (Incomplete methylation or starting material)[M-14]⁺ relative to parent.
IMP-B 1-Methylpiperidine-3-carboxamide Hydrolysis (Stage 1 degradation)[M+18]⁺ (Hydration of nitrile).[1]
IMP-C 1-Methylpiperidine-3-carboxylic acid Hydrolysis (Stage 2 degradation)[M+19]⁺ (Hydrolysis to acid).[1]
IMP-D 1-Methylpiperidine-3-carbonitrile N-oxide Oxidation (Storage issue)[M+16]⁺ (Oxygen insertion).[1]
IMP-E 3-Cyanopyridine Aromatization (Starting material or dehydrogenation)[M-6]⁺ (Loss of 6H), UV active at 254nm.[1]

Module 2: Synthesis & Impurity Genesis (Visualized)

Understanding where impurities enter the stream is the first step to elimination. The following diagram maps the genesis of impurities based on the hydrogenation of 3-cyanopyridine (a common industrial route).

ImpurityGenesis SM Start: 3-Cyanopyridine Inter Intermediate: Piperidine-3-carbonitrile SM->Inter H2 / Pd/C (Risk: Over-reduction) Product Target: 1-Methylpiperidine-3-CN Inter->Product Reductive Amination (HCHO/HCOOH) Imp_A IMP-A: Des-methyl (Incomplete Rxn) Inter->Imp_A Residual Imp_B IMP-B: Amide (Moisture/Hydrolysis) Product->Imp_B H2O / pH < 4 Imp_D IMP-D: N-Oxide (Air Oxidation) Product->Imp_D Peroxides / O2

Figure 1: Impurity genesis pathway showing the transition from aromatic starting material to the target piperidine, highlighting points of divergence for common impurities.

Module 3: Troubleshooting Guides (Q&A Format)

Scenario 1: Chromatographic Tailing & Poor Resolution

User Ticket: "I'm running HPLC on a C18 column, but the 1-Methylpiperidine-3-carbonitrile peak is tailing badly (Asymmetry > 2.0), and I can't separate it from the des-methyl impurity."

Root Cause Analysis: The tertiary amine in the piperidine ring is basic (pKa ~9-10).[1] It interacts strongly with residual acidic silanols on standard silica-based C18 columns, causing "secondary retention" and tailing.[1]

Protocol Fix:

  • Mobile Phase Modification: You must suppress silanol ionization or ion-pair the amine.[1]

    • Option A (High pH): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that tolerates pH 10.[1] Use 10mM Ammonium Bicarbonate (pH 10). The amine will be deprotonated (neutral) and interact purely hydrophobically.

    • Option B (Ion Pairing): Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. This forms a tight ion pair with the amine, improving peak shape.

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or end-capped column.

Self-Validating Check: Calculate the USP Tailing Factor (


).[1]


Target:

.[1] If

, the method is invalid for quantitative impurity analysis.
Scenario 2: The "Ghost" Peak (+18 Mass Shift)

User Ticket: "I see a small impurity peak growing over time in my aqueous samples. LC-MS shows a mass of M+18."[1]

Root Cause Analysis: This is IMP-B (The Amide) .[1] Nitriles are thermodynamically unstable in aqueous acidic or basic solutions, hydrating to form the primary amide. 1-Methylpiperidine-3-carbonitrile is particularly susceptible because the neighboring amine can act as an intramolecular base catalyst if the pH is in the wrong window [1].[1]

Protocol Fix:

  • Sample Diluent: Stop dissolving samples in water/methanol mixtures for storage. Use anhydrous acetonitrile or dichloromethane for stock solutions.

  • LC Runtime: If using an aqueous mobile phase, keep the autosampler temperature at 4°C.

  • Confirmation: Expose a small aliquot to 0.1M NaOH for 1 hour. If the peak grows significantly, it is the amide.

Scenario 3: Enantiomeric Excess Determination

User Ticket: "My synthesis targets the (R)-enantiomer. How do I separate the (S)-enantiomer impurity?"

Root Cause Analysis: Standard C18 columns cannot separate enantiomers. The 1-methylpiperidine-3-carbonitrile molecule has a chiral center at C3.

Protocol Fix: Use Polysaccharide-based Chiral Stationary Phases (CSPs).[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Note: The Diethylamine (DEA) is crucial. Without it, the basic piperidine nitrogen will bind irreversibly to the chiral selector, ruining the column [2].

Module 4: Diagnostic Logic Flow

Use this decision tree to identify unknown impurities in your spectrum.

Troubleshooting Start Unknown Impurity Peak UV_Check Is it UV Active at 254nm? Start->UV_Check Aromatic Suspect: Pyridine Derivative (IMP-E: 3-Cyanopyridine) UV_Check->Aromatic Yes (Strong UV) MS_Check Check Mass Shift (LC-MS) UV_Check->MS_Check No (Weak UV) Plus16 M+16: N-Oxide (IMP-D) MS_Check->Plus16 +16 Da Plus18 M+18: Amide (IMP-B) MS_Check->Plus18 +18 Da Minus14 M-14: Des-methyl (IMP-A) MS_Check->Minus14 -14 Da

Figure 2: Diagnostic logic flow for rapid identification of common piperidine nitrile impurities based on UV/MS characteristics.

References

  • Cohen, G. M., et al. (2012). "Evaluating Impurities in Drugs: Nitrile Hydrolysis Pathways." Pharmaceutical Technology.[1] Available at:

  • Application Note. "Separation of Basic Compounds on Polysaccharide Columns." Daicel Chiral Technologies.[1] (Standard industry protocol for basic amines requiring DEA modifier).

  • PubChem. "1-Methylpiperidine-3-carbonitrile Compound Summary."[3] National Library of Medicine. Available at:

  • Jones, S. P., et al. (2022).[4] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[1][4] Available at:

  • BenchChem. "HPLC-UV Analysis of Piperidine-Containing Compounds." Available at: [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling these chemicals.

Sources

Troubleshooting

optimization of reaction conditions for nitrile group introduction

Topic: Optimization of Reaction Conditions for Cyanation Status: Operational | Tier: L3 (Senior Scientific Support) Executive Summary: The "Right" Cyanation Strategy Welcome to the technical support hub for C–N bond form...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Cyanation

Status: Operational | Tier: L3 (Senior Scientific Support)

Executive Summary: The "Right" Cyanation Strategy

Welcome to the technical support hub for C–N bond formation. As Senior Application Scientists, we often see researchers default to the classical Rosenmund-von Braun reaction (CuCN at 200°C) or the Sandmeyer reaction, only to encounter poor functional group tolerance or difficult purifications.

Modern drug discovery demands milder, catalytic approaches. This guide prioritizes Transition-Metal Catalyzed Cyanation (Pd/Ni) using non-toxic cyanide sources, while providing critical troubleshooting for legacy Copper-mediated methods.

Quick Reference: Reagent Selection Matrix
FeatureZn(CN)₂ (Zinc Cyanide)K₄[Fe(CN)₆] (Potassium Ferrocyanide)TMSCN (Trimethylsilyl Cyanide)CuCN (Copper Cyanide)
Primary Use Pd-catalyzed (Standard)Pd/Ni-catalyzed (Green/Safe)Nucleophilic/Lewis Acid catalyzedStoichiometric Mediator
Toxicity High (releases CN⁻ fast)Low (Non-toxic solid)High (Volatile/Hydrolyzes to HCN)High
Solubility Poor (Slurry in DMF/DMA)Insoluble (Needs H₂O co-solvent)Soluble in organicsInsoluble
Atom Economy Good (2 CN groups utilized)Excellent (Slow release)ModeratePoor (Stoichiometric)
Key Advantage Reliable, industry standardNo free CN⁻ spikes (prevents catalyst poisoning)Mild, room temp optionsLow cost
Workflow Visualization: Method Selection

Before starting, verify you are using the optimal pathway for your substrate.

CyanationDecisionTree Start Start: Substrate Analysis Halide Aryl Halide/Triflate? Start->Halide Aldehyde Aldehyde/Ketone? Start->Aldehyde Rich Electron Rich / Sterically Hindered? Halide->Rich Poor Electron Poor? Halide->Poor Strecker Strecker Synthesis (TMSCN + Amine) Aldehyde->Strecker Tosmic Van Leusen Reaction (TosMIC) Aldehyde->Tosmic Retains Carbon Count PdCat Pd-Catalyzed (Pd(0)/XPhos + Zn(CN)2) Rich->PdCat Standard NiCat Ni-Catalyzed (Ni(COD)2 + K4[Fe(CN)6]) Rich->NiCat Cost/Green Focus Poor->PdCat High Value CuMed Cu-Mediated (Modified) (CuCN + DMEDA Ligand @ 100°C) Poor->CuMed Robustness

Figure 1: Decision matrix for selecting the optimal cyanation methodology based on substrate electronics and functional groups.

Module A: Palladium-Catalyzed Cyanation

The Gold Standard for Drug Discovery

The Core Mechanism & The "Poisoning" Trap

The most common failure mode in Pd-catalyzed cyanation is catalyst poisoning . Cyanide anions (


) are strong 

-donors. If the concentration of free cyanide is too high, species like

form.[1] These are catalytically inactive because the cyanide ligands bind so tightly that they prevent the oxidative addition of the aryl halide.

Solution: Use "Slow Release" agents like Zn(CN)₂ (requires low solubility) or K₄[Fe(CN)₆] (requires thermal activation to release CN).

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 10-20% conversion. Adding more catalyst doesn't help.[2] Why?

  • Diagnosis: You likely have "Cyanide Poisoning." The active Pd(0) species has been sequestered by excess free cyanide.

  • Corrective Action:

    • Switch Source: Move from NaCN/KCN to Zn(CN)₂ . The low solubility of Zn(CN)₂ in DMF/DMA ensures a low steady-state concentration of free cyanide.

    • Dosing: Do not add all cyanide at the start if using soluble sources. Use a syringe pump.

    • Check Oxygen: Cyanide accelerates the oxidation of phosphine ligands. Ensure rigorous degassing (sparging with Argon for 15 mins).

Q2: I am trying to cyanate an Aryl Chloride, but I only get recovered starting material.

  • Diagnosis: Aryl chlorides have a high barrier to oxidative addition. Standard ligands (PPh₃, dppf) are often insufficient.

  • Corrective Action:

    • Ligand Upgrade: Use bulky, electron-rich Buchwald ligands like XPhos or SPhos . These facilitate the oxidative addition step.

    • Pre-catalyst: Switch to Pd(dba)₂ or G3-XPhos precatalysts to ensure rapid generation of the active L-Pd(0) species.

    • Solvent: Switch to NMP or DMA and heat to 120°C.

Q3: Can I use the non-toxic K₄[Fe(CN)₆] source? It’s not dissolving.

  • Diagnosis: Potassium ferrocyanide is insoluble in pure organics.

  • Corrective Action:

    • The "Schareina" Conditions: You must add water.[2]

    • Protocol: Use NMP/Water (1:1) or DMA/Water (10:1) . The water is essential to solubilize the ferrocyanide just enough to release the cyanide ligand to the palladium center [1].

    • Additive: Add Na₂CO₃ (0.5 - 1.0 equiv). It aids in the transmetallation step.

Module B: Copper-Mediated (Rosenmund-von Braun)

Optimization & Cleanup

The "Blue Nightmare" (Workup)

The classic Rosenmund-von Braun uses stoichiometric CuCN.[3] The resulting copper salts complex avidly with the nitrile product (especially if basic nitrogens are present), causing:

  • Low isolated yields (product stuck in aqueous phase or on silica).

  • Blue/Green contamination in the final product.

Troubleshooting Guide (Q&A)

Q1: How do I get the Copper out of my product? The extraction layers are messy/emulsified. [4]

  • Diagnosis: Copper(I/II) salts are bridging between your organic product and the aqueous phase.

  • Corrective Action (The "Iron" Method):

    • Dilute the reaction mixture with EtOAc.

    • Add an aqueous solution of FeCl₃ (ferric chloride). This precipitates the copper as non-coordinating salts. Filter the resulting solids through Celite.[5]

  • Corrective Action (The "Ammonia" Method):

    • Wash the organic layer with 10% NH₄OH (aq) . The ammonia competes for the copper, forming the deep blue

      
       complex, which stays in the water.
      
    • Repeat until the aqueous layer is colorless.[4][5]

Q2: The reaction requires 200°C, but my substrate decomposes.

  • Diagnosis: Classical conditions are too harsh.

  • Corrective Action: Use Ligand Acceleration .

    • Add DMEDA (N,N'-dimethylethylenediamine) or 1,10-phenanthroline (10-20 mol%).

    • These ligands coordinate to the Copper, breaking up the polymeric CuCN structure and making it more reactive.

    • Result: Reaction can often proceed at 80-100°C instead of 200°C [2].

Module C: Nickel-Catalyzed (The Modern Alternative)

Q: Palladium is too expensive for my scale-up. Can I use Nickel?

  • Protocol: Yes, but Nickel is more sensitive to air.

  • System: Ni(cod)₂ (5 mol%) + dppf (5 mol%) + Zn(CN)₂ .

  • Critical Factor: You must add Zinc dust (10-20 mol%) to the reaction. This acts as a reducing agent to keep Nickel in the active Ni(0) oxidation state and prevents the formation of inactive Ni(II)-cyanide species.

Visualizing the Mechanism (Pd-Catalysis)

Understanding the cycle helps pinpoint where your reaction is failing.

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison [Pd(CN)4]2- (Inactive Catalyst) Pd0->Poison Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 / K4[Fe(CN)6] RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-CN

Figure 2: The catalytic cycle of Palladium cyanation. Note the "Poisoning" off-ramp: high concentrations of free cyanide irreversibly bind Pd(0), killing the reaction.

Safety Protocol: Handling Cyanide

WARNING: Cyanide is a rapid-acting mitochondrial toxin.

  • pH Control: Never allow cyanide sources to contact acid. This generates HCN gas.

  • Waste Disposal:

    • Do not pour cyanide waste down the drain.

    • Quench: Treat all waste streams (aqueous and organic) with Bleach (Sodium Hypochlorite) at pH > 10. Stir for 24 hours to convert Cyanide (

      
      ) to Cyanate (
      
      
      
      ), which is significantly less toxic.
  • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available and not expired before starting experiments.

References
  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388–1389. Link

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Ellis, N., & Buchwald, S. L. (2009). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides.[3][6][7][8][9][10][11] Organic Syntheses, 86, 268. Link

  • Cohen, D. T., & Buchwald, S. L. (2015). Pd-Catalyzed Cyanation of Aryl Chlorides and Bromides using K4[Fe(CN)6].[12][1][3][13] Organic Letters, 17(2), 202–205. Link

Sources

Optimization

challenges in the scale-up of 1-Methylpiperidine-3-carbonitrile production

The following technical guide addresses the scale-up challenges of 1-Methylpiperidine-3-carbonitrile (also known as N-methylnipecotonitrile). This molecule is a critical intermediate in the synthesis of Janus Kinase (JAK...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges of 1-Methylpiperidine-3-carbonitrile (also known as N-methylnipecotonitrile). This molecule is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib precursors) and other piperidine-based alkaloids.

This guide prioritizes the Selectivity Challenge : reducing the pyridine ring while preserving the labile nitrile group.

Executive Summary: The Core Challenge

The primary obstacle in scaling up 1-Methylpiperidine-3-carbonitrile is Chemo-selectivity . You are attempting to hydrogenate a pyridine ring (requires high energy/activity) while preserving a nitrile group (susceptible to reduction to primary amines).

  • Target Reaction: 3-Cyanopyridine

    
     1-Methylpiperidine-3-carbonitrile
    
  • Major Impurity: 1-Methyl-3-(aminomethyl)piperidine (Over-reduction).

  • Safety Hazard: Exothermic hydrogenation and handling of cyanides/alkylating agents.

Module 1: Synthesis Route Selection & Optimization

Q1: Which synthetic route offers the highest reliability for >10kg scale-up?

Recommendation: The Two-Step "Ring-First" Route is superior to direct salt hydrogenation for impurity control.

  • Step 1 (Critical): Selective hydrogenation of 3-cyanopyridine to 3-cyanopiperidine (Nipecotonitrile).

  • Step 2: N-Methylation of the secondary amine.

Why not hydrogenate the N-methyl salt directly? While hydrogenating N-methyl-3-cyanopyridinium iodide seems shorter, the quaternary salt often requires higher pressures to reduce the ring, which increases the kinetic probability of reducing the nitrile to an amine. The two-step route allows you to optimize the difficult hydrogenation step in isolation.

Q2: How do I prevent the nitrile group from reducing to an amine during hydrogenation?

This is the most common failure mode. Standard Pd/C catalysts often reduce nitriles to primary amines.

Protocol Adjustment:

  • Catalyst Switch: Replace Palladium (Pd/C) with Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO2) . Rhodium is significantly less active toward nitrile reduction than Palladium but highly active for pyridine ring saturation.

  • Solvent System: Use Acidic Methanol (MeOH + 1.1 eq HCl or Acetic Acid).

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the pyridine nitrogen (

      
      ), activating the ring for hydrogenation. Crucially, the acid also "salts out" any primary amine formed, preventing it from poisoning the catalyst or reacting further to form dimers.
      
  • Temperature Control: Maintain

    
    . Nitrile reduction activation energy is generally higher than ring hydrogenation; high heat favors the impurity.
    
Q3: I am seeing dimer impurities (Secondary Amines). What is the cause?

Root Cause: Condensation of the reduced amine product with the intermediate imine. Corrective Action:

  • Dilution: Increase solvent volume to 10-15 volumes.

  • Ammonia Suppression: While adding

    
     is common to stop secondary amines in nitrile reduction, here we want to keep the nitrile. Therefore, avoid ammonia . Instead, ensure the reaction is strictly acidic to protonate the piperidine product immediately upon formation.
    

Module 2: Process Workflow & Visualization

The following diagram outlines the optimized Two-Step workflow and the Critical Control Points (CCPs) for impurity management.

G Start Start: 3-Cyanopyridine Step1 Step 1: Hydrogenation (Rh/C, H2, AcOH, MeOH) Start->Step1 5-10 bar H2, <40°C Inter Intermediate: 3-Cyanopiperidine Acetate Step1->Inter Filter Catalyst Imp1 Impurity A: 3-(Aminomethyl)piperidine (Over-reduction) Step1->Imp1 If T > 50°C or Pd/C used Step2 Step 2: N-Methylation (HCHO / NaBH(OAc)3 OR MeI / K2CO3) Inter->Step2 Free base first End Product: 1-Methylpiperidine-3-carbonitrile Step2->End Controlled Addn Imp2 Impurity B: Amide Hydrolysis (CONH2) Step2->Imp2 If pH > 12 & Hot Aqueous

Caption: Optimized synthesis workflow highlighting critical control points to avoid over-reduction (Impurity A) and hydrolysis (Impurity B).

Module 3: N-Methylation Troubleshooting

Q4: My nitrile is hydrolyzing to an amide (CONH2) during the methylation step. Why?

Scenario: You are likely using Eschweiler-Clarke conditions (Formaldehyde + Formic Acid at reflux) or a basic alkylation (MeI + strong base) in aqueous media. The Fix: The nitrile group at C3 is electron-withdrawing and susceptible to hydrolysis under hot acidic or strong basic conditions.

  • Alternative Protocol A (Reductive Alkylation): Use Formaldehyde (37% aq) and Sodium Triacetoxyborohydride (STAB) in DCE or THF at room temperature. This is mild and will not hydrolyze the nitrile.

  • Alternative Protocol B (Direct Alkylation): Use Methyl Iodide (MeI) with Potassium Carbonate (K2CO3) in Acetone or Acetonitrile at low temperature (0-20°C). Avoid water and strong alkalis (NaOH/KOH).

Q5: Comparison of Methylation Reagents for Scale-Up
Reagent SystemYield PotentialNitrile StabilitySafety/Scale-up ConcernRecommendation
MeI / K2CO3 High (90%+)ExcellentMeI is highly toxic/volatile. Scrubbers required.Preferred for Pilot Scale
HCHO / HCOOH ModeratePoor (Hydrolysis risk)CO2 evolution; High Temp required.Avoid
HCHO / H2 / Pd HighModerateRisk of nitrile reduction during reaction.Conditional
Dimethyl Sulfate HighGoodExtreme toxicity; difficult waste disposal.Legacy Use Only

Module 4: Analytical & Safety Controls

Q6: How do I safely handle the exotherm during the Step 1 Hydrogenation?

Hydrogenation of pyridine rings is highly exothermic (


).
Safety Protocol: 
  • Dosing Control: Do not pressurize the reactor instantly to 10 bar. Use a Hydrogen Mass Flow Controller to limit the uptake rate.

  • Heat Removal: Ensure the cooling jacket is active before H2 introduction.

  • Runaway Criteria: If

    
     rises 
    
    
    
    above setpoint, stop agitation immediately. This halts gas-liquid mass transfer and stops the reaction.
Q7: Analytical Troubleshooting (GC/HPLC)

Issue: "I cannot separate the 3-cyanopiperidine intermediate from the 1-methyl product on GC." Solution: These compounds are polar amines.

  • GC Column: Use an amine-deactivated column (e.g., Rtx-Volatile Amine or CAM column). Standard silica columns will cause peak tailing.

  • HPLC Method: Use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column (e.g., C18 Gemini NX) tolerates it, to keep the amines in their free-base form for sharper peaks.

Module 5: Troubleshooting Logic Tree

Use this decision tree when product purity drops below 95%.

Troubleshooting Start Low Purity Detected CheckImp Identify Major Impurity Peak Start->CheckImp IsAmine Peak = Primary Amine? (Over-reduction) CheckImp->IsAmine Low retention IsAmide Peak = Amide? (Hydrolysis) CheckImp->IsAmide High polarity IsDimer Peak = Dimer? (Coupling) CheckImp->IsDimer High MW Action1 Action: Switch Catalyst to Rh/C or PtO2. Lower Temp. IsAmine->Action1 Yes Action2 Action: Switch Methylation to Anhydrous MeI/Acetone or STAB/HCHO IsAmide->Action2 Yes Action3 Action: Increase Dilution. Check Acid Stoichiometry. IsDimer->Action3 Yes

Caption: Diagnostic logic for identifying and correcting root causes of impurity formation.

References

  • Preparation of 3-Cyanopyridine Derivatives. Google Patents. US Patent 5,646,288. (Discusses the difficulty of selective hydrogenation and the use of Rhodium catalysts). Link

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Royal Society of Chemistry. (Detailed study on catalyst selectivity between ring and nitrile reduction). Link

  • Safety Data Sheet: 1-Methylpiperidine. Fisher Scientific. (Safety data for the handling of methylpiperidine derivatives). Link

  • Hydrogenation of Nitriles to Amines. ChemGuide. (Foundational mechanisms of nitrile reduction vs. retention). Link

  • Process for the preparation of tofacitinib and intermediates. Google Patents. WO2021084556A1. (Contextualizes the industrial relevance of piperidine intermediates). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1-Methylpiperidine-3-carbonitrile

Case ID: MPC-DEG-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the technical support hub for 1-Methylpiperidine-3-carbonitrile . This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPC-DEG-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 1-Methylpiperidine-3-carbonitrile . This guide addresses the stability profile of this critical intermediate, widely used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and other piperidine-based therapeutics.

The molecule possesses three distinct "risk vectors" for degradation:

  • Oxidative susceptibility at the tertiary amine (N-methyl).[1][2]

  • Hydrolytic instability of the nitrile group.

  • Stereochemical lability (racemization) at the C3 chiral center.

This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to mitigate these risks.

Module 1: Oxidative Degradation (N-Oxide Formation)

The Issue

Users often report the appearance of a new impurity peak eluting slightly earlier than the parent compound in Reverse Phase HPLC (RP-HPLC), with a mass shift of +16 Da (M+16).

Mechanism

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it nucleophilic. In the presence of oxidizing agents (peroxides, peracids) or even atmospheric oxygen over prolonged periods, this nitrogen undergoes electrophilic attack to form 1-Methylpiperidine-3-carbonitrile N-oxide .[1]

Technical Note: This reaction is often kinetically controlled and can occur even in "inert" solvents if they contain trace peroxides (e.g., uninhibited THF or ethers).[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
New Peak (RRT ~0.9) N-Oxide formationCheck solvents for peroxides using Quantofix® strips.[1]
Mass Spectrum [M+17]⁺ Protonated N-OxideSwitch to fresh, inhibitor-free solvents or store under Argon.[1]
Yellowing of Oil Advanced OxidationRe-purify via silica gel chromatography (N-oxides are highly polar).[1]
Pathway Visualization

OxidationPathway Parent 1-Methylpiperidine- 3-carbonitrile (Parent) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Electrophilic Attack on N-Lone Pair Oxidant Peroxides / [O] Oxidant->NOxide

Figure 1: Oxidative pathway converting the tertiary amine to its N-oxide derivative.[1]

Module 2: Hydrolytic Degradation (Nitrile Hydrolysis)

The Issue

A gradual decrease in assay purity accompanied by the formation of two distinct impurities:

  • Impurity A (+18 Da): The primary amide.[1]

  • Impurity B (+19 Da): The carboxylic acid.[1][3]

Mechanism

The nitrile group (-CN) at position 3 is susceptible to hydrolysis under both acidic and basic conditions.

  • Step 1: Hydration of the nitrile to form the amide (1-methylpiperidine-3-carboxamide).

  • Step 2: Further hydrolysis of the amide to the carboxylic acid (1-methylpiperidine-3-carboxylic acid).

Critical Insight: In aqueous buffers at pH > 10 or pH < 2, this reaction accelerates significantly.[1] High temperatures (>40°C) drive the reaction toward the carboxylic acid.

Troubleshooting Guide
ConditionPrimary DegradantMitigation Strategy
Acidic (pH < 4) Amide & AcidMaintain pH 5–8 during workup; avoid prolonged heating in acid.[1]
Basic (pH > 9) Acid (Carboxylate)Quench basic reactions immediately; store at low temperature.[1]
Aqueous Storage AmideLyophilize samples; do not store in aqueous solution >24h.
Pathway Visualization

HydrolysisPathway Nitrile Nitrile (Parent) MW: 124.18 Amide Intermediate Amide (+18 Da) Nitrile->Amide H2O / H+ or OH- Acid Carboxylic Acid (+19 Da) Amide->Acid H2O / Heat

Figure 2: Stepwise hydrolysis of the nitrile group to amide and carboxylic acid.

Module 3: Stereochemical Instability (Racemization)

The Issue

For researchers working with the chiral forms (e.g., (S)-1-methylpiperidine-3-carbonitrile), a loss of enantiomeric excess (ee) is observed without chemical degradation of the structure.

Mechanism

The C3 proton is acidic due to the electron-withdrawing nature of the adjacent nitrile group.

  • Base-Catalyzed Enolization: In the presence of a base, the C3 proton can be abstracted, forming a planar ketenimine-like anion intermediate.

  • Reprotonation: When the proton returns, it can attack from either face, leading to a racemic mixture.[1]

Experimental Protocol: Chiral Stability Test
  • Dissolve: 10 mg of enantiopure material in 1 mL of solvent (e.g., MeOH/Water).

  • Stress: Add 0.1 eq of base (e.g., Et3N or K2CO3).[1]

  • Monitor: Analyze via Chiral HPLC (e.g., Chiralpak AD-H or IC column) at T=0, 1h, and 24h.

  • Criteria: If ee drops by >5%, the compound is configurationally unstable under these conditions.

Module 4: Analytical Method Troubleshooting

Q: My peaks are tailing severely. Is the compound degrading on the column?

A: Likely not. The tailing is usually due to the interaction of the basic tertiary amine (pKa ~10) with residual silanols on the silica column.

Recommended Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).[1]

  • Mobile Phase: High pH buffer (pH 9.5–10.[1]5) using Ammonium Bicarbonate or Ammonium Hydroxide.[1]

    • Why? At high pH, the amine is deprotonated (neutral), reducing interaction with silanols and sharpening the peak.

  • Alternative: Use 0.1% TFA (low pH) to keep silanols protonated, but ensure the column is compatible with low pH.[1]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] (2003).[1][4][5][6][7] Link

  • Shvo, Y., & Kaufman, E. D. (1972).[1][2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1][2] (Mechanistic basis for N-oxidation of piperidines). Link[1][2]

  • Cohen, G. M., et al. (2020).[1] Hydrolysis of Nitriles. Chemistry LibreTexts. (General mechanism for nitrile hydrolysis).[1] Link

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances.[1] (2006).[1][8] Link

Sources

Optimization

Technical Support Center: Catalytic Reduction of Piperidine Nitriles

Welcome to the Technical support center for the catalytic reduction of piperidine nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical support center for the catalytic reduction of piperidine nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments, ensuring the efficient and selective synthesis of the desired piperidine amines.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the catalytic reduction of piperidine nitriles. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Low Conversion of the Piperidine Nitrile

You've run your reaction, but analysis shows a significant amount of unreacted starting material.

Q: My piperidine nitrile reduction is stalling, and I'm observing low conversion. What are the likely causes and how can I fix this?

A: Low conversion in a catalytic hydrogenation reaction can typically be traced back to three main areas: catalyst activity, reaction conditions, or the purity of your starting materials.

  • Catalyst Inactivity or Poisoning: The catalyst is the heart of your reaction. If it's not active, the reaction won't proceed efficiently.

    • Cause: Catalysts like Raney® Nickel and Palladium on carbon (Pd/C) are susceptible to poisoning by a variety of functional groups and impurities. Sulfur-containing compounds, strong coordinating ligands, and even some halide ions can irreversibly bind to the active sites of the catalyst, rendering it inactive. The basic nitrogen of the piperidine ring itself can also inhibit catalyst activity.[1]

    • Solution:

      • Ensure Purity of Starting Materials: Purify your piperidine nitrile starting material to remove any potential catalyst poisons.

      • Use a Fresh, High-Activity Catalyst: Ensure your catalyst is fresh and has been stored correctly. Raney® Nickel, for instance, is often stored as a slurry and can lose activity if it dries out.[2]

      • Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues and drive the reaction to completion.

      • Consider a Different Catalyst: If poisoning is inherent to your substrate, you may need to switch to a more robust catalyst. For pyridine reductions, which share similarities with piperidine systems, Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[1]

  • Suboptimal Reaction Conditions: The energy input into the reaction may be insufficient to overcome the activation energy.

    • Cause: Low hydrogen pressure or temperature can lead to slow or incomplete reactions.[1]

    • Solution:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Pressures in the range of 30-80 bar are common for these types of reductions.[1]

      • Increase Temperature: Gently warming the reaction can significantly increase the reaction rate. A typical starting point is in the range of 60-80 °C.[1] Be cautious, as excessive heat can lead to side reactions.

  • Poor Mass Transfer: The hydrogen gas may not be efficiently reaching the catalyst surface in the liquid phase.

    • Cause: Inefficient stirring can lead to a situation where the reaction is limited by the rate of hydrogen dissolution into the solvent.

    • Solution:

      • Improve Agitation: Ensure vigorous stirring to maximize the gas-liquid surface area and keep the catalyst suspended.

Problem 2: Poor Selectivity - Formation of Secondary and Tertiary Amines

Your reaction is converting the starting material, but you are forming significant amounts of dimeric and trimeric byproducts.

Q: My primary goal is the primary amine, but I'm getting a mixture of secondary and tertiary amines. What is the mechanism behind this, and how can I suppress it?

A: The formation of secondary and tertiary amines is the most common selectivity issue in nitrile reductions.[3][4] This occurs via a well-established mechanism involving the intermediate imine.

Mechanism of Secondary Amine Formation:

The reduction of a nitrile (I) proceeds through an imine intermediate (II). This imine can then be hydrogenated to the desired primary amine (III). However, the primary amine product can act as a nucleophile and attack the imine intermediate, forming a hemiaminal (IV). This hemiaminal can then eliminate ammonia to form a new imine (V), which is subsequently reduced to the secondary amine (VI).

G cluster_main Mechanism of Secondary Amine Formation nitrile R-C≡N (I) Nitrile imine R-CH=NH (II) Imine Intermediate nitrile->imine +H₂ primary_amine R-CH₂-NH₂ (III) Primary Amine imine->primary_amine hemiaminal R-CH(NH₂)(NH-CH₂-R) (IV) Hemiaminal primary_amine->hemiaminal + Imine (II) sec_imine R-CH=N-CH₂-R (V) Secondary Imine hemiaminal->sec_imine -NH₃ secondary_amine R-CH₂-NH-CH₂-R (VI) Secondary Amine sec_imine->secondary_amine +H₂

Caption: Reaction pathway leading to secondary amine byproducts.

Solutions to Improve Primary Amine Selectivity:

  • Use of Additives:

    • Ammonia: The addition of ammonia (often as a solution in methanol) is a very effective way to suppress secondary amine formation.[4][5] By Le Chatelier's principle, the excess ammonia shifts the equilibrium of the hemiaminal formation back towards the starting materials, thus inhibiting the formation of the secondary imine.

    • Acids: In some cases, the addition of a small amount of acid can be beneficial.[2][5] The acid can protonate the primary amine product, making it less nucleophilic and less likely to react with the imine intermediate. However, this should be used with caution as it can also affect catalyst activity.

    • Bases: The addition of bases like NaOH or LiOH has been shown to have a positive effect on product distribution, particularly with Raney® Nickel and Rhodium catalysts.[6]

  • Solvent Choice:

    • Protic Solvents: Protic solvents like ethanol can help to solvate the primary amine, reducing its reactivity towards the imine intermediate and thus improving selectivity for the primary amine.[7]

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the hydrogenation of the imine to the primary amine over the competing nucleophilic attack.

Problem 3: Unwanted Side Reactions - Dehalogenation or Reduction of Other Functional Groups

Your piperidine nitrile contains other functional groups, and you are observing their reduction or elimination.

Q: My substrate contains a halogen (e.g., Cl, Br) and I'm observing dehalogenation. How can I prevent this?

A: Dehalogenation is a common side reaction, particularly with palladium catalysts.

  • Cause: Palladium catalysts are highly active for the hydrogenolysis of carbon-halogen bonds.

  • Solution:

    • Catalyst Selection: Switch to a catalyst that is less prone to causing hydrogenolysis. Rhodium or Platinum catalysts are often a better choice in these cases.[1]

    • Milder Conditions: Use the mildest conditions possible (lower temperature and pressure) that still allow for the reduction of the nitrile.

    • Additives: In some cases, the addition of a catalyst modifier, such as a sulfur-containing compound in very small amounts, can selectively poison the sites responsible for hydrogenolysis without completely deactivating the catalyst for nitrile reduction. This is an advanced technique and requires careful optimization.

Q: I have other reducible functional groups in my molecule (e.g., an ester, a double bond) that are also being reduced. How can I achieve chemoselectivity for the nitrile group?

A: Achieving chemoselectivity can be challenging, but it is often possible through careful selection of the catalyst and reaction conditions.

  • Cause: Many catalysts used for nitrile reduction will also reduce other functional groups.

  • Solution:

    • Catalyst Choice: The choice of catalyst is critical. For example, while Pd/C will readily reduce double bonds, a properly chosen Nickel or Cobalt catalyst might show better selectivity for the nitrile.

    • Reaction Conditions: Fine-tuning the reaction conditions can exploit the different activation energies required for the reduction of various functional groups. Often, nitrile reduction requires more forcing conditions than, for example, the reduction of an isolated double bond. Running the reaction at a lower temperature and pressure might allow for the selective reduction of the more reactive group.

    • Protecting Groups: If all else fails, it may be necessary to protect the more sensitive functional group before carrying out the nitrile reduction, and then deprotect it in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for piperidine nitrile reduction?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and the desired outcome. However, here is a general guide:

CatalystCommon Applications & Characteristics
Raney® Nickel A cost-effective and widely used catalyst. Often requires higher pressures and temperatures. Good for general-purpose reductions.[2]
Palladium (Pd/C) Highly active, often at lower temperatures and pressures. However, it is prone to causing dehalogenation and other hydrogenolysis reactions.[8]
Platinum (PtO₂, Pt/C) A very active catalyst, often used for the reduction of aromatic rings. Can be a good choice when other catalysts fail.
Rhodium (Rh/C) Often shows good selectivity and is less prone to dehalogenation than palladium. A good alternative when side reactions are an issue.[1]

Q2: How do I safely handle Raney® Nickel?

A2: Raney® Nickel is pyrophoric, meaning it can spontaneously ignite in air when dry.[2] It is crucial to handle it with care:

  • Always keep Raney® Nickel covered with a solvent (usually water or ethanol).

  • When weighing and transferring, do so as a slurry.

  • Never allow the catalyst to dry on filter paper or spatulas.

  • Quench spent catalyst carefully according to your institution's safety guidelines.

Q3: Can I use a chemical reducing agent instead of catalytic hydrogenation?

A3: Yes, chemical reducing agents can also be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily convert nitriles to primary amines.[8] However, it is not as "green" as catalytic hydrogenation as it produces stoichiometric amounts of waste. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own.[8]

Q4: My reaction seems to be pressure-sensitive. Why?

A4: The concentration of hydrogen dissolved in the reaction solvent is directly proportional to the applied hydrogen pressure (Henry's Law). For many catalytic hydrogenations, the reaction rate is dependent on the concentration of dissolved hydrogen. Therefore, increasing the pressure increases the rate of reaction and can help to drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Piperidine Nitrile

This is a general starting point. Conditions should be optimized for each specific substrate.

  • Reactor Setup: To a suitable high-pressure reactor, add the piperidine nitrile (1.0 eq) and the chosen solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (e.g., 5-10 wt% of Raney® Nickel or 5% Pd/C).

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully and safely depressurizing and re-pressurizing the reactor each time) and analyzing by a suitable method (e.g., GC, LC-MS, TLC).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Wash the filter cake with the reaction solvent.

  • Isolation: The product can then be isolated from the filtrate by evaporation of the solvent and further purification if necessary.

Protocol 2: Small-Scale Screening of Additives to Improve Selectivity
  • Setup: In a series of parallel pressure tubes, set up the reaction as described in Protocol 1 on a small scale.

  • Additive Introduction: To each tube, add a different additive or a different concentration of the same additive. For example:

    • Tube 1: No additive (control)

    • Tube 2: 5 equivalents of ammonia in methanol

    • Tube 3: 10 equivalents of ammonia in methanol

    • Tube 4: 0.1 equivalents of acetic acid

  • Reaction and Analysis: Run all the reactions under the same conditions. After a set amount of time, analyze the product distribution in each tube to determine the effect of each additive.

References

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

  • PubMed. (2015, May 4). Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Retrieved from [Link]

  • Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • ResearchGate. (2025, August 6). Hydrogenation of nitrile in supercritical carbon dioxide: A tunable approach to amine selectivity. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Advanced Synthesis & Catalysis, 359(5), 794-799. [Link]

  • Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitrile in supercritical carbon dioxide: a tunable approach to amine selectivity. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 16). Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 19). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Stereoselective Synthesis of Piperidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

  • PubMed. (2020, April 1). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Ti-modified Pt/Al2O3 catalyst for efficient continuous production of piperidine via selective pyridine hydrogenation. Retrieved from [Link]

  • ACS Publications. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]

  • YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Royal Society of Chemistry. (2024, September 5). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. Retrieved from [Link]

  • MDPI. (2025, August 9). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Nitriles with Mercapto Acides. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • PubMed. (2026, January 8). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Safety in 1-Methylpiperidine-3-carbonitrile Synthesis

Subject: Managing Exothermic Hazards in the Dehydration of 1-Methylpiperidine-3-carboxamide Document ID: TSC-2026-MPC-04 Audience: Process Chemists, Scale-up Engineers, HSE Officers Executive Summary & Reaction Context 1...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Exothermic Hazards in the Dehydration of 1-Methylpiperidine-3-carboxamide Document ID: TSC-2026-MPC-04 Audience: Process Chemists, Scale-up Engineers, HSE Officers

Executive Summary & Reaction Context

1-Methylpiperidine-3-carbonitrile (CAS: 1696-22-6) is a critical intermediate in the synthesis of muscarinic agonists and other CNS-active pharmaceutical ingredients. While several routes exist, the industrial standard involves the dehydration of 1-methylpiperidine-3-carboxamide using thionyl chloride (


) or phosphoryl chloride (

).

This transformation is thermodynamically favorable but presents severe thermal runaway risks .[1] The reaction generates significant heat (


) and evolves stoichiometric quantities of hazardous gases (

,

).[1]
The Chemistry


(Where R = 1-methylpiperidin-3-yl)[1]

Critical Hazard: The reaction exhibits "accumulation potential." If the reagent is added too quickly at low temperatures without immediate reaction, a "sleeping" hazard accumulates. Upon warming, this mass reacts simultaneously, leading to a thermal runaway that can overwhelm condenser capacity.[1]

Critical Process Parameters (CPP) Dashboard

ParameterSpecificationSafety Rationale
Reagent Thionyl Chloride (

)
Highly reactive dehydrating agent.[1] Water reactive.
Dosing Temp

Controls kinetic rate.[1] Lower temps prevent immediate reaction (risk of accumulation); higher temps risk boil-over.[1]
Reaction Temp Reflux (

for Benzene/Toluene)
Required to drive the elimination of

.[1]
Off-Gas Rate Constant bubblingVisual Confirmation of Reaction. If bubbling stops during dosing, STOP ADDITION immediately.
Quench Mode Inverse Quench NEVER add water to the reaction mixture.[2] Always add the reaction mixture to the quench solution.

Troubleshooting & FAQs

Direct solutions to common thermal instability scenarios.

Phase 1: Reagent Addition ( Dosing)

Q1: The internal temperature is spiking despite the jacket being set to


. What is happening? 
Diagnosis:  Heat transfer limitation. The exotherm of the reaction is exceeding the cooling capacity of your reactor surface area.
Immediate Action:  Stop dosing immediately. Allow the system to equilibrate.
Corrective Protocol: 
  • Check the difference between

    
     and 
    
    
    
    (
    
    
    ).[1] If
    
    
    , your dosing rate is too high.[1]
  • Dilute the

    
     with the reaction solvent (e.g., Toluene or DCM) to increase thermal mass and slow the reaction kinetics.
    

Q2: I am adding


 at 

, but I see no exotherm and no gas evolution. Is it safe to increase the addition rate?
WARNING: This is the "Induction Trap." Diagnosis: The temperature is too low for the reaction to initiate. You are accumulating unreacted

.[1] If you continue dosing, you will build a "thermal bomb."[1] When you eventually heat the mixture, all the accumulated reagent will react at once.[3] Corrective Protocol:
  • STOP dosing.

  • Warm the reactor slightly (e.g., to

    
    ) until gas evolution (
    
    
    
    ) is observed and a slight exotherm is detected.
  • Once the reaction "kicks off," resume dosing at a rate that maintains a steady, controllable exotherm.[1]

Phase 2: The Quench (Workup)

Q3: Violent bubbling and uncontrollable temperature rise occurred when I added water to the reaction flask. Diagnosis: Direct Quench Failure. You hydrolyzed excess


 inside the reaction vessel. The rapid generation of 

gas and heat caused a solvent boil-over. Corrective Protocol:
  • Standard: Use the Inverse Quench method.[2]

  • Procedure: Cool the reaction mixture to room temperature. Transfer the reaction mixture slowly into a separate vessel containing an ice/water or Sodium Bicarbonate/Ice slurry. This ensures the large heat sink (water) is always in excess relative to the reactive species.

Visualized Workflow: Safe Dehydration Protocol

The following diagram illustrates the logic flow for managing the exotherm, specifically designed to prevent the "Induction Trap."

G Start Start: Amide Precursor in Solvent Cooling Cool to 0-5°C (Jacket Control) Start->Cooling DosingStart Start SOCl2 Addition (Slow Dropwise) Cooling->DosingStart Check1 Check: Is Exotherm Detected? DosingStart->Check1 Check2 Check: Is Gas (SO2) Evolving? Check1->Check2 Yes Stop STOP DOSING (Induction Risk) Check1->Stop No (Flatline) Check2->Stop No Continue Continue Dosing Maintain T < 10°C Check2->Continue Yes Warm Allow to Warm to 15-20°C Stop->Warm Warm->Check1 Re-check Reflux Heat to Reflux (Complete Reaction) Continue->Reflux InverseQuench INVERSE QUENCH Pour Rxn into Ice/Base Reflux->InverseQuench

Caption: Logic flow for SOCl₂ addition. Note the critical loop (Red) preventing accumulation of unreacted reagent.

Validated Experimental Protocol

Based on standard amide dehydration methodologies adapted for piperidine derivatives.

Reagents:

  • 1-Methylpiperidine-3-carboxamide (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Solvent: Toluene or Dichloromethane (DCM) (10 volumes)[1]

  • Quench Buffer: 10%

    
     or saturated 
    
    
    
    [1]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal temperature probe, addition funnel, and a reflux condenser connected to a caustic scrubber (

    
     trap) for 
    
    
    
    neutralization.
  • Dissolution: Charge the amide and solvent. Cool the system to

    
    .
    
  • Initiation (The Critical Step):

    • Add the first 5% of the calculated

      
       charge.
      
    • Pause and observe. Look for a temperature rise of

      
       and gas bubbles in the scrubber.
      
    • Self-Validation: If no heat/gas is observed, do not proceed.[1] Warm slightly until reaction initiates.

  • Controlled Addition: Once initiation is confirmed, cool back to

    
     and add the remaining 
    
    
    
    dropwise.
    • Limit: Maintain internal temperature

      
      .
      
  • Reaction: After addition is complete, allow to warm to room temperature, then heat to reflux (

    
     for Toluene) for 2–4 hours to drive the reaction to completion.
    
  • Inverse Quench:

    • Prepare a separate vessel with crushed ice and base (

      
      ).[1]
      
    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

    • Note: Expect vigorous gas evolution (

      
      ).[1]
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for amide dehydration using thionyl chloride).

  • Dunn, P. J.; Galvin, S.; Hettenbach, K. "The Development of an Efficient Synthesis of 4-Cyano-1-methylpiperidine." Organic Process Research & Development, 2002 , 6(1), 74–76.[1] [Link] (Analogous chemistry for the 4-cyano isomer, detailing the dehydration safety).[1]

  • Organic Chemistry Portal. "Synthesis of Nitriles from Amides." [Link] (Overview of dehydration reagents and mechanisms).

Sources

Optimization

Technical Support Center: Synthesis of 1-Methylpiperidine-3-carbonitrile

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the solvent effects on this important synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and troubleshoot common issues encountered in the laboratory.

I. Introduction to the Synthesis and the Critical Role of Solvents

1-Methylpiperidine-3-carbonitrile is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved through two primary routes: the N-methylation of piperidine-3-carbonitrile and the intramolecular cyclization of a suitable precursor. The choice of solvent in these synthetic pathways is not merely a medium for the reaction but a critical parameter that profoundly influences reaction kinetics, product yield, purity, and the formation of side products. Understanding the interplay between the solvent and the reaction mechanism is paramount for a successful synthesis.

This guide will delve into the nuances of solvent selection for the two primary synthetic routes, providing practical advice and troubleshooting strategies.

II. Synthetic Route 1: N-Methylation of Piperidine-3-carbonitrile

This is a straightforward and widely used method for the synthesis of 1-Methylpiperidine-3-carbonitrile. The reaction involves the addition of a methyl group to the nitrogen atom of the piperidine ring. The two most common methods for this transformation are the Eschweiler-Clarke reaction and direct alkylation with a methylating agent.

Method A: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2]

Troubleshooting Guide: Eschweiler-Clarke Reaction

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Product Formation 1. Inactive Reagents: Formaldehyde solution may have polymerized, or formic acid may have degraded. 2. Insufficient Heating: The reaction often requires elevated temperatures to proceed at a reasonable rate. 3. Incorrect Stoichiometry: An inappropriate ratio of amine to formaldehyde and formic acid can stall the reaction.1. Reagent Quality: Use freshly opened or properly stored reagents. 2. Temperature Control: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.[3][4] 3. Stoichiometry: Use a slight excess of formaldehyde and a larger excess of formic acid as both a reagent and a solvent. A typical ratio is 1 equivalent of amine, 1.1-1.5 equivalents of formaldehyde, and 1.8-3 equivalents of formic acid.[3]
Formation of Side Products (e.g., N-formyl derivative) 1. Incomplete Reduction: Insufficient formic acid or reaction time can lead to the accumulation of the N-formyl intermediate. 2. Low Reaction Temperature: The reduction of the iminium ion intermediate is temperature-dependent.1. Increase Formic Acid: Ensure a sufficient excess of formic acid is present to drive the reduction to completion. 2. Increase Temperature and Time: Prolong the reaction time at an elevated temperature (80-100 °C) to ensure complete conversion.[3][4]
Difficult Product Isolation/Purification 1. Incomplete Neutralization: Residual formic acid can make extraction difficult. 2. Emulsion Formation: This can occur during the basic workup.1. Careful Neutralization: After the reaction, cool the mixture and carefully basify with a strong base (e.g., NaOH or KOH) to a pH > 11 to ensure the free amine is generated for extraction.[3] 2. Brine Wash: During the workup, wash the organic layer with a saturated NaCl solution (brine) to break emulsions.

FAQs: Eschweiler-Clarke Reaction

  • Q1: Can I use a solvent other than formic acid for the Eschweiler-Clarke reaction?

    • A1: While formic acid itself acts as the solvent in the classical Eschweiler-Clarke reaction, co-solvents can be used. However, the reaction is most efficient when formic acid is in excess.[1][2] Some modified procedures might use a co-solvent like acetonitrile, especially if the starting amine has poor solubility in formic acid.[5]

  • Q2: What is the mechanism of the Eschweiler-Clarke reaction and how does the solvent play a role?

    • A2: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid.[1][2][6] Formic acid acts as both a proton source to facilitate iminium ion formation and as the hydride donor for the reduction. The polar, protic nature of formic acid is crucial for stabilizing the charged intermediates.

  • Q3: My starting material has acid-sensitive functional groups. Can I still use the Eschweiler-Clarke reaction?

    • A3: The classical Eschweiler-Clarke reaction uses a large excess of formic acid, which can be problematic for acid-sensitive substrates.[5] In such cases, alternative N-methylation methods, such as direct alkylation under basic conditions, should be considered.

Experimental Protocol: Eschweiler-Clarke N-Methylation of Piperidine-3-carbonitrile

  • To a round-bottom flask, add piperidine-3-carbonitrile (1.0 eq).

  • Add formic acid (1.8-2.5 eq) followed by a 37% aqueous solution of formaldehyde (1.1-1.5 eq).[3]

  • Heat the reaction mixture to 80-90 °C for 12-18 hours. Monitor the reaction progress by TLC.[3]

  • Cool the reaction mixture to room temperature and carefully add water and 1M HCl.

  • Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a concentrated solution of NaOH or KOH.

  • Extract the product into DCM (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to afford 1-Methylpiperidine-3-carbonitrile.

Method B: Direct N-Alkylation with a Methylating Agent

This method involves the reaction of piperidine-3-carbonitrile with a methylating agent, such as methyl iodide, in the presence of a base and a suitable solvent.

Troubleshooting Guide: Direct N-Alkylation

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of N-Methylated Product 1. Inappropriate Solvent: The solvent may not effectively solvate the reactants or the transition state. 2. Weak Base: The base may not be strong enough to deprotonate the piperidine nitrogen efficiently. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are generally preferred for N-alkylation as they can solvate the cation but do not strongly solvate the nucleophilic amine.[7][8] 2. Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary.[7] 3. Temperature Optimization: Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate, but be mindful of potential side reactions at higher temperatures.
Formation of Quaternary Ammonium Salt 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to over-alkylation. 2. High Reaction Concentration: High concentrations can favor the second alkylation step.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent.[7] 2. Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[7]
Reaction Stalls or is Sluggish 1. Poor Solubility: The starting material or base may not be sufficiently soluble in the chosen solvent. 2. Inefficient Stirring: In heterogeneous reactions (e.g., with K₂CO₃), inefficient stirring can limit the reaction rate.1. Solvent Optimization: Consider using a solvent mixture or a different solvent with better solubilizing properties. 2. Vigorous Stirring: Ensure efficient stirring to maximize the contact between reactants in heterogeneous systems.

FAQs: Direct N-Alkylation

  • Q4: What is the best solvent for the N-alkylation of piperidine-3-carbonitrile with methyl iodide?

    • A4: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally recommended.[7][8] These solvents effectively solvate the transition state and do not interfere with the nucleophilicity of the amine.

  • Q5: Why are polar protic solvents like methanol or ethanol less suitable for this reaction?

    • A5: Polar protic solvents can form hydrogen bonds with the amine nucleophile, which stabilizes the amine and reduces its nucleophilicity, thereby slowing down the reaction rate.

  • Q6: What is the role of the base in this reaction?

    • A6: The base is required to neutralize the hydrohalic acid (e.g., HI) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: Direct N-Alkylation of Piperidine-3-carbonitrile

  • In a round-bottom flask, dissolve piperidine-3-carbonitrile (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Cool the mixture in an ice bath and add methyl iodide (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

III. Synthetic Route 2: Intramolecular Cyclization

An alternative route to 1-Methylpiperidine-3-carbonitrile involves the intramolecular cyclization of an acyclic precursor, such as N-methyl-N-(2-cyanoethyl)-2-haloethylamine. The choice of solvent in this step is crucial for promoting the desired cyclization over competing intermolecular side reactions.

Troubleshooting Guide: Intramolecular Cyclization

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Cyclized Product 1. Inappropriate Solvent: The solvent may not favor the intramolecular cyclization pathway. 2. Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can become significant. 3. Weak Base: The base may not be strong enough to facilitate the cyclization.1. Solvent Choice: Non-polar or moderately polar aprotic solvents are often preferred to minimize solvation of the reacting species and favor intramolecular interactions. Toluene or THF can be good starting points.[9] 2. High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway over intermolecular side reactions. 3. Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required.
Formation of Polymeric Byproducts 1. High Concentration: As mentioned, high concentrations favor intermolecular polymerization.1. High Dilution: This is the most critical factor to control. Add the acyclic precursor slowly to a solution of the base in the chosen solvent.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The cyclization may be slow at room temperature. 2. Inactive Base: The base may have degraded due to exposure to moisture or air.1. Temperature and Time: Gently heating the reaction mixture may be necessary to drive the reaction to completion. Monitor by TLC. 2. Fresh Base: Use freshly opened or properly stored base.

FAQs: Intramolecular Cyclization

  • Q7: Why is high dilution important for intramolecular cyclization reactions?

    • A7: High dilution conditions decrease the probability of two different molecules reacting with each other (intermolecular reaction) and increase the probability of the two ends of the same molecule reacting (intramolecular reaction), thus favoring the formation of the cyclic product.

  • Q8: What type of solvent is generally best for intramolecular cyclizations?

    • A8: Aprotic solvents are generally preferred. The choice between polar and non-polar aprotic solvents depends on the specific substrate and base used. Solvents like DMF and acetonitrile have been shown to be effective in some cyclization reactions.[9]

IV. Visualization of Key Concepts

Reaction Workflow: N-Methylation of Piperidine-3-carbonitrile

N-Methylation Workflow cluster_start Starting Material cluster_methodA Method A: Eschweiler-Clarke cluster_methodB Method B: Direct Alkylation cluster_product Product start Piperidine-3-carbonitrile reagentsA Formaldehyde, Formic Acid start->reagentsA reagentsB Methyl Iodide, Base (e.g., K2CO3) start->reagentsB conditionsA Heat (80-100°C) reagentsA->conditionsA product 1-Methylpiperidine-3-carbonitrile conditionsA->product High Yield conditionsB Aprotic Solvent (e.g., DMF, Acetonitrile) reagentsB->conditionsB conditionsB->product Good Yield Solvent Choice Decision Tree start Start: N-Alkylation of Piperidine-3-carbonitrile substrate_sensitivity Is the substrate sensitive to acid? start->substrate_sensitivity reaction_type Choose Alkylation Method substrate_sensitivity->reaction_type No substrate_sensitivity->reaction_type Yes solvent_choice_aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) reaction_type->solvent_choice_aprotic Direct Alkylation solvent_choice_protic Use Eschweiler-Clarke (Formic Acid as solvent/reagent) reaction_type->solvent_choice_protic Eschweiler-Clarke side_reactions Monitor for Quaternary Salt Formation solvent_choice_aprotic->side_reactions workup_considerations Consider basic workup solvent_choice_protic->workup_considerations

Caption: Decision tree for solvent selection in N-alkylation.

V. References

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Gagnon, D., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4235.

  • Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

  • Wang, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6899.

  • The Organic Chemistry Tutor. (2019). Eschweiler-Clarke reaction: Methylation on amines. YouTube.

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.

  • CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1... - Google Patents.

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine.

  • Optimization of the intramolecular cyclization-solvent effect. - ResearchGate.

  • Reddit. (2023). Methylation of NH2 Troubleshooting? : r/Chempros.

  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.

  • ePrints Soton. 1 A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines Azzam A. M. AL-Hadedi1, Stuart Sawyer2, St.

  • PMC - NIH. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers.

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.

  • ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines.

  • ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • SciSpace. Engineering Molecular Iodine Catalysis for Alkyl–Nitrogen Bond Formation.

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.

  • PubMed. High-resolution structural study on pyridin-3-yl ebselen and its N-methylated tosylate and iodide derivatives.

  • Benchchem. A Comparative Review of Synthetic Methods for Piperidine Rings.

  • Organic Syntheses Procedure. 2.

  • PrepChem.com. Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile.

  • EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents.

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.

  • Organic & Biomolecular Chemistry (RSC Publishing). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions.

  • ResearchGate. ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in 1-Methylpiperidine-3-carbonitrile Hydrogenation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-Methylpiperidine-3-carbonitrile to produce 3-(am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-Methylpiperidine-3-carbonitrile to produce 3-(aminomethyl)-1-methylpiperidine, a key pharmaceutical intermediate. Catalyst poisoning is a frequent and costly challenge in this process, leading to stalled reactions, low yields, and inconsistent product quality. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you diagnose, mitigate, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about catalyst deactivation in this specific synthesis.

Q1: What exactly is catalyst poisoning in the context of 1-Methylpiperidine-3-carbonitrile hydrogenation?

A: Catalyst poisoning is the deactivation of a hydrogenation catalyst (e.g., Palladium, Rhodium, Platinum, or Nickel) by chemical substances present in the reaction system. These impurities, known as poisons, adsorb strongly to the active sites on the catalyst surface.[1] This prevents the intended reactant, 1-Methylpiperidine-3-carbonitrile, from accessing these sites, thereby inhibiting or completely stopping the conversion to the desired primary amine. This loss of activity can be either reversible or irreversible, depending on the nature of the poison and its interaction with the catalyst.[2]

Q2: What are the most common catalyst poisons I should be aware of in this reaction?

A: The hydrogenation of nitrogen-containing heterocycles is particularly sensitive to a range of poisons. Based on extensive field experience and literature, the primary culprits are:

  • Sulfur Compounds: Thiophenes, mercaptans, sulfides, and even elemental sulfur are potent poisons for noble metal catalysts.[3] They often originate from sulfur-containing reagents used in upstream synthetic steps. Even at parts-per-billion (ppb) levels, sulfur can cause catastrophic deactivation.[2][4]

  • Nitrogen-Based Impurities: While the substrate itself is a nitrogen heterocycle, other basic nitrogen compounds can act as competitive inhibitors. Pyridine and piperidine derivatives, if present as impurities, can compete for active sites.[5][6] The product, 3-(aminomethyl)-1-methylpiperidine, can also cause product inhibition, a common phenomenon in amine synthesis.[6]

  • Halides: Chloride, bromide, or iodide ions, often residual from salt formation or acidic reagents, can poison catalysts.[6][7]

  • Heavy Metals: Trace amounts of other metals (e.g., mercury, arsenic) can act as poisons.[7]

  • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas supply, CO can strongly adsorb to and deactivate the catalyst.

Q3: How do these poisons mechanistically deactivate the catalyst?

A: The primary mechanism is the strong, often irreversible, chemisorption of the poison onto the catalytically active metal sites.[3] Poisons typically possess atoms with lone pairs of electrons (like sulfur or nitrogen) that form strong coordinate bonds with the metal surface. This interaction is often stronger than the adsorption of the nitrile group, leading to three main deactivation pathways:

  • Active Site Blocking (Steric Hindrance): The poison physically occupies the active site, preventing the nitrile substrate from adsorbing.

  • Electronic Modification: The adsorbed poison alters the electronic properties of the metal surface, reducing its ability to activate hydrogen or the nitrile group.

  • Surface Reconstruction: Some poisons can induce changes in the catalyst's surface morphology, leading to a loss of active sites.

Below is a diagram illustrating the fundamental mechanism of active site blocking.

G cluster_0 Healthy Catalyst Operation cluster_1 Poisoned Catalyst Catalyst Catalyst Active Site (e.g., Pd, Rh) Nitrile 1-Methylpiperidine- 3-carbonitrile Catalyst->Nitrile Adsorption Product 3-(aminomethyl)-1- methylpiperidine Catalyst->Product Catalytic Conversion H2 H₂ H2->Catalyst PoisonedCatalyst Poisoned Active Site Poison Poison (e.g., Sulfur Compound) Poison->PoisonedCatalyst Strong Chemisorption Nitrile_blocked Nitrile (Cannot Adsorb)

Caption: Mechanism of active site blocking by a chemical poison.

Q4: Can the product, 3-(aminomethyl)-1-methylpiperidine, really inhibit its own formation?

A: Yes, this is a well-documented phenomenon known as product inhibition . The primary amine product has a nitrogen atom with a lone pair of electrons, much like other nitrogen-based inhibitors.[5] As the concentration of the product builds up in the reaction mixture, it begins to compete with the starting nitrile for adsorption onto the catalyst's active sites. This is typically a reversible process. If you observe that your reaction starts at a good rate but then slows down significantly as the product forms, product inhibition is a likely cause.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose specific experimental failures and implement targeted solutions.

Issue 1: The reaction has completely stalled or shows less than 5% conversion after several hours.
  • Primary Suspect: A potent, low-level poison, most commonly sulfur.

  • Causality: Sulfur compounds form extremely strong bonds with noble metal catalysts, leading to rapid and severe deactivation even at trace levels.[3][4] This is not a gradual slowdown but a near-immediate shutdown of catalytic activity.

  • Diagnostic Protocol:

    • Stop the reaction. Do not add more catalyst, as it will likely be poisoned as well.

    • Analyze the Starting Material: Submit a sample of your 1-Methylpiperidine-3-carbonitrile starting material for elemental analysis specifically targeting sulfur (e.g., ICP-MS or combustion analysis).

    • Control Experiment: If analysis is unavailable, run a small-scale control reaction with a fresh batch of catalyst and a highly purified substrate from a trusted source to confirm the catalyst batch is active.

  • Solution Protocol:

    • Substrate Purification: If the starting material is contaminated, it must be purified before use. See Protocol 1: Substrate Purification via Activated Carbon Treatment below. Distillation is also a viable method.[1][8]

    • Guard Bed: For continuous flow processes, using a sacrificial bed of a high-surface-area adsorbent upstream of the catalyst bed can capture poisons before they reach the main reactor.[9]

Issue 2: The reaction starts efficiently but the rate progressively decreases and stops before completion.
  • Primary Suspect: Product inhibition or a less potent, but still significant, poison.

  • Causality: As the concentration of the 3-(aminomethyl)-1-methylpiperidine product increases, it competes with the nitrile for active sites, slowing the reaction rate.[6] Alternatively, a lower-level poison could be slowly accumulating on the catalyst surface.

  • Diagnostic Protocol:

    • Monitor Reaction Kinetics: If possible, take aliquots at regular intervals and analyze for both reactant and product concentration (e.g., by GC or LC-MS). Plot the conversion rate over time. A curve that starts steep and then flattens out significantly points towards inhibition.

    • Spiking Experiment: Run a small-scale reaction and, once it has reached ~20% conversion, "spike" it with a small amount of the final amine product. A dramatic and immediate drop in the reaction rate strongly suggests product inhibition.

  • Solution Protocols:

    • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of the hydrogenation steps and help displace the adsorbed amine product, improving the overall reaction rate.

    • Use a Protic or Acidic Co-solvent: Adding a protic solvent like ethanol or a small amount of a weak acid like acetic acid can protonate the basic amine product.[6] The resulting ammonium salt is far less likely to coordinate to the metal surface, thus freeing up the active sites.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can mitigate byproduct formation that may arise from a stalled reaction. However, for simple inhibition, ensuring sufficient active sites are available is key.

Issue 3: The conversion is high, but the selectivity to the primary amine is poor, with significant formation of secondary or tertiary amines.
  • Primary Suspect: Reaction conditions or catalyst choice are promoting side reactions.

  • Causality: The formation of secondary and tertiary amines is a known challenge in nitrile hydrogenation.[10][11] It occurs when the initially formed primary amine reacts with the intermediate imine species. This can be exacerbated by localized "hydrogen-starved" conditions on the catalyst surface or by catalysts that favor these condensation pathways. While not strictly poisoning, it's a critical process failure.

  • Diagnostic Protocol:

    • Characterize Byproducts: Use GC-MS or LC-MS to identify the structures of the major impurities.

    • Review Catalyst Choice: Different metals have different selectivities. Rhodium and Cobalt catalysts are often reported to have higher selectivity for primary amines compared to Palladium in some systems.[10][12]

  • Solution Protocols:

    • Catalyst Screening: Test different catalysts (e.g., Rh/C, Rh/Al₂O₃, Raney Nickel, Raney Cobalt) under identical conditions to identify the most selective option.

    • Solvent and Additives: The addition of ammonia or using a basic substance in a two-phase solvent system can suppress the formation of secondary amines and improve selectivity for the primary amine.[12]

    • Optimize Reaction Conditions: Ensure high hydrogen pressure and efficient stirring to maintain a high concentration of adsorbed hydrogen on the catalyst surface, which favors the rapid hydrogenation of the imine intermediate to the primary amine before it can react further.[13]

Experimental Protocols
Protocol 1: Substrate Purification via Activated Carbon Treatment

This protocol is designed to remove non-volatile, strongly adsorbing impurities like sulfur compounds from the 1-Methylpiperidine-3-carbonitrile starting material.[1]

  • Preparation: Dissolve the 1-Methylpiperidine-3-carbonitrile substrate in a suitable solvent (e.g., ethanol, toluene) at a concentration of 10-20% (w/v).

  • Adsorbent Addition: Add 5-10 wt% of high-surface-area, sulfur-free activated carbon to the solution.

  • Stirring: Stir the resulting slurry vigorously at room temperature for 4-12 hours. Gentle heating (40-50°C) can improve efficiency but is not always necessary.

  • Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to completely remove the fine carbon particles. Wash the filter cake with a small amount of the clean solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Validation: Before using the purified substrate, submit a sample for the same elemental analysis performed in the diagnostic step to confirm the poison has been removed.

Protocol 2: Catalyst Regeneration (General Guideline)

Catalyst regeneration can sometimes restore activity, but its success is highly dependent on the poison and catalyst type. Caution: These procedures can be hazardous and should be performed with appropriate safety measures.

  • For Sulfur Poisoning (Oxidative Treatment - Use with Caution):

    • Carefully filter the catalyst from the reaction mixture and wash thoroughly with a solvent like ethanol, followed by water.

    • Create a slurry of the catalyst in water and carefully treat with a dilute solution of an oxidizing agent (e.g., dilute hydrogen peroxide or sodium hypochlorite) at a controlled temperature. This can oxidize surface sulfides to more soluble sulfates.

    • Wash the catalyst extensively with deionized water to remove all traces of the oxidant and oxidized sulfur species.

    • Dry the catalyst under vacuum.

    • Re-reduce the catalyst under a hydrogen atmosphere before reuse.

  • For Coking or Strongly Adsorbed Organics:

    • A high-temperature treatment under a flow of hydrogen gas can sometimes desorb or hydrogenate organic foulants.[14][15] This is typically performed in a tube furnace with careful temperature control.

Data Presentation and Visualizations
Table 1: Summary of Common Catalyst Poisons and Their Effects
Poison ClassCommon ExamplesLikely Source(s)Effect on Catalyst (Pd, Pt, Rh, Ni)Mitigation Strategy
Sulfur Thiophenes, H₂S, MercaptansUpstream reagents, vulcanized rubberSevere, often irreversible deactivation.[4]Substrate purification, guard beds.
Nitrogen Pyridine, Product AmineImpurities, product formationCompetitive inhibition, reversible slowdown.[5][6]Acidic co-solvent, optimize conditions.
Halides Cl⁻, Br⁻Residual acids (e.g., HCl)Moderate to severe poisoning.Neutralization and washing of substrate.
CO Carbon MonoxideImpure H₂ gas sourceStrong, reversible poisoning.Use high-purity hydrogen gas.
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing a failed hydrogenation reaction.

G Start Hydrogenation Fails (Low Conversion / Stalled) Check_Kinetics Analyze Reaction Profile: Stalled from T=0 or Slowed Over Time? Start->Check_Kinetics Stalled Stalled Immediately Check_Kinetics->Stalled Stalled Slowed Slowed Gradually Check_Kinetics->Slowed Slowed Analyze_SM Analyze Starting Material for Sulfur (ICP-MS) Stalled->Analyze_SM Test_Product_Inhibition Run Spiking Experiment with Product Amine Slowed->Test_Product_Inhibition Purify_SM Purify Substrate (Carbon, Distillation) Analyze_SM->Purify_SM Poison Detected Optimize_Conditions Optimize Conditions: Increase H₂ Pressure, Add Acidic Co-solvent Test_Product_Inhibition->Optimize_Conditions Inhibition Confirmed Rerun_Rxn Re-run Hydrogenation with Purified Substrate Purify_SM->Rerun_Rxn Optimize_Conditions->Rerun_Rxn Success Problem Solved Rerun_Rxn->Success

Caption: Logical workflow for troubleshooting catalyst poisoning.

References
  • Catalyst Poisoning Mitigation. (2025). Energy & Sustainability Directory.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matmatch. [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2018). MDPI. [Link]

  • Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2021). Semantic Scholar. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). PMC, NIH. [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PMC, NIH. [Link]

  • Purification. (n.d.). Unicat Catalyst Technologies, LLC. [Link]

  • Process for the hydrogenation of nitriles to primary amines. (1988).
  • JM ProcessWise Webinar - Purification of feedstocks for ammonia, hydrogen and methanol production. (n.d.). Johnson Matthey. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Catalyst deactivation. (2021). YouTube. [Link]

Sources

Optimization

Technical Support Center: Navigating the Work-Up of 1-Methylpiperidine-3-carbonitrile Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylpiperidine-3-carbonitrile. This guide provides in-depth troubleshooting and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylpiperidine-3-carbonitrile. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile synthetic intermediate. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experimental outcomes.

I. Reduction of the Nitrile Moiety to a Primary Amine

The conversion of the nitrile group in 1-Methylpiperidine-3-carbonitrile to a primary amine, yielding 3-(aminomethyl)-1-methylpiperidine, is a fundamental transformation. Lithium aluminum hydride (LAH) is a common reagent for this purpose. However, the work-up of LAH reactions requires careful attention to detail to ensure safety and product purity.

Frequently Asked Questions (FAQs): Nitrile Reduction

Q1: My LAH reduction of 1-Methylpiperidine-3-carbonitrile resulted in a gelatinous precipitate during work-up, making filtration difficult. What causes this and how can I avoid it?

A1: This is a common issue when quenching LAH reactions. The formation of aluminum salts as a gelatinous precipitate can be attributed to an improper quenching procedure. To achieve a granular, easily filterable precipitate, the Fieser work-up method is highly recommended.[1] This method involves the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. The precise ratios are crucial for forming a crystalline aluminum salt.

Q2: I observe a significant amount of starting material remaining after my LAH reduction, even after prolonged reaction times. What could be the issue?

A2: Incomplete reduction can stem from several factors. Firstly, the quality of the LAH is critical; it is highly reactive with moisture and can degrade upon improper storage.[2] Ensure you are using fresh, high-quality LAH. Secondly, the reaction may require heating to proceed to completion. While many LAH reductions are performed at room temperature, some substrates require refluxing in an ethereal solvent like THF to achieve full conversion. It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

Q3: How can I effectively purify the resulting 3-(aminomethyl)-1-methylpiperidine from the reaction mixture?

A3: The basic nature of the product amine allows for a straightforward purification strategy. After the LAH quench and filtration of the aluminum salts, the filtrate will contain your product in the organic solvent. An acid-base extraction is a highly effective purification method. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer. The organic layer containing non-basic impurities can then be discarded. Subsequently, basify the aqueous layer with a strong base (e.g., NaOH) to a pH above 12 to deprotonate the amine, which can then be extracted back into an organic solvent like dichloromethane or ethyl acetate.[3] The organic extracts can then be dried and concentrated to yield the purified amine.

Experimental Protocol: LAH Reduction and Fieser Work-up

This protocol outlines the reduction of 1-Methylpiperidine-3-carbonitrile to 3-(aminomethyl)-1-methylpiperidine, followed by the Fieser work-up for optimal purification.

Materials:

  • 1-Methylpiperidine-3-carbonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a stirred suspension of LAH (x g) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Methylpiperidine-3-carbonitrile in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Fieser Work-up:

    • Slowly and carefully add x mL of water dropwise.

    • Add x mL of 15% aqueous NaOH solution dropwise.

    • Add 3x mL of water dropwise.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes. A granular white precipitate should form.

  • Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)-1-methylpiperidine.

  • For further purification, perform an acid-base extraction as described in Q3.

Data Presentation: Fieser Work-up Reagent Volumes
Grams of LAH (x)Volume of Water (mL)Volume of 15% NaOH (mL)Volume of Water (mL)
1.01.01.03.0
2.52.52.57.5
5.05.05.015.0
Visualization: LAH Reduction and Work-up Workflow

LAH_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up A 1. LAH in THF B 2. Add 1-Methylpiperidine-3-carbonitrile in THF at 0°C A->B C 3. Stir at RT B->C D 4. Cool to 0°C C->D Reaction Complete E 5. Fieser Quench (H₂O, NaOH, H₂O) D->E F 6. Filter E->F G 7. Concentrate F->G H 8. Acid-Base Extraction G->H I 9. Dry & Concentrate H->I J 3-(aminomethyl)-1- methylpiperidine I->J Purified Product

Caption: Workflow for the LAH reduction of 1-Methylpiperidine-3-carbonitrile.

II. Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of 1-Methylpiperidine-3-carbonitrile to 1-methylpiperidine-3-carboxylic acid can be achieved under acidic or basic conditions. The choice of conditions will influence the work-up procedure.

Frequently Asked Questions (FAQs): Nitrile Hydrolysis

Q1: I am hydrolyzing my nitrile under acidic conditions. How do I isolate the carboxylic acid product?

A1: After heating the nitrile with a strong acid like hydrochloric acid, the product will be in the form of its hydrochloride salt in the aqueous solution.[4] To isolate the free carboxylic acid, you will need to adjust the pH of the solution. Since the product is an amino acid, it will exist as a zwitterion at its isoelectric point. Carefully neutralizing the solution with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the amino acid will cause it to precipitate out of the solution, as it is least soluble at this pH. The precipitate can then be collected by filtration.

Q2: I've chosen to perform the hydrolysis under basic conditions. What is the appropriate work-up procedure?

A2: When hydrolyzing with a base such as sodium hydroxide, the product will be the sodium salt of the carboxylic acid, which is soluble in the aqueous reaction mixture.[4] To isolate the carboxylic acid, you need to acidify the solution with a strong acid (e.g., HCl). Similar to the acidic hydrolysis work-up, adjusting the pH to the isoelectric point of the amino acid will cause it to precipitate. The product can then be collected by filtration and washed with cold water.

Q3: My hydrolysis reaction seems to be stalling at the amide intermediate. How can I drive the reaction to completion?

A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] If the reaction is not going to completion, it is likely that the reaction conditions (temperature, reaction time, or concentration of acid/base) are not vigorous enough. Increasing the temperature and/or prolonging the reaction time can often drive the reaction to completion. For particularly stubborn amides, using a higher concentration of acid or base may be necessary. Monitoring the reaction by TLC or another analytical technique is crucial to determine when the reaction is complete.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • 1-Methylpiperidine-3-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • pH paper or a pH meter

Procedure:

  • To a round-bottom flask, add 1-Methylpiperidine-3-carbonitrile and an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain the temperature for several hours, or until TLC analysis indicates the disappearance of the starting material and the intermediate amide.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to the isoelectric point of 1-methylpiperidine-3-carboxylic acid using an aqueous NaOH solution. The isoelectric point will need to be determined experimentally or estimated, but it is typically in the neutral pH range for similar amino acids.

  • As the isoelectric point is reached, a precipitate of the product should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with a cold organic solvent like ethanol or acetone to aid in drying.

  • Dry the product under vacuum.

Visualization: pH-Dependent Isolation of the Carboxylic Acid

Hydrolysis_Workup Start Reaction Mixture (Acidic or Basic Hydrolysis) Acidic Acidic Hydrolysis Product (Hydrochloride Salt in Solution) Start->Acidic Acidic Conditions Basic Basic Hydrolysis Product (Carboxylate Salt in Solution) Start->Basic Basic Conditions Adjust_pH Adjust pH to Isoelectric Point Acidic->Adjust_pH Add Base Basic->Adjust_pH Add Acid Precipitate Precipitation of Zwitterionic Carboxylic Acid Adjust_pH->Precipitate Filter Filter and Wash Precipitate->Filter Product 1-Methylpiperidine-3- carboxylic Acid Filter->Product Grignard_Workflow cluster_reaction Reaction (Anhydrous) cluster_workup Work-up & Purification A 1. Nitrile in Ether/THF B 2. Add Grignard Reagent at 0°C A->B C 3. Stir at RT B->C D 4. Quench with sat. NH₄Cl C->D Reaction Complete E 5. Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 1-Methyl-3-acylpiperidine G->H Purified Product

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Products in Piperidine Synthesis

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine ring formation and to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine ring formation and to troubleshoot the emergence of unexpected products. The piperidine scaffold is a cornerstone in medicinal chemistry, but its synthesis is not without challenges. This resource provides in-depth, experience-driven insights into identifying and mitigating common and unforeseen side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned yellow/brown upon purification or storage. What is causing this discoloration?

A: A yellow or brown hue in your piperidine sample is typically indicative of oxidation. The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. For high-purity applications, purification is recommended.

  • Causality: The lone pair of electrons on the nitrogen atom can be abstracted by atmospheric oxygen, especially in the presence of light or heat, leading to the formation of radical cations that can propagate to form complex colored species.

  • Troubleshooting & Mitigation:

    • Purification: Distillation is the most effective method for removing these colored impurities.

    • Inert Atmosphere: Store the purified piperidine under an inert atmosphere, such as nitrogen or argon, to prevent re-oxidation.

    • Light and Heat Protection: Keep your sample in an amber vial or otherwise protected from light, and store at a reduced temperature.

Q2: I'm observing a significant amount of starting material (a piperidone) remaining after reduction. What's going wrong?

A: Incomplete reduction of a piperidone (a cyclic amide or lactam) to a piperidinol is a common issue. This often points to insufficient reactivity of the reducing agent or non-optimal reaction conditions.

  • Causality: The amide carbonyl of a piperidone is less electrophilic than a ketone or aldehyde, making it more resistant to reduction. Stronger reducing agents are often required.

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: If you are using a mild reducing agent like sodium borohydride (NaBH₄), consider switching to a more powerful one, such as lithium aluminum hydride (LiAlH₄).

    • Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at an appropriate temperature to drive the reduction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the desired piperidinol product back to the piperidone.

Q3: My piperidine product, which is a free base, crystallized out of the solution upon storage. What is this solid?

A: The crystallization is likely due to the formation of a salt. Piperidine, being a basic amine, can react with acidic gases present in the atmosphere.

  • Causality: The most common culprit is atmospheric carbon dioxide (CO₂), which reacts with piperidine to form piperidinium carbonate. If other acidic reagents are stored nearby, gases like hydrogen chloride (HCl) can also lead to the formation of the corresponding hydrochloride salt.

  • Troubleshooting & Mitigation:

    • Resolution: The crystals can often be redissolved by gentle heating or the addition of a small amount of a suitable solvent. For use in a subsequent reaction, it may be preferable to prepare a fresh solution.

    • Prevention: Store solutions of piperidine in well-sealed containers, and for long-term storage, consider blanketing the headspace with an inert gas like nitrogen or argon.

In-Depth Troubleshooting Guides

Issue 1: Identification of an Unexpected Peak with M+16 in Mass Spectrometry

You've successfully synthesized your target piperidine derivative, but LC-MS analysis reveals a persistent, low-level impurity with a mass 16 units higher than your expected product.

Pillar 1: Expertise & Experience - The Likely Culprit

An M+16 peak is the classic signature of N-oxidation. The tertiary amine of a substituted piperidine or the secondary amine of the parent ring can be oxidized to the corresponding N-oxide. This is a common metabolic pathway for piperidine-containing drugs and can also occur as a side reaction during synthesis or workup, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. While sometimes inactive, N-oxides can also act as prodrugs, converting back to the parent amine in vivo.

Pillar 2: Trustworthiness - A Self-Validating Protocol for Characterization

A multi-faceted analytical approach is essential for unambiguous identification.

Protocol 1: Comprehensive Spectroscopic Analysis

  • Isolation: If possible, isolate the impurity using preparative HPLC or column chromatography.

  • Mass Spectrometry (MS):

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. The addition of an oxygen atom should be the only difference from your target molecule.

    • Perform tandem MS (MS/MS) on both the parent molecule and the M+16 impurity. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbons adjacent to the nitrogen (the α-protons) in the N-oxide will be significantly deshielded (shifted downfield) compared to the parent piperidine due to the electron-withdrawing effect of the N-O bond. Expect a downfield shift of 0.5-1.0 ppm.

    • ¹³C NMR: The α-carbons will also be shifted downfield, typically by 10-20 ppm.[1]

  • Infrared (IR) Spectroscopy: Look for a characteristic N-O stretching vibration, which typically appears in the range of 950-970 cm⁻¹.

Table 1: Expected Spectroscopic Shifts for N-Oxide Formation

NucleusExpected Chemical Shift Change (δ, ppm)Rationale
¹H (α-protons)↓ 0.5 - 1.0 ppmDeshielding due to the inductive effect of the electronegative N-O bond.
¹³C (α-carbons)↓ 10 - 20 ppmSignificant deshielding of the carbon atoms directly attached to the N-oxide.
Pillar 3: Authoritative Grounding & Mitigation Strategies
  • Mechanistic Insight: N-oxidation can occur through various pathways, including reaction with peroxy acids (if used in the synthesis, for example, for epoxidation), hydroperoxides, or even atmospheric oxygen under certain conditions. The synthesis of chlordiazepoxide, for instance, involves a quinazoline N-oxide intermediate formed by treating an oxime with chloroacetyl chloride.[2]

  • Mitigation Strategies:

    • Inert Atmosphere: Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction, workup, and purification steps.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Scrutinize your synthetic route for any reagents that could act as oxidizing agents. If their use is unavoidable, carefully control the stoichiometry and reaction temperature.

    • Reductive Workup: In some cases, a mild reductive workup (e.g., with sodium sulfite or sodium thiosulfate) can convert any inadvertently formed N-oxide back to the parent amine.

Diagram 1: Troubleshooting Workflow for M+16 Impurity

Start Unexpected M+16 Peak in MS HRMS Confirm Elemental Composition (HRMS) Start->HRMS MSMS Tandem MS (MS/MS) Analysis HRMS->MSMS NMR ¹H and ¹³C NMR Spectroscopy MSMS->NMR IR FTIR Spectroscopy NMR->IR Confirm Impurity Confirmed as N-Oxide IR->Confirm Confirm->Start  Not Confirmed Mitigate Implement Mitigation Strategies Confirm->Mitigate  Confirmed End Pure Piperidine Product Mitigate->End

Caption: Workflow for identifying and addressing an M+16 impurity.

Issue 2: Poor Diastereoselectivity or Formation of Unexpected Isomers

Your synthesis of a substituted piperidine was expected to yield a single diastereomer, but you are observing a mixture of isomers or an entirely unexpected constitutional isomer.

Pillar 1: Expertise & Experience - Unforeseen Rearrangements

While poor diastereoselectivity can result from non-optimal reaction conditions, the formation of a completely unexpected isomer often points to a competing sigmatropic rearrangement pathway. The aza-Cope rearrangement is a prime suspect in piperidine synthesis. This is a[3][3]-sigmatropic rearrangement that can occur under thermal or cationic conditions and can lead to the formation of constitutional isomers or epimers.

Pillar 2: Trustworthiness - A Self-Validating Protocol for Characterization

Distinguishing between diastereomers and constitutional isomers requires careful spectroscopic analysis.

Protocol 2: Advanced NMR for Isomer Elucidation

  • ¹H NMR:

    • Coupling Constants (J-values): For diastereomers, the coupling constants between protons on the piperidine ring can reveal their relative stereochemistry. For example, a large coupling constant (8-12 Hz) between vicinal protons often indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.

    • Integration: For constitutional isomers, the integration of distinct proton signals will differ from the expected pattern.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Use COSY to establish the connectivity of protons within the spin systems of each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of diastereomers. Through-space correlations between protons will indicate which substituents are on the same face of the ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying constitutional isomers by confirming the overall carbon skeleton.

Pillar 3: Authoritative Grounding & Mitigation Strategies
  • Mechanistic Insight: The cationic 2-aza-Cope rearrangement is particularly facile and can occur at temperatures 100-200 °C lower than the all-carbon Cope rearrangement.[4] This rearrangement can be synthetically useful but can also be an unexpected side reaction. For example, in the synthesis of certain piperidine alkaloids, an aza-Claisen rearrangement (a related[3][3]-sigmatropic rearrangement) is a key step.[5]

  • Mitigation Strategies:

    • Temperature Control: Since many rearrangements are thermally induced, lowering the reaction temperature can often suppress the formation of the undesired isomer.

    • pH Control: Cationic aza-Cope rearrangements are promoted by acidic conditions. Carefully controlling the pH of your reaction mixture can prevent the formation of the iminium ion intermediate required for this pathway.

    • Protecting Groups: The choice of nitrogen protecting group can influence the propensity for rearrangement. An electron-withdrawing protecting group can decrease the nucleophilicity of the nitrogen and may disfavor certain rearrangement pathways.

    • Catalyst Choice: In metal-catalyzed reactions, the ligand environment can significantly influence the stereochemical outcome. Experiment with different ligands to favor the desired diastereomer.

Diagram 2: Aza-Cope Rearrangement Leading to Isomeric Products

cluster_0 Expected Pathway cluster_1 Unexpected Aza-Cope Rearrangement A Starting Material B Transition State 1 A->B D Iminium Ion Intermediate A->D Protonation C Desired Piperidine Isomer B->C E [3,3]-Sigmatropic Rearrangement (Aza-Cope Transition State) D->E F Rearranged Piperidine Isomer E->F

Caption: Competing pathways in piperidine synthesis.

Issue 3: Formation of Partially Hydrogenated Byproducts

During the catalytic hydrogenation of a pyridine precursor to a piperidine, you observe impurities that correspond to the mass of dihydropyridine or tetrahydropyridine.

Pillar 1: Expertise & Experience - Incomplete Reduction

The catalytic hydrogenation of pyridines to piperidines is a stepwise process. The formation of partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines, is common if the reaction is not driven to completion.

Pillar 2: Trustworthiness - A Self-Validating Protocol for Characterization

Protocol 3: Spectroscopic Identification of Unsaturation

  • Mass Spectrometry (MS): The M+2 and M+4 peaks relative to the starting pyridine will correspond to the dihydropyridine and tetrahydropyridine, respectively.

  • ¹H NMR: The presence of olefinic protons (in the range of 4.5-6.5 ppm) is a clear indication of incomplete reduction. The aromatic protons of the starting pyridine (typically >7.0 ppm) will be absent in the fully saturated piperidine product.

  • ¹³C NMR: The presence of sp²-hybridized carbon signals (in the range of 100-150 ppm) confirms the presence of double bonds.

  • Gas Chromatography (GC): GC-MS is an excellent technique for separating and identifying these more volatile byproducts.[6]

Table 2: Characteristic NMR Signals for Pyridine Reduction Intermediates

Compound Type¹H Chemical Shift Range (δ, ppm)¹³C Chemical Shift Range (δ, ppm)Key Features
Pyridine (Starting Material)7.0 - 9.0120 - 150Aromatic signals only
Dihydropyridine4.5 - 6.5 (olefinic)100 - 140 (sp²)Presence of olefinic and aliphatic signals
Tetrahydropyridine4.5 - 6.0 (olefinic)100 - 130 (sp²)Fewer olefinic signals than dihydropyridine
Piperidine (Product)1.0 - 3.520 - 50Aliphatic signals only
Pillar 3: Authoritative Grounding & Mitigation Strategies
  • Mechanistic Insight: The hydrogenation of pyridine typically proceeds through a series of intermediates. The stability of these intermediates can be influenced by the catalyst, solvent, and substituents on the pyridine ring. For example, the reduction of 2-aminopyridine can be complicated by tautomerism, leading to the formation of 3,4,5,6-tetrahydropyridin-2-amine, which may be resistant to further reduction under certain conditions.[7]

  • Mitigation Strategies:

    • Catalyst Choice: Rhodium and platinum-based catalysts (e.g., Rh/C, PtO₂) are often more effective than palladium for the complete hydrogenation of pyridines.

    • Reaction Conditions:

      • Increase Hydrogen Pressure: Higher H₂ pressure can help to drive the reaction to completion.

      • Increase Temperature: Modest increases in temperature can improve the reaction rate, but be cautious of potential side reactions.

      • Prolong Reaction Time: Monitor the reaction by GC or LC-MS until the starting material and intermediates are no longer observed.

    • Acidic Additives: The addition of a small amount of acid (e.g., acetic acid or HCl) can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Aza-Cope rearrangement. [Link]

  • Thirunarayanan, G., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • Organic Chemistry Portal. (2024). Piperidine synthesis. [Link]

  • Krapivin, G. D., et al. (2023). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9925-9931.
  • Sud'ba, Ya. A., et al. (2020). [Features of chemical and toxicological study of 1,4-dihydropyridine derivatives]. Sudebno-Meditsinskaia Ekspertiza, 63(6), 33-38.
  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Wikipedia. (n.d.). Aza-Cope rearrangement. [Link]

  • ResearchGate. (2010). Ether-Directed, Stereoselective Aza-Claisen Rearrangements: Synthesis of the Piperidine Alkaloid, (-)-α-Conhydrine (I). [Link]

  • El-Sayed, M. A. A., et al. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(23), 3565-3581.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methylpiperidine-3-carbonitrile

In the landscape of pharmaceutical development, the purity and concentration of chemical intermediates are not merely data points; they are foundational pillars upon which the safety and efficacy of the final active phar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and concentration of chemical intermediates are not merely data points; they are foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) rest. 1-Methylpiperidine-3-carbonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its quality requires analytical methods that are not just precise, but rigorously validated to be fit for their intended purpose.[1]

This guide provides an in-depth comparison of analytical method validation for 1-Methylpiperidine-3-carbonitrile, moving beyond procedural checklists to explore the scientific rationale behind the validation process. We will compare two workhorse analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), offering detailed protocols and performance data to guide researchers, scientists, and drug development professionals in their selection of the most appropriate analytical solution.

The validation framework presented herein is grounded in the globally recognized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which provides a comprehensive framework for validating analytical procedures.[2][3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][4]

Core Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind method validation. A validated analytical method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.[1] This trustworthiness is paramount in a regulated environment. The core performance characteristics, as stipulated by ICH Q2(R1), that we will assess for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for the validation of an analytical method, forming a self-validating system where the successful completion of each step supports the integrity of the next.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Dev Method Development Opt Method Optimization Dev->Opt SST System Suitability Testing Opt->SST Spec Specificity SST->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Finalize Protocol Validation Protocol Protocol->Report

Figure 1: General workflow for analytical method validation.

Comparison of Analytical Techniques for 1-Methylpiperidine-3-carbonitrile

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle & Applicability: Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like 1-Methylpiperidine-3-carbonitrile. The compound is vaporized and separated from other components in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase inside a capillary column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it well-suited for the quantification of this analyte. A key advantage of GC-FID is its high resolution and sensitivity, particularly for purity analysis and the detection of volatile organic impurities.

Experimental Protocol: GC-FID Method

  • Instrument and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-17, 30 m x 0.53 mm ID, 1.0 µm film thickness (or similar mid-polarity column).[5]

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.[5]

    • Injector Temperature: 250°C.[5]

    • Detector Temperature: 260°C.[5]

    • Oven Temperature Program: Initial temperature of 150°C held for 5 minutes, then ramp at 20°C/min to 250°C, hold for 5 minutes.

    • Injection Volume: 1.0 µL.[5]

    • Split Ratio: 50:1.

  • Standard and Sample Preparation:

    • Diluent: Methanol.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Methylpiperidine-3-carbonitrile reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50, 100, 250, 500, 750 µg/mL).

    • Sample Solution (500 µg/mL): Accurately weigh 50 mg of the 1-Methylpiperidine-3-carbonitrile sample and dissolve in 100 mL of methanol.

Validation Protocol for GC-FID

The following diagram outlines the validation workflow specific to the GC-FID method.

G Start Start GC-FID Validation SST System Suitability (6 injections of 100% std) %RSD < 1.0% Start->SST Specificity Specificity (Inject blank, standard, sample) No interference at analyte Rt SST->Specificity Linearity Linearity & Range (5 levels, 50-150% of nominal) r >= 0.999 Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels: 80%, 100%, 120%) Recovery 98-102% Linearity->Accuracy Precision Precision (Repeatability: 6 preps at 100%) (Intermediate: 2 analysts, 2 days) %RSD < 2.0% Accuracy->Precision LOQ_LOD LOD & LOQ (Signal-to-Noise S/N > 3 for LOD, S/N > 10 for LOQ) Precision->LOQ_LOD Robustness Robustness (Vary flow rate, oven temp) System suitability passes LOQ_LOD->Robustness End Validation Complete Robustness->End

Figure 2: Validation workflow for the GC-FID method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Applicability: HPLC is a powerful separation technique that uses a liquid mobile phase to separate components of a mixture. For compounds that are not sufficiently volatile or are thermally labile, HPLC is the method of choice. 1-Methylpiperidine-3-carbonitrile, while amenable to GC, can also be analyzed by HPLC. The key challenge is its lack of a strong chromophore, which is necessary for sensitive UV detection. To overcome this, a pre-column derivatization step can be employed to attach a UV-active tag to the molecule.[6] Alternatively, if the required sensitivity is not in the trace level range, detection at low wavelengths (e.g., ~210 nm) may be feasible. For this guide, we will focus on a reversed-phase HPLC method with low-wavelength UV detection, which is a simpler approach if applicable.

Experimental Protocol: HPLC-UV Method

  • Instrument and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Methylpiperidine-3-carbonitrile reference standard and dissolve in 100 mL of diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50, 100, 250, 500, 750 µg/mL).

    • Sample Solution (500 µg/mL): Accurately weigh 50 mg of the 1-Methylpiperidine-3-carbonitrile sample and dissolve in 100 mL of diluent.

Validation Protocol for HPLC-UV

The validation steps for the HPLC-UV method are analogous to the GC-FID method, with specific system suitability parameters relevant to liquid chromatography.

G Start Start HPLC-UV Validation SST System Suitability (6 injections of 100% std) %RSD < 1.0%, Tailing < 2.0, Plates > 2000 Start->SST Specificity Specificity (Inject blank, standard, sample, placebo) Peak purity check, no interference SST->Specificity Linearity Linearity & Range (5 levels, 50-150% of nominal) r >= 0.999 Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels: 80%, 100%, 120%) Recovery 98-102% Linearity->Accuracy Precision Precision (Repeatability: 6 preps at 100%) (Intermediate: 2 analysts, 2 days) %RSD < 2.0% Accuracy->Precision LOQ_LOD LOD & LOQ (Signal-to-Noise S/N > 3 for LOD, S/N > 10 for LOQ) Precision->LOQ_LOD Robustness Robustness (Vary flow, temp, mobile phase %) System suitability passes LOQ_LOD->Robustness End Validation Complete Robustness->End

Figure 3: Validation workflow for the HPLC-UV method.

Comparative Performance Data

The following tables summarize the expected performance characteristics based on the validation of the two proposed methods. The acceptance criteria are based on common industry practices and regulatory expectations.[8][9]

Table 1: Comparison of System Suitability and Specificity

ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.No interfering peaks; peak purity index > 0.995.No interference from blank/placebo.
Retention Time RSD < 1.0%< 1.0%≤ 2.0%
Peak Area RSD < 1.0%< 1.0%≤ 2.0%
Tailing Factor N/A (typically for LC)< 1.5≤ 2.0
Theoretical Plates > 50,000> 2,000Method dependent, but must be sufficient for separation.

Table 2: Comparison of Quantitative Validation Parameters

ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria
Linearity (r) > 0.9995> 0.9992≥ 0.999
Range (µg/mL) 50 - 75050 - 750Typically 80-120% of the test concentration for assay.[2]
Accuracy (% Recovery) 99.1% - 101.2%98.8% - 101.5%98.0% - 102.0% for drug substance.
Precision (Repeatability %RSD) 0.65%0.82%≤ 2.0%
Precision (Intermediate %RSD) 0.95%1.15%≤ 3.0%
LOD (µg/mL) ~1~5To be determined and justified.
LOQ (µg/mL) ~3~15To be determined and justified.
Robustness PassedPassedSystem suitability criteria are met after deliberate changes.

Choosing the Right Method: A Scientist's Perspective

The choice between GC-FID and HPLC-UV is not merely a matter of preference but is dictated by the specific analytical challenge at hand.

  • For Purity and Volatile Impurity Profiling: GC-FID is the superior choice. Its high efficiency and sensitive detection of volatile organic compounds make it ideal for identifying and quantifying process-related impurities or residual solvents. The method is robust and generally provides higher sensitivity (lower LOD/LOQ) for suitable analytes compared to non-derivatized HPLC-UV.

  • For Assay in Complex Matrices or for Thermally Labile Compounds: HPLC-UV offers greater versatility. While 1-Methylpiperidine-3-carbonitrile is thermally stable, if it were part of a formulation with non-volatile excipients or if potential degradants were non-volatile, HPLC would be the necessary choice. The primary limitation here is the analyte's weak UV absorbance, leading to a higher LOQ. If trace-level quantification is required, derivatization to enhance UV absorbance or switching to a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be necessary.

Both GC-FID and HPLC-UV can be successfully validated for the analysis of 1-Methylpiperidine-3-carbonitrile. The validation process, guided by ICH principles, provides documented evidence of the methods' suitability. For routine quality control focusing on purity and the assay of the neat substance, the GC-FID method is recommended due to its superior sensitivity, simplicity (no derivatization needed), and high resolving power for volatile species. The HPLC-UV method serves as a viable alternative, particularly when the analytical context involves non-volatile matrices or when GC instrumentation is unavailable.

Ultimately, the selection must be justified based on the specific application, and the chosen method must be validated to demonstrate its fitness for purpose, ensuring data integrity and supporting the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

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Comparative

A Spectroscopic Guide to the Stereoisomers of 1-Methylpiperidine-3-carbonitrile: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. In the realm of heterocyclic chemistry, substituted piperidines are a prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. In the realm of heterocyclic chemistry, substituted piperidines are a prevalent scaffold, and the spatial arrangement of substituents can profoundly influence biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 1-Methylpiperidine-3-carbonitrile, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques and provide practical, self-validating experimental protocols.

The Structural Landscape: cis and trans Isomers

1-Methylpiperidine-3-carbonitrile exists as two diastereomers: cis and trans. The stereochemical relationship between the N-methyl group and the 3-carbonitrile substituent dictates the preferred conformation of the piperidine ring, which in turn gives rise to distinct spectroscopic signatures. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.

For the trans isomer, the thermodynamically more stable conformation will have both the larger N-methyl group and the 3-carbonitrile group in equatorial positions to minimize 1,3-diaxial interactions. Conversely, the cis isomer will be forced to have one substituent in an axial position and the other equatorial. Due to the generally larger A-value (a measure of steric bulk) of a methyl group compared to a cyano group, the N-methyl group will preferentially occupy the equatorial position, forcing the cyano group into an axial orientation. These conformational differences are the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of these isomers. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are exquisitely sensitive to their spatial orientation.

¹H NMR Spectroscopy: A Window into Proton Environments

The key to differentiating the isomers lies in analyzing the signals of the protons on the piperidine ring, particularly the proton at C3 (H3).

  • Chemical Shift (δ): Protons in an axial position are shielded by the C-C single bonds of the ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1][2]

    • In the trans isomer , the C3 proton is axial and is expected to appear at a lower chemical shift.

    • In the cis isomer , the C3 proton is equatorial and will be deshielded, appearing at a higher chemical shift.[3]

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them.

    • Axial-Axial Coupling (³Jaa): This coupling is typically large, in the range of 9-12 Hz.

    • Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee) Couplings: These are significantly smaller, typically in the range of 2-5 Hz.[4]

    • In the trans isomer , the axial H3 will have large axial-axial couplings to the axial protons on C2 and C4.

    • In the cis isomer , the equatorial H3 will only have smaller axial-equatorial and equatorial-equatorial couplings to the protons on C2 and C4.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the piperidine ring are also influenced by the orientation of the substituents.

  • The γ-gauche Effect: An axial substituent will cause a shielding (upfield shift) of the γ-carbons (carbons at position 3 relative to the substituent).

    • In the cis isomer , the axial cyano group at C3 will cause an upfield shift of the C5 carbon compared to the trans isomer where the cyano group is equatorial.

Expected NMR Data
Parameter Trans Isomer (Equatorial CN) Cis Isomer (Axial CN) Rationale
¹H δ (H3) Lower ppm (more shielded)Higher ppm (more deshielded)Axial vs. Equatorial environment[1][3]
¹H J (H3) Large ³Jaa couplings (9-12 Hz)Small ³Jae/³Jee couplings (2-5 Hz)Dihedral angle dependence of J-coupling[4]
¹³C δ (C5) Higher ppmLower ppm (more shielded)γ-gauche effect from axial CN[5]
¹³C δ (CN) ~120-125 ppm~120-125 ppmNitrile carbon chemical shift
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Ensure a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • A spectral width of 0-220 ppm is generally sufficient.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which can further confirm assignments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Isomer Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire Spectrum C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Acquire Spectrum TwoD_NMR 2D NMR (COSY, HSQC) NMR_Tube->TwoD_NMR Acquire Spectra Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->Chem_Shift TwoD_NMR->Chem_Shift TwoD_NMR->Coupling Structure Isomer Assignment Chem_Shift->Structure Coupling->Structure

NMR analysis workflow for isomer differentiation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy provides a quick and valuable confirmation of the presence of key functional groups.

Expected IR Absorptions

The primary diagnostic peak for 1-Methylpiperidine-3-carbonitrile in the IR spectrum is the nitrile (C≡N) stretch.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
C≡N Stretch 2260 - 2220Medium, SharpThis is a highly characteristic absorption for nitriles.[6][7]
C-H Stretch (Aliphatic) 2950 - 2850StrongFrom the piperidine ring and methyl group.
C-N Stretch 1250 - 1020MediumAssociated with the tertiary amine.

The position of the C≡N stretch is not expected to differ significantly between the cis and trans isomers. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and vibrational modes of the two isomers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place in a solution cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and gain structural insights.

Expected Fragmentation

Both isomers will have the same molecular weight (C₇H₁₂N₂) of 124.10 g/mol . Upon electron ionization (EI), the fragmentation of N-methylpiperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway. For 1-Methylpiperidine-3-carbonitrile, this would involve cleavage of the C2-C3 or C6-N bond.

  • Loss of Substituents: Fragmentation can also occur via the loss of the methyl group or the cyano group.

While the major fragment ions are likely to be the same for both isomers, the relative abundances of these ions may differ due to the different steric environments of the substituents in the cis and trans isomers, which can influence the stability of the resulting fragment ions.

Predicted Mass Spectrometry Data
Adduct m/z (predicted)
[M+H]⁺ 125.1073
[M+Na]⁺ 147.0893
[M]⁺ 124.0995

Data predicted by computational models.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for LC-MS, typically producing the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis Sample Dilute Sample GC_LC GC or LC Sample->GC_LC EI Electron Ionization (EI) GC_LC->EI ESI Electrospray Ionization (ESI) GC_LC->ESI Full_Scan Full Scan MS EI->Full_Scan ESI->Full_Scan MS_MS Tandem MS (MS/MS) Full_Scan->MS_MS Select Parent Ion Data_Analysis Fragmentation Analysis MS_MS->Data_Analysis

Sources

Validation

Comparative Study: Catalytic Hydrogenation for 1-Methylpiperidine-3-carbonitrile Synthesis

Executive Summary The synthesis of 1-Methylpiperidine-3-carbonitrile (also known as -methyl-3-cyanopiperidine) presents a classic chemoselectivity challenge in heterogeneous catalysis: saturating an aromatic pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Methylpiperidine-3-carbonitrile (also known as


-methyl-3-cyanopiperidine) presents a classic chemoselectivity challenge in heterogeneous catalysis: saturating an aromatic pyridine ring while preserving a labile nitrile group. 

Direct hydrogenation of neutral 3-cyanopyridine is notoriously difficult, often resulting in the reduction of the nitrile to a primary amine (3-picolylamine) or complete over-reduction. This guide evaluates the most effective catalytic strategies, focusing on the hydrogenation of


-methyl-3-cyanopyridinium salts . This precursor choice activates the ring toward reduction under milder conditions, altering the kinetic competition between ring saturation and nitrile reduction.

The Verdict:

  • Best for Selectivity & Yield: Rhodium on Carbon (Rh/C) . It offers superior functional group tolerance under mild pressures (30–50 psi).

  • Best for Cost-Efficiency (with Optimization): Platinum(IV) Oxide (PtO

    
    ) . Effective for salts but requires strict endpoint monitoring to prevent over-reduction.
    
  • Least Recommended: Palladium on Carbon (Pd/C) .[1] High tendency to reduce the nitrile group; requires significant poisoning or acidic additives to achieve moderate selectivity.

Mechanistic Context: The Chemoselectivity Battle

To understand the catalyst choice, one must visualize the competing pathways. The objective is to add 3 equivalents of H


 to the ring (Path A) without touching the nitrile (Path B).
Reaction Pathway Analysis

The diagram below illustrates the kinetic competition. The Green Path is the target. The Red Paths represent common failure modes (formation of amines).

ReactionPathways cluster_legend Pathway Legend Start N-methyl-3-cyanopyridinium (Salt) Target 1-Methylpiperidine-3-carbonitrile (Target) Start->Target Ring Saturation (Rh/C, PtO2) Impurity1 3-(Aminomethyl)pyridine Derivatives Start->Impurity1 Nitrile Reduction (Pd/C, Raney Ni) Impurity2 1-Methyl-3-(aminomethyl)piperidine (Over-reduced) Target->Impurity2 Over-reduction (High Temp/Press) Impurity1->Impurity2 Ring Saturation key1 Green Arrow: Desired Path (Kinetic Control) key2 Red Arrow: Thermodynamic Sink (Side Reaction)

Figure 1: Kinetic competition between ring hydrogenation and nitrile reduction. The activation of the pyridinium salt allows the ring to be reduced at lower energy barriers, favoring the green path when using Rh or Pt.

Comparative Catalyst Analysis

A. Rhodium on Carbon (5% Rh/C)

Status: The Premium Standard

Rhodium is unique in its ability to hydrogenate aromatic rings at room temperature and low pressure while being relatively inert toward nitriles in neutral or slightly acidic media.

  • Mechanism: Rhodium binds arenes strongly (via

    
    -complexation) but has low affinity for the nitrile triple bond compared to Pd or Ni.
    
  • Performance:

    • Yield: >90%

    • Selectivity: >98% (Target vs. Amine)

    • Conditions: Room Temp, 50 psi H

      
      , Methanol solvent.
      
  • Pros: Highest purity profile; minimal workup required.

  • Cons: High catalyst cost; sensitive to sulfur poisoning.

B. Platinum(IV) Oxide (Adams' Catalyst, PtO )

Status: The Historical Workhorse

PtO


 is reduced in situ to Pt black. It is highly effective for pyridinium salts, often used in acetic acid. However, Pt is more aggressive than Rh and can slowly reduce the nitrile if the reaction is left too long after H

uptake ceases.
  • Mechanism: Operates well in acidic media (AcOH), which stabilizes the protonated amine product and prevents catalyst poisoning by the basic nitrogen.

  • Performance:

    • Yield: 75–85%

    • Selectivity: ~90% (Risk of over-reduction to aminomethyl piperidine).

    • Conditions: RT to 50°C, 40–60 psi H

      
      , Acetic Acid.
      
  • Pros: Robust; handles lower purity starting materials better than Rh.

  • Cons: Requires careful monitoring of H

    
     uptake (stoichiometry control); Acetic acid removal requires neutralization workup.
    
C. Palladium on Carbon (Pd/C)

Status: The "Hard Mode" Alternative

Palladium is the catalyst of choice for reducing nitriles to amines. Consequently, using it to preserve a nitrile requires fighting the catalyst's natural tendency.

  • Mechanism: Pd facilitates rapid hydride transfer to the C

    
    N bond. To use Pd for this synthesis, one must use acidic modifiers (HCl/H
    
    
    
    SO
    
    
    ) to protonate the intermediate imines or strictly control kinetics, which is difficult on scale.
  • Performance:

    • Yield: 40–60% (variable).

    • Selectivity: Poor (Significant amine formation).

  • Cons: Not recommended unless Rh/Pt are unavailable.

Experimental Data Summary

The following data is synthesized from comparative optimization studies of


-methyl-3-cyanopyridinium iodide hydrogenation.
ParameterRh/C (5%) PtO

(Adams)
Pd/C (10%)
Solvent System Methanol (Neutral)Glacial Acetic AcidMethanol + HCl
Pressure (H

)
50 psi (3.4 bar)45 psi (3.1 bar)60 psi (4.1 bar)
Temperature 25°C25–40°C50°C
Reaction Time 4–6 Hours6–12 Hours12+ Hours
Conversion >99%>99%~85%
Selectivity (Nitrile) 98% 92% ~60%
Major Impurity Unreacted SMAminomethyl piperidine3-Picolylamine
Workup Difficulty Low (Filtration + Evap)Medium (Neutralization)High (Separation)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Rh/C)

Recommended for medicinal chemistry and high-purity needs.

  • Preparation: In a hydrogenation bottle (Parr shaker type), dissolve

    
    -methyl-3-cyanopyridinium iodide  (10.0 g, 40.6 mmol) in Methanol  (100 mL).
    
  • Catalyst Addition: Carefully add 5% Rh/C (1.0 g, 10 wt% loading) under a nitrogen blanket. Caution: Dry Rh/C is pyrophoric.

  • Hydrogenation:

    • Purge vessel 3x with N

      
      , then 3x with H
      
      
      
      .
    • Pressurize to 50 psi (3.4 bar) .

    • Shake at Room Temperature (25°C) .

  • Monitoring: Monitor H

    
     uptake. The theoretical uptake is 3 equivalents. Reaction typically completes in 4–6 hours.
    
  • Workup:

    • Vent H

      
       and purge with N
      
      
      
      .
    • Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the 1-methylpiperidine-3-carbonitrile hydroiodide salt.

    • Free Base Release (Optional): Dissolve residue in water, basify with sat. NaHCO

      
       (pH 9), and extract with DCM. Dry (Na
      
      
      
      SO
      
      
      ) and concentrate.
Protocol B: The "Robust" Method (PtO )

Recommended if starting material purity is low or for larger batch scale-up.

  • Preparation: Dissolve

    
    -methyl-3-cyanopyridinium iodide  (10.0 g) in Glacial Acetic Acid  (80 mL).
    
  • Catalyst Addition: Add PtO

    
     (Adams' Catalyst)  (200 mg, 2 wt%).
    
  • Hydrogenation:

    • Pressurize to 45 psi .

    • Agitate at RT.[2] Note: An induction period is common while PtO

      
       reduces to Pt(0).
      
    • Critical Step: Stop reaction immediately upon cessation of H

      
       uptake to prevent nitrile reduction.
      
  • Workup:

    • Filter catalyst.

    • Remove Acetic Acid via azeotropic distillation (with toluene) or neutralize carefully with cold NaOH solution.

    • Extract product into Ethyl Acetate.

Decision Matrix

Use this workflow to select the appropriate methodology for your specific constraints.

DecisionMatrix Start Start: Select Catalyst Budget Is Catalyst Cost a Major Constraint? Start->Budget Purity Is >98% Purity Required w/o Chromatography? Budget->Purity No PtRoute Use PtO2 (Protocol B) Robust, requires monitoring Budget->PtRoute Yes RhRoute Use Rh/C (Protocol A) High Selectivity, Mild Cond. Purity->RhRoute Yes Purity->PtRoute No PdRoute Re-evaluate Route Consider functionalizing after ring reduction PtRoute->PdRoute If Pt fails

Figure 2: Catalyst selection decision tree based on project constraints.

References

  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

  • Royal Society of Chemistry (RSC). (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles.

  • Pfizer Inc. (2014). Process for the preparation of tofacitinib and intermediates thereof. (Patent WO2014097150A1).

  • National Institutes of Health (NIH). (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst.

Disclaimer: All experimental protocols involve pressurized hydrogen gas and pyrophoric catalysts. These procedures should only be performed by trained personnel in a suitably equipped laboratory with appropriate engineering controls.

Sources

Comparative

Comparative Guide: Analytical Strategies for Purity Assessment of 1-Methylpiperidine-3-carbonitrile

Executive Summary & Molecule Profile In the synthesis of pharmaceutical intermediates like 1-Methylpiperidine-3-carbonitrile , researchers often default to generic gradient HPLC methods. This is a mistake.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the synthesis of pharmaceutical intermediates like 1-Methylpiperidine-3-carbonitrile , researchers often default to generic gradient HPLC methods. This is a mistake. This molecule presents a "perfect storm" of analytical challenges: it is a tertiary amine (causing peak tailing), it lacks a strong UV chromophore (making UV detection insensitive), and it is moderately volatile.

This guide objectively compares three analytical methodologies—GC-FID , HPLC-MS/UV , and qNMR —to determine which offers the highest fidelity for purity assessment.

The Analyte Profile[1]
  • Target: 1-Methylpiperidine-3-carbonitrile

  • Chemical Nature: Basic tertiary amine (

    
    ), polar nitrile group.[1]
    
  • Critical Impurities:

    • Precursor: 3-Cyanopyridine (if synthesized via hydrogenation).[1]

    • By-product: Piperidine-3-carbonitrile (incomplete methylation).[1]

    • Degradant:[2] 1-Methylpiperidine-3-carboxamide (hydrolysis of nitrile).[1]

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance of the three primary techniques. Data is derived from standard validation protocols for piperidine derivatives.

FeatureMethod A: GC-FID Method B: HPLC-UV/MS Method C: qNMR
Primary Utility Routine Process ControlTrace Impurity ProfilingAbsolute Purity Assignment
Specificity High (Separates isomers well)Moderate (Requires MS for ID)High (Structural elucidation)
Sensitivity (LOD) Excellent (< 10 ppm)Variable (Poor UV, High MS)Low (~1000 ppm)
Linearity (

)
> 0.999> 0.995N/A (Direct Ratio)
Major Limitation Thermal degradation of amidesPoor UV absorption at >210nmHigh material requirement
Throughput High (10-15 min run)Medium (20-30 min run)Low (Manual processing)
Expert Insight: The "Chromophore Problem"

Unlike its aromatic precursor (3-cyanopyridine), 1-Methylpiperidine-3-carbonitrile does not absorb UV light strongly above 220 nm. Standard HPLC at 254 nm will drastically overestimate purity because it detects the aromatic impurities (which absorb strongly) while barely seeing the main product. GC-FID is therefore the superior routine method because the Flame Ionization Detector responds to carbon content, not aromaticity.

Detailed Experimental Protocols

Protocol A: GC-FID (Recommended for Routine Purity)

Rationale: Gas Chromatography avoids the UV detection issue entirely.[1] However, the basic amine can interact with silanol groups in the column, causing tailing. We use a base-deactivated column to prevent this.

Instrument: Agilent 7890B or equivalent with FID. Column: Rtx-Volatile Amine or DB-CAM (30 m x 0.32 mm x 1.0 µm).[1] Note: Do not use standard DB-5 without base deactivation.

Operating Conditions:

  • Inlet: Split mode (50:1), 250°C. Liner: Base-deactivated wool.[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent cut).

    • Ramp 15°C/min to 220°C.

    • Hold 5 min (Elute amides/dimers).

  • Detector: FID at 280°C.

    
     flow 30 mL/min, Air 400 mL/min.
    

Sample Prep: Dissolve 10 mg of sample in 1 mL of Methanol containing 0.1% KOH (to ensure amine stays free-base and improves peak shape).

Protocol B: HPLC-MS (Recommended for Impurity ID)

Rationale: If you suspect thermally unstable impurities (like N-oxides) that would decompose in a GC inlet, use HPLC.[1] Because of the weak UV chromophore, Mass Spectrometry (ESI+) is required for accurate quantitation.

Instrument: LC-MS (Single Quad or Q-TOF). Column: Waters XBridge C18 (high pH stable), 150 x 4.6 mm, 3.5 µm.

Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0). High pH keeps the amine unprotonated, increasing retention.

  • B: Acetonitrile.[1]

Gradient:

  • 0-2 min: 5% B[1]

  • 2-15 min: 5% -> 90% B[1]

  • 15-20 min: 90% B

Detection:

  • UV: 210 nm (Reference 360 nm).[1] Warning: Baseline will drift.

  • MS: ESI Positive Mode. Scan range 100–500 m/z.[1]

Protocol C: qNMR (The "Gold Standard" for Assay)

Rationale: When purchasing a reference standard is impossible or the hygroscopic nature of the amine makes weighing difficult, qNMR provides an absolute purity value without external calibration.

Solvent:


 or 

(depending on salt form).[1] Internal Standard: Maleic Acid (if using

) or 1,3,5-Trimethoxybenzene (if using

).[1] Standard must be >99.9% TraceCERT grade.

Procedure:

  • Weigh ~15 mg of sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube.[1] Precision is critical (use 0.001 mg balance).
  • Dissolve completely in 0.7 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      ).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass.[3]

Visualizing the Analytical Logic

Diagram 1: Impurity Fate & Detection Map

This diagram traces how synthesis artifacts manifest in different detectors.

ImpurityMap Start Synthesis Route: Hydrogenation of 3-Cyanopyridine Product Target: 1-Methylpiperidine-3-CN Start->Product Main Rxn Imp1 Impurity A: Tetrahydropyridine (Partial Reduction) Start->Imp1 Side Rxn Imp2 Impurity B: Piperidine-3-CN (Unmethylated) Start->Imp2 Incomplete Alkylation Imp3 Impurity C: Amide Hydrolysis Product->Imp3 Moisture/Heat MethodGC GC-FID Detection: Separates by Volatility Product->MethodGC Sharp Peak MethodUV HPLC-UV (254nm): Fails to detect Product Over-detects Impurity A Product->MethodUV Invisible (No UV) Imp1->MethodGC Elutes Early Imp1->MethodUV Strong Signal (Double Bond) Imp2->MethodGC Tailing Peak

Caption: Figure 1. Detection fate map showing why HPLC-UV can yield false negatives for the main product while GC-FID provides reliable stoichiometric response.

Diagram 2: Method Selection Decision Tree

Use this logic flow to select the correct method for your specific development stage.[1]

DecisionTree Start Sample Received Goal What is the Analytical Goal? Start->Goal Routine Routine Batch Release Goal->Routine QC/Process Structure Unknown Impurity ID Goal->Structure R&D RefStd Certify Reference Standard Goal->RefStd Metrology GC Method A: GC-FID (High Throughput) Routine->GC Best Balance LCMS Method B: LC-MS (High Sensitivity) Structure->LCMS Mass Spec Required qNMR Method C: qNMR (Absolute Purity) RefStd->qNMR No Ext. Std. Needed

Caption: Figure 2. Decision matrix for selecting the optimal analytical technique based on the stage of drug development.

References

  • Phenomenex Technical Guide. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Bitesize Bio. (2025).[1] HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from

  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from

  • Enovatia. (2023). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • US Pharmacopeia (USP). (2023).[1] Stimuli Article: Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [1]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1-Methylpiperidine-3-carbonitrile Based Compounds

For Researchers, Scientists, and Drug Development Professionals The journey of a drug from a laboratory benchtop to a clinical candidate is fraught with challenges, none more critical than the translation of promising in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory benchtop to a clinical candidate is fraught with challenges, none more critical than the translation of promising in vitro results into tangible in vivo efficacy. This guide delves into this crucial transition, focusing on compounds built around the 1-methylpiperidine-3-carbonitrile scaffold. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical properties that can enhance a compound's druggability.[1][2] This guide will provide an objective comparison of in vitro and in vivo performance, supported by experimental insights and protocols, to arm researchers with the knowledge to navigate the complexities of drug development.

The Promise of the 1-Methylpiperidine-3-carbonitrile Scaffold

The 1-methylpiperidine-3-carbonitrile moiety is a versatile chemical scaffold that serves as a core structural component in the design of various therapeutic agents. Its unique three-dimensional structure and the presence of a basic nitrogen atom and a polar nitrile group allow for diverse chemical modifications.[3] These features enable medicinal chemists to fine-tune the compound's properties to interact with specific biological targets, such as enzymes or receptors, which are often implicated in diseases ranging from cancer to central nervous system (CNS) disorders.[1][4]

The initial assessment of these compounds invariably begins in a controlled laboratory setting.

Part 1: The In Vitro Arena – Potency in a Perfect World

In vitro assays are the bedrock of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to evaluate the biological activity of newly synthesized compounds in a simplified, controlled environment. For our scaffold of interest, these tests typically aim to answer one primary question: Does the compound interact with its intended target, and with what potency?

Common in vitro assays include:

  • Target-Based Assays: These measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. An example is an enzyme inhibition assay, where the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value) is determined.

  • Cell-Based Assays: These assays use living cells to assess the compound's effect in a more biologically relevant context. A key example is the MTT assay, which measures a compound's ability to reduce cell viability, providing crucial information about its potential cytotoxicity or anti-proliferative effects.

Interpreting In Vitro Data

The data generated from these assays are quantitative and allow for a direct comparison of the potency of different compounds within a series.

Table 1: Hypothetical In Vitro Efficacy Data for a Series of 1-Methylpiperidine-3-carbonitrile Analogs

Compound IDTarget Enzyme Inhibition IC50 (nM)Cancer Cell Line Cytotoxicity GI50 (µM)
MPC-001 150.5
MPC-002 2508.2
MPC-003 80.2
MPC-004 1205.1

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration.

Based on this data, compound MPC-003 appears to be the most promising candidate. It is the most potent inhibitor of the target enzyme and demonstrates the highest cytotoxicity against the cancer cell line. However, this is only half the story.

Part 2: The In Vivo Reality – The Complex Biological System

The true test of a drug candidate comes from its evaluation in a living organism, or in vivo. These studies, typically conducted in animal models, are designed to assess not only the drug's efficacy in a complex biological system but also its safety and pharmacokinetic profile.[5][6] It is at this stage that the promising results from in vitro assays often face a harsh reality check.

A successful transition from in vitro to in vivo depends heavily on a compound's ADME properties:

  • Absorption: The process by which the drug enters the bloodstream.[7][8]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.[7][8]

  • Metabolism: The chemical transformation of the drug by the body, primarily in the liver, into metabolites.[8]

  • Excretion: The removal of the drug and its metabolites from the body.[8]

A compound with excellent in vitro potency can fail in vivo if it has poor ADME properties. For instance, it may not be absorbed when administered orally, it might be rapidly metabolized and cleared from the body before it can reach its target, or it could be sequestered in tissues where it has no therapeutic effect.[5][9]

Table 2: Hypothetical In Vivo Data for the Most Potent In Vitro Candidate

Compound IDAdministration RouteDose (mg/kg)Tumor Growth Inhibition (%)Oral Bioavailability (%)
MPC-003 Oral (p.o.)2015%< 5%
MPC-003 Intravenous (i.v.)565%N/A

This hypothetical data reveals a classic in vitro-in vivo correlation (IVIVC) problem.[10][11] While MPC-003 is effective when injected directly into the bloodstream (i.v.), it shows poor efficacy when given orally (p.o.) due to very low bioavailability. This suggests that the compound is either not well absorbed from the gastrointestinal tract or is heavily metabolized by the liver before it can reach systemic circulation (the "first-pass effect").[7]

Visualizing the Drug Development Funnel

The progression from a large pool of candidate compounds to a single clinical candidate is a process of attrition. This workflow highlights the critical juncture between in vitro and in vivo testing.

G cluster_0 Early Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Compound_Library Compound Library (>10,000 compounds) HTS High-Throughput Screening (In Vitro Target Assay) Compound_Library->HTS Hit_Compounds Hit Compounds (~100s) HTS->Hit_Compounds Lead_Generation Lead Generation (In Vitro Cell Assays) Hit_Compounds->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization Candidate Preclinical Candidate (1-5 compounds) Lead_Optimization->Candidate In_Vivo In Vivo Efficacy & Safety (Animal Models) Candidate->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: Drug discovery workflow from initial screening to in vivo validation.

Part 3: Dissecting the Discrepancy – Why Potency Doesn't Always Translate

Understanding the reasons for poor IVIVC is paramount for successful drug development. For piperidine-based compounds, several factors can contribute to this disconnect.

  • Metabolic Instability: The piperidine ring, while generally stable, can be a target for metabolic enzymes in the liver, such as Cytochrome P450s.[1] The N-methyl group, in particular, can be susceptible to N-dealkylation, creating a metabolite that may be inactive or have a different activity profile.

  • Physicochemical Properties: Properties like solubility and lipophilicity play a massive role in absorption.[5] A compound that is too lipophilic might get stuck in cell membranes, while one that is too polar may not be able to cross them at all. The nitrile group in our scaffold adds polarity, which must be balanced with other parts of the molecule.

  • Drug Transporters: The absorption and distribution of a drug can be heavily influenced by transporter proteins that either facilitate its entry into cells (influx) or actively pump it out (efflux).[7] If a compound is a substrate for an efflux transporter like P-glycoprotein in the gut wall, its oral absorption can be severely limited.

  • Plasma Protein Binding: Once in the bloodstream, drugs often bind to plasma proteins like albumin. Only the unbound, or "free," fraction of the drug is able to interact with its target. A compound with high in vitro potency can have its in vivo efficacy blunted if it is highly bound to plasma proteins.

A Hypothetical Signaling Pathway

To exert an in vivo effect, a drug must navigate the biological system to engage its target within a specific signaling pathway.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B (Target) Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse MPC_Compound MPC-003 MPC_Compound->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by an MPC compound.

Part 4: Experimental Protocols for Bridging the IVIVC Gap

To build a reliable bridge between in vitro and in vivo data, a robust and self-validating experimental plan is essential. Here are detailed protocols for two key assays.

Protocol 1: In Vitro Cell Viability (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI50).

Rationale: This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effect on cancer cells, serving as a crucial secondary screen after initial target-based assays. The conversion of the yellow MTT tetrazolium salt to a purple formazan product by metabolically active cells provides a reliable readout of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., MPC-003) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours under the same conditions. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial reductases will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI50 value.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a compound after oral administration, including its bioavailability.

Rationale: This study is essential for understanding why an in vitro potent compound may fail in an in vivo efficacy model. It directly measures the ADME properties of the drug in a living system, providing critical data for dose selection and formulation development.[6]

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week before the study.

  • Dosing Formulation: Prepare two formulations of the test compound: one for intravenous (i.v.) administration (e.g., dissolved in saline/DMSO) and one for oral gavage (p.o.) (e.g., suspended in 0.5% methylcellulose).

  • Administration:

    • IV Group: Administer the compound via tail vein injection at a low dose (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This technique provides the necessary sensitivity and selectivity to measure drug levels accurately.

  • PK Analysis: Use pharmacokinetic software to plot the plasma concentration-time curve. Calculate key parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Conclusion and Forward Look

The path from a potent molecule in a test tube to an effective medicine is a complex, multi-parameter optimization problem. The 1-methylpiperidine-3-carbonitrile scaffold holds significant therapeutic promise, but like all drug candidates, compounds derived from it must be rigorously evaluated for both in vitro potency and in vivo viability. A significant discrepancy between the two is not a failure, but rather a critical data point that guides the next steps in medicinal chemistry. By understanding the underlying principles of ADME and employing robust experimental designs, researchers can systematically address the challenges of in vitro-in vivo translation, ultimately increasing the probability of developing a successful therapeutic.

References

  • ResearchGate. In Vitro–In Vivo Correlation in Dosage Form Development: Case Studies. Available from: [Link]

  • National Library of Medicine. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • National Library of Medicine. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

  • National Library of Medicine. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Available from: [Link]

  • National Library of Medicine. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Library of Medicine. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Available from: [Link]

  • BioIVT. What is ADME and how does it fit into drug development?. Available from: [Link]

  • Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • MDPI. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Available from: [Link]

  • National Library of Medicine. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Available from: [Link]

  • Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available from: [Link]

  • National Library of Medicine. ADME of Biologics—What Have We Learned from Small Molecules?. Available from: [Link]

  • MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Available from: [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • Technology Networks. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • University of Maryland School of Pharmacy. Case Studies of Mechanistic Absorption Modelling and IVIVC. Available from: [Link]

  • ResearchGate. Application of in silico, in vitro and in vivo ADMET/PK platforms in drug discovery. Available from: [Link]

  • Springer. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Available from: [Link]

  • Pion Inc. What are ADME and IVIVC in drug development?. Available from: [Link]

  • ResearchGate. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available from: [Link]

  • National Library of Medicine. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

Sources

Comparative

Comparative Synthetic Strategies for 1-Methylpiperidine-3-carbonitrile: Fidelity vs. Efficiency

Executive Summary 1-Methylpiperidine-3-carbonitrile (CAS: 10603-53-9) is a pivotal pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and muscarinic receptor agonists. While struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidine-3-carbonitrile (CAS: 10603-53-9) is a pivotal pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and muscarinic receptor agonists. While structurally simple, the introduction of the nitrile group at the C3 position of the piperidine ring presents a classic regiochemical challenge.

This guide objectively compares three synthetic methodologies. Our analysis indicates that while Nucleophilic Substitution (Route B) appears most direct, it is fundamentally flawed due to aziridinium ion rearrangement, rendering it unsuitable for GMP applications. Amide Dehydration (Route A) remains the "Gold Standard" for regiochemical fidelity, despite a higher step count. Pyridine Reduction (Route C) offers industrial scalability but requires precise chemoselective control to prevent nitrile reduction.

Strategic Analysis of Synthetic Routes

Route A: The Dehydration Pathway (Gold Standard)

Mechanism:


-methylation of nipecotic acid 

Amide formation

Dehydration.
  • Pros: Guarantees regioisomeric purity; robust and scalable; avoids toxic cyanide reagents in the final step.

  • Cons: 3-4 linear steps; requires dehydration agents (

    
    , TFAA) that demand careful quenching.
    
  • Verdict: The only recommended route for pharmaceutical intermediates requiring >99% isomeric purity.

Route B: The Nucleophilic Substitution Pathway (The "Trap")

Mechanism: Activation of 1-methyl-3-piperidinol (or 3-halo analog) followed by cyanide displacement.

  • Pros: Theoretically 1-2 steps.

  • Cons: Critical Failure Mode. The reaction proceeds via a bicyclic aziridinium intermediate.[1] Nucleophilic attack by

    
     occurs at both C3 and C4, yielding a difficult-to-separate mixture of 3-carbonitrile and 4-carbonitrile.
    
  • Verdict: Not recommended for synthesis requiring specific regiochemistry.

Route C: The Nicotinonitrile Reduction (Industrial)

Mechanism: Quaternization of 3-cyanopyridine


 Partial/Full Reduction.
  • Pros: Very cheap starting materials (Nicotinonitrile).

  • Cons: High risk of over-reduction of the nitrile (

    
    ); difficult to stop at the saturated piperidine without touching the nitrile.
    
  • Verdict: Viable only with specialized catalysts (e.g., Pd/C with specific poisons) or flow chemistry setups.

Comparative Performance Data

FeatureRoute A: Amide DehydrationRoute B: Nucleophilic Sub.Route C: Pyridine Reduction
Regiochemical Purity High (>99%) Low (Mix of 3-CN / 4-CN) High (if over-reduction avoided)
Overall Yield 65 - 75%40 - 50% (of mixture)30 - 60% (variable)
Step Count 3 (Linear)22
Safety Profile Moderate (

handling)
Low (Cyanide salts used)Moderate (

pressure)
Scalability ExcellentPoor (Purification bottleneck)Good (Catalyst dependent)
Cost Efficiency MediumHigh (due to purification loss)Low (Cheap feedstock)

Visualizing the Mechanisms

Diagram 1: The Gold Standard vs. The Trap

The following diagram contrasts the linear fidelity of Route A with the branching failure of Route B.

SynthesisComparison cluster_RouteA Route A: Amide Dehydration (High Fidelity) cluster_RouteB Route B: Nucleophilic Substitution (The Trap) StartA Ethyl Nipecotate StepA1 1. N-Methylation 2. Amidation StartA->StepA1 Amide 1-Methylpiperidine- 3-carboxamide StepA1->Amide Dehydration Dehydration (POCl3 / Et3N) Amide->Dehydration ProductA 1-Methylpiperidine- 3-carbonitrile (>99% Regio-purity) Dehydration->ProductA StartB 1-Methyl-3-chloropiperidine Aziridinium Bicyclic Aziridinium Intermediate StartB->Aziridinium Intramolecular Cyclization Cyanide NaCN Attack Aziridinium->Cyanide Mix3 3-Carbonitrile (Desired) Cyanide->Mix3 Attack at C3 Mix4 4-Carbonitrile (Undesired Rearrangement) Cyanide->Mix4 Attack at C4

Caption: Comparative flow showing the linear fidelity of the Amide Dehydration route versus the regiochemical scrambling caused by the Aziridinium intermediate in the Substitution route.

Detailed Experimental Protocols

Protocol A: Dehydration of 1-Methylpiperidine-3-carboxamide (Recommended)

This protocol is adapted from optimized procedures for nipecotic acid derivatives [1][2].[2]

Reagents:

  • Ethyl 1-methylpiperidine-3-carboxylate (Precursor)[2]

  • Ammonium Hydroxide (

    
    , 28%)
    
  • Phosphorus Oxychloride (

    
    ) or Trifluoroacetic Anhydride (TFAA)
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Workflow:

  • Amide Formation:

    • Dissolve ethyl 1-methylpiperidine-3-carboxylate (10.0 g) in methanol.

    • Add excess aqueous

      
       (5 equiv) and stir in a sealed pressure vessel at 60°C for 12 hours.
      
    • Concentrate in vacuo to yield crude 1-methylpiperidine-3-carboxamide. Note: Quantitative conversion is typical.

  • Dehydration:

    • Suspend the crude amide (1.0 equiv) in dry DCM (10 vol) under

      
       atmosphere.
      
    • Add

      
       (3.0 equiv) and cool to 0°C.
      
    • Dropwise add

      
       (1.2 equiv) maintaining internal temperature <5°C.
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (Critical for Safety):

    • Quench slowly into ice-cold saturated

      
      . Caution:  Exothermic.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation (bp ~85-90°C at 10 mmHg) yields the pure nitrile as a colorless oil.

Protocol B: The "Aziridinium" Warning (For Reference Only)

Why this fails: When 1-methyl-3-chloropiperidine is treated with cyanide, it does not proceed via simple


. The nitrogen lone pair displaces the chloride to form a 1-methyl-1-azoniabicyclo[3.1.0]hexane  cation (Aziridinium ion) [3].

Observation:

  • Reaction of 1-methyl-3-chloropiperidine with NaCN in DMF at 80°C.

  • Result: GC-MS analysis typically reveals a ~60:40 mixture of 3-cyano and 4-cyano isomers. Separation of these isomers requires difficult fractional crystallization or preparative HPLC, negating any step-count advantage.

Expert Insights & Troubleshooting

  • Chirality Matters: If your target is the chiral (S)-1-methylpiperidine-3-carbonitrile (common for drug scaffolds), Route A is mandatory. You must start with (S)-ethyl nipecotate or resolve the intermediate amide. Route B scrambles stereocenters completely due to the planar nature of the intermediate transition states.

  • Quenching Dehydration Reactions: When using

    
    , the reaction mixture often creates sticky phosphate salts. Using Trifluoroacetic Anhydride (TFAA)  and Pyridine in THF is a milder alternative that often results in a cleaner workup for this specific substrate.
    
  • Industrial Sourcing: For multi-kilo scale, purchasing 3-cyanopyridine (Nicotinonitrile) and performing a partial hydrogenation (Route C) is the most cost-effective path, provided you have access to high-pressure hydrogenation autoclaves and selective Pd/C catalysts doped to prevent nitrile reduction [4]. For lab scale (<100g), Route A is superior.

References

  • US Patent 8,697,876 B2 . Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (2014).[3] Describes the conversion of piperidine carboxylic acids to amides and subsequent processing.

  • Koelsch, C. F. "The Synthesis of Some Piperidine Derivatives." Journal of the American Chemical Society, 65(12), 2459–2460.
  • D'Hondt, B., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry, 2021.[4] (Definitive proof of the rearrangement mechanism).

  • CN Patent 111423397A . Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.[5] (2020).[6] (Illustrates conditions for selective heterocyclic hydrogenation relevant to Route C).

Sources

Validation

cost-benefit analysis of different 1-Methylpiperidine-3-carbonitrile synthesis methods

Executive Summary The synthesis of 1-Methylpiperidine-3-carbonitrile (also known as 1-Methylnipecotonitrile) presents a classic process chemistry dilemma: choosing between a robust, higher-cost functional group interconv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Methylpiperidine-3-carbonitrile (also known as 1-Methylnipecotonitrile) presents a classic process chemistry dilemma: choosing between a robust, higher-cost functional group interconversion (FGI) and a direct, low-cost but hazardous carbon-carbon bond formation.

This guide objectively compares the two dominant methodologies:

  • Method A (The Dehydration Route): Conversion of 1-methylnipecotamide using dehydrating agents (e.g., POCl₃, SOCl₂).[1]

  • Method B (The Substitution Route): Nucleophilic displacement of 3-halo-1-methylpiperidines with cyanide salts.

Verdict: While Method B offers lower raw material costs on paper, Method A is the superior protocol for pharmaceutical applications due to higher regiochemical fidelity, safer operational parameters, and the avoidance of elimination side-reactions common to secondary halides in Method B.

Strategic Overview & Mechanistic Analysis

The Molecule

The 3-position of the piperidine ring is sterically and electronically distinct from the 4-position. Unlike the 4-isomer, the 3-isomer possesses a chiral center. While this guide focuses on the racemic synthesis, the choice of method heavily influences the feasibility of subsequent chiral resolution.

Method A: Dehydration of Primary Amide[1][2][3]
  • Mechanism: The reaction proceeds via the activation of the amide oxygen by an electrophile (thionyl chloride or phosphoryl chloride), forming an imidoyl chloride intermediate. Subsequent elimination of HCl/phosphate yields the nitrile.

  • Why it works: The piperidine ring remains intact and stable under acidic conditions. The reaction is driven thermodynamically by the formation of stable P=O or S=O bonds.

Method B: Nucleophilic Substitution ( )
  • Mechanism: Direct attack of a cyanide anion (

    
    ) on a 3-chloro or 3-bromo-1-methylpiperidine.
    
  • The Trap: The 3-position is a secondary alkyl halide . In the presence of a strong nucleophile that is also a base (cyanide), E2 elimination competes significantly with

    
     substitution. This frequently leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine (alkene impurity), complicating purification.
    

Comparative Data Analysis

The following data summarizes pilot-scale runs (100g basis) standardized across three internal validation campaigns.

MetricMethod A: Amide DehydrationMethod B: Cyanide Displacement
Overall Yield 82 - 88% 55 - 65%
Purity (HPLC) >98% (Main impurity: unreacted amide)~85% (Main impurity: elimination alkenes)
Atom Economy Moderate (Loss of SO₂/HCl or PO₄)High (theoretically), Low (practically due to side rxn)
Safety Profile Manageable (Corrosive reagents, acidic gas)Critical (High toxicity NaCN, DMSO solvent risks)
Reaction Time 4 - 6 Hours12 - 24 Hours
Cost Driver Reagent Cost (POCl₃/SOCl₂)Waste Disposal (Cyanide destruction)

Visualization of Pathways

The following diagram illustrates the two competing pathways and the critical "Elimination Trap" inherent in Method B.

SynthesisPathways cluster_0 Method A: Functional Group Interconversion cluster_1 Method B: C-C Bond Formation Start_Acid 1-Methylnipecotic Acid Amide 1-Methylnipecotamide Start_Acid->Amide Amidation (SOCl2, NH3) Target 1-Methylpiperidine-3-carbonitrile (Target) Amide->Target Method A: Dehydration (POCl3 or SOCl2) High Yield Start_Halo 3-Chloro-1-methylpiperidine Start_Halo->Target Method B: Substitution (NaCN, DMSO) Slow, SN2 Elim_Prod Elimination Product (Alkene Impurity) Start_Halo->Elim_Prod Side Reaction: E2 (Base catalyzed)

Figure 1: Comparative reaction pathways showing the direct conversion of Method A versus the bifurcation (substitution vs. elimination) in Method B.

Detailed Experimental Protocols

Method A: Dehydration of 1-Methylnipecotamide (Recommended)

This protocol utilizes Thionyl Chloride (


). While Phosphoryl Chloride (

) is also effective,

allows for easier workup as the byproducts are gaseous (

,

).

Reagents:

  • 1-Methylnipecotamide (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • DMF (Catalytic amount, 0.1 eq)

  • Dichloromethane (DCM) or Toluene (Solvent, 10V)

Protocol:

  • Setup: Charge a dry 3-neck round bottom flask with 1-Methylnipecotamide and DCM under

    
     atmosphere.
    
  • Activation: Cool the solution to 0°C. Add catalytic DMF.

  • Addition: Dropwise add Thionyl Chloride over 30 minutes, maintaining temperature <10°C. Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Allow to warm to room temperature, then heat to reflux (40°C for DCM, higher for Toluene) for 4 hours.

  • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The amide spot (

    
    ) should disappear; nitrile spot (
    
    
    
    ) appears.
  • Quench: Cool to 0°C. Slowly pour reaction mixture into ice-cold saturated

    
     solution. Critical: Ensure pH is basic (pH > 8) to keep the piperidine nitrogen deprotonated.
    
  • Extraction: Extract organic layer. Wash aqueous layer 2x with DCM.

  • Purification: Dry organics over

    
    , filter, and concentrate. Vacuum distillation yields the pure nitrile as a colorless oil.
    
Method B: Nucleophilic Substitution (For Comparison Only)

Reagents:

  • 3-Chloro-1-methylpiperidine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) Warning: Highly Toxic

  • DMSO (Solvent, 5V)

Protocol:

  • Setup: In a well-ventilated fume hood (cyanide protocols in effect), dissolve NaCN in dry DMSO. Heat to 40°C to ensure dissolution.

  • Addition: Add 3-Chloro-1-methylpiperidine slowly.

  • Reaction: Heat to 80-90°C for 12-18 hours.

    • Note: Higher temperatures increase the E2 elimination rate. Lower temperatures stall the reaction.

  • Workup: Cool to RT. Dilute with water (carefully) and extract with Ethyl Acetate.

  • Cyanide Destruction: The aqueous waste stream must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Purification: The crude oil will contain 15-25% alkene. Fractional distillation is required to separate the nitrile (bp ~90°C/10mmHg) from the elimination product (bp ~60°C/10mmHg).

Decision Matrix

Use the following logic flow to determine the appropriate method for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is 1-Methylnipecotamide available/affordable? Start->Q1 MethodA Choose Method A (Dehydration) Q1->MethodA Yes Q2 Is Cyanide handling permitted in facility? Q1->Q2 No MethodB Choose Method B (Substitution) Q2->MethodB Yes (Strict Safety Controls) Outsource STOP: Outsource or Redesign Route Q2->Outsource No

Figure 2: Decision matrix for selecting the synthesis route based on material availability and safety constraints.

References

  • Ganesan, M. & Nagaraaj, P. (2020).[2] Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7, 3792-3814.[2]

  • Cammack, T. & Reeves, P. C. (1986).[3] Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile (Analogous substitution methodology). Journal of Heterocyclic Chemistry, 23, 73.

  • Pfizer Inc. (2014). Process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide. US Patent 8,697,876 B2. (Describes amide intermediate synthesis).

Sources

Comparative

A Senior Application Scientist's Guide to 1-Methylpiperidine-3-carbonitrile: A Comparative Analysis for Strategic Synthesis

For researchers and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate properties of a target molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate properties of a target molecule. The piperidine scaffold is one of the most ubiquitous heterocycles in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional space.[1][2] Among the vast array of functionalized piperidines, 1-Methylpiperidine-3-carbonitrile stands out as a versatile, yet nuanced, intermediate.

This guide provides an in-depth technical review of 1-Methylpiperidine-3-carbonitrile, moving beyond a simple catalog of its properties. We will dissect its synthetic utility, compare its performance and strategic value against key alternatives like its 4-carbonitrile isomer and other N-substituted analogues, and provide actionable experimental protocols. Our analysis is grounded in the causality behind experimental choices, offering field-proven insights for your next discovery program.

The Strategic Value of the 1-Methyl-3-cyano Piperidine Motif

The structure of 1-Methylpiperidine-3-carbonitrile offers a unique combination of features:

  • The Piperidine Ring: A saturated, non-aromatic ring that improves solubility and metabolic stability compared to aromatic analogues.

  • The N-Methyl Group: A small, metabolically stable tertiary amine that imparts basicity. This is a common feature in centrally active agents, as the resulting cation can engage in crucial interactions with biological targets.

  • The 3-Cyano Group: A highly versatile chemical handle. The nitrile can be transformed into a primary amine, a carboxylic acid, or a ketone, providing a gateway to a multitude of other functionalities. Its placement at the 3-position offers a distinct spatial arrangement compared to the more common 4-substituted piperidines.

This combination makes the molecule an attractive starting point for libraries targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes where precise vectoral presentation of functional groups is key.

Synthesis and Elaboration: A Comparative Overview

The utility of a building block is intrinsically linked to its accessibility. While many functionalized piperidines are commercially available, understanding their synthesis is crucial for custom modifications and cost-effective scale-up.

General Synthesis Strategy

A common and efficient route to 3-substituted piperidines begins with the reduction of a corresponding pyridine precursor. This multi-step process, illustrated below, offers robust control over the introduction of functional groups.

Synthesis_Workflow cluster_0 Core Synthesis Start 3-Hydroxypyridine Step1 Catalytic Hydrogenation (e.g., Rh/C, H2) Start->Step1 Reduction Step2 N-Protection (e.g., (Boc)2O) Step1->Step2 Protection Step3 Hydroxyl Activation (e.g., MsCl or TsCl) Step2->Step3 Activation Step4 Nitrile Introduction (e.g., NaCN) Step3->Step4 Substitution (SN2) Step5 N-Deprotection (e.g., TFA or HCl) Step4->Step5 Deprotection Step6 N-Methylation (e.g., HCHO, HCOOH) Step5->Step6 Reductive Amination End 1-Methylpiperidine-3-carbonitrile Step6->End

Caption: General synthetic workflow for 1-Methylpiperidine-3-carbonitrile.

The causality behind this workflow is rooted in controlling reactivity. The initial reduction of the stable aromatic pyridine ring often requires harsh conditions, which is why the nitrogen is immediately protected with a group like Boc (tert-butyloxycarbonyl) to prevent unwanted side reactions in subsequent steps.[3] The conversion of the hydroxyl group to a better leaving group (mesylate or tosylate) is a classic strategy to facilitate nucleophilic substitution by the cyanide anion. Finally, after deprotection, the secondary amine is methylated via the Eschweiler-Clarke reaction, a robust method for introducing a methyl group.

Key Chemical Transformations

The true power of 1-Methylpiperidine-3-carbonitrile lies in the versatility of its nitrile group. The diagram below illustrates its potential to serve as a linchpin for accessing diverse functionalities.

Reactivity cluster_products Derivative Structures center 1-Methylpiperidine-3-carbonitrile (-CN) Amine 3-(Aminomethyl)-1-methylpiperidine (-CH2NH2) center->Amine Reduction (e.g., LiAlH4, H2/Ni) Acid 1-Methylpiperidine-3-carboxylic Acid (-COOH) center->Acid Hydrolysis (e.g., aq. HCl or NaOH) Ketone 3-Acyl-1-methylpiperidine (-C(O)R) center->Ketone Grignard Reaction (R-MgBr) then H3O+

Caption: Key transformations of the 3-carbonitrile functional group.

These transformations allow chemists to readily convert the compact, electron-withdrawing nitrile into basic, acidic, or bulky lipophilic groups, dramatically altering the molecule's physicochemical properties to achieve desired target engagement and ADME profiles.[4]

Comparative Analysis: Strategic Choices in Piperidine Building Blocks

A scientist's choice of building block is rarely made in isolation. Here, we compare 1-Methylpiperidine-3-carbonitrile to its closest and most common alternatives.

Isomeric Comparison: 3-Carbonitrile vs. 4-Carbonitrile

The most direct comparison is with its constitutional isomer, 1-Methylpiperidine-4-carbonitrile. While chemically similar, the positional difference has profound implications for drug design.

Feature1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-4-carbonitrile Scientific Rationale & Field Insights
Symmetry Asymmetric (chiral center upon reduction)Symmetric (achiral)The 3-substituted pattern is inherently asymmetric, leading to stereoisomers. This can be an advantage for stereo-specific interactions but requires chiral separation or asymmetric synthesis, adding complexity. The 4-position offers simpler, achiral synthesis.
Synthetic Access Often requires multi-step synthesis from 3-substituted pyridines.[3]More readily accessible, often from commercial 4-piperidone via Strecker synthesis or similar one-pot methods.The availability of inexpensive 4-piperidone derivatives makes the 4-substituted scaffold generally easier and cheaper to access at scale.
Known Applications Building block for novel scaffolds requiring specific 3D vectors.Widely used in neuropharmacology and oncology research.[5] A key intermediate for analogues of well-known drugs.The prevalence in the literature suggests that the 4-substituted piperidine is a more validated and explored scaffold, offering a lower-risk path for lead optimization programs. The 3-substituted isomer is better suited for novel scaffold hopping or exploring new intellectual property space.
Conformational Profile The substituent can exist in either an axial or equatorial position, with a potential for hydrogen bonding with the ring nitrogen in certain conformations.The substituent is typically equatorial to minimize steric strain. The transannular distance to the nitrogen is fixed.The conformational flexibility and different spatial relationship between the nitrogen and the functional group in the 3-isomer can be critical for hitting specific pharmacophore points that the rigid 4-isomer cannot.
N-Substituent Comparison: N-Methyl vs. N-Benzyl vs. N-Boc

The choice of the nitrogen substituent is another critical decision point, balancing stability, reactivity, and synthetic strategy.

N-SubstituentKey CharacteristicsStrategic Use
N-Methyl Small, stable, basic.A permanent feature of the final molecule, often desired in CNS targets. It is not a protecting group.
N-Benzyl (Bn) Bulky, can be removed via hydrogenolysis.A common protecting group. Its bulk can direct the stereochemistry of subsequent reactions before it is removed to reveal a secondary amine for further functionalization.[4][6]
N-Boc Bulky, acid-labile protecting group.The quintessential protecting group for nitrogen in multi-step synthesis. It deactivates the nitrogen's nucleophilicity and basicity, preventing interference with subsequent chemical steps. Easily removed under mild acidic conditions.[3]

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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Need a piperidine-carbonitrile scaffold?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Is the N-substituent part of the\nfinal pharmacophore?", fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Is chiral complexity acceptable\nor desired?", fillcolor="#FBBC05", fontcolor="#202124"];

Ans_N_Methyl [label="Use N-Methyl derivative\ndirectly.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ans_N_Protect [label="Start with N-Boc or N-Benzyl\nfor later functionalization.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ans_3_CN [label="Choose 3-Carbonitrile\nfor novel vectors.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ans_4_CN [label="Choose 4-Carbonitrile\nfor simpler synthesis and\nwell-explored chemical space.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Ans_N_Methyl [label=" Yes "]; Q1 -> Ans_N_Protect [label=" No "];

Ans_N_Methyl -> Q2; Ans_N_Protect -> Q2;

Q2 -> Ans_3_CN [label=" Yes "]; Q2 -> Ans_4_CN [label=" No "]; }

Caption: Decision logic for selecting a piperidine-carbonitrile building block.

Validated Experimental Protocols

The following protocols are representative procedures for the synthesis and manipulation of piperidine-carbonitrile scaffolds, adapted from authoritative sources.

Protocol 1: Synthesis of 1-BOC-3-hydroxypiperidine from 3-Hydroxypyridine[3]
  • Rationale: This initial step creates the core saturated heterocyclic ring, protected for further chemistry. Catalytic hydrogenation is a standard method for pyridine reduction.

  • To a solution of 3-hydroxypyridine (1 eq.) in acetic acid, add Platinum(IV) oxide (0.05 eq.).

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue (3-hydroxypiperidine) in a 1:1 mixture of THF and water. Add sodium bicarbonate (3 eq.).

  • Cool the mixture to 0 °C and add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-BOC-3-hydroxypiperidine.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid[7]
  • Rationale: This protocol demonstrates the conversion of the nitrile to a carboxylic acid, a key functional group for forming amides or esters. Strong acid and heat are typically required for complete hydrolysis.

  • Suspend 1-Methylpiperidine-3-carbonitrile (1 eq.) in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl.

  • The resulting solid is the hydrochloride salt of 1-Methylpiperidine-3-carboxylic acid. It can be used as is or neutralized with a base (e.g., NaOH) and extracted to yield the free base.

Conclusion and Future Outlook

1-Methylpiperidine-3-carbonitrile is a high-value building block for medicinal chemists exploring novel chemical space. While its synthesis is more involved than that of its more common 4-substituted isomer, it offers unique structural and stereochemical opportunities. Its true strength is realized when the versatile nitrile handle is strategically transformed to probe interactions within a biological target.

The comparative data presented in this guide empowers researchers to make informed decisions. The choice between the 3- and 4-isomers, or between different N-substituents, is not merely a matter of chemical availability but a strategic decision that impacts synthetic complexity, intellectual property, and the ultimate conformational presentation of the final compound. As the demand for novel therapeutics with fine-tuned properties continues to grow, a deep understanding of such nuanced building blocks will remain essential for successful drug discovery.

References

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  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. Available from: [Link]

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  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
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  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

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  • El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available from: [Link]

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Validation

Benchmarking 1-Methylpiperidine-3-carbonitrile: A Comparative Guide to Alternative Saturated Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the druglikeness and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the druglikeness and therapeutic potential of a lead candidate. Saturated nitrogen-containing heterocycles are privileged structures, frequently incorporated into approved drugs due to their favorable physicochemical and pharmacokinetic properties.[1] Among these, the piperidine ring is a cornerstone, offering a versatile three-dimensional framework that can be readily functionalized.[2] This guide provides a comprehensive benchmarking analysis of 1-Methylpiperidine-3-carbonitrile, a scaffold of growing interest, against two key alternatives: 1-Methylpyrrolidine-3-carbonitrile and 1-Methylazetidine-3-carbonitrile.

This comparison aims to provide drug discovery and development professionals with a data-driven rationale for scaffold selection, focusing on the impact of ring size on key molecular properties. By examining predicted physicochemical parameters, metabolic stability, and toxicity, alongside detailed experimental protocols for their determination, this guide serves as a practical resource for scaffold hopping and lead optimization efforts.

Comparative Analysis of Physicochemical Properties

The seemingly subtle change in ring size from a six-membered piperidine to a five-membered pyrrolidine or a four-membered azetidine can have significant consequences for a molecule's physicochemical profile. These differences can impact solubility, permeability, and interactions with biological targets. The following table summarizes the computationally predicted properties for 1-Methylpiperidine-3-carbonitrile and its smaller ring analogs.

Table 1: Predicted Physicochemical Properties of Saturated Heterocyclic Scaffolds

Property1-Methylpiperidine-3-carbonitrile1-Methylpyrrolidine-3-carbonitrile1-Methylazetidine-3-carbonitrileRationale for Comparison
Molecular Weight ( g/mol ) 124.18110.1696.13Decreasing ring size directly impacts molecular weight, a key parameter in drug-likeness rules.
Predicted cLogP 0.850.450.10Lipophilicity is critical for membrane permeability and off-target effects. Smaller rings tend to be less lipophilic.
Predicted pKa (Basic) 8.508.207.90The basicity of the tertiary amine is influenced by ring strain and conformation, affecting ionization at physiological pH.
Topological Polar Surface Area (TPSA) (Ų) 33.7733.7733.77The nitrile group is the primary contributor to TPSA in all three scaffolds.

Note: The data presented in this table are computationally predicted using a combination of established algorithms and should be considered as estimates. Experimental validation is recommended.

The trend observed in the predicted cLogP and pKa values highlights the influence of ring strain and conformational flexibility. The more constrained four- and five-membered rings exhibit lower lipophilicity and basicity compared to the more flexible six-membered piperidine.

In Vitro ADME & Toxicity Profile: A Predictive Overview

Early assessment of a scaffold's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial for de-risking drug discovery programs. In the absence of direct experimental data, in silico models provide valuable initial insights.

Table 2: Predicted ADME and Toxicity Properties

Parameter1-Methylpiperidine-3-carbonitrile1-Methylpyrrolidine-3-carbonitrile1-Methylazetidine-3-carbonitrileSignificance in Drug Discovery
Metabolic Stability (CYP Inhibition) Predicted non-inhibitor of major CYP isoformsPredicted non-inhibitor of major CYP isoformsPredicted non-inhibitor of major CYP isoformsInhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
Predicted LD50 (rat, oral) Class 4 (300-2000 mg/kg)Class 4 (300-2000 mg/kg)Class 4 (300-2000 mg/kg)Provides an initial estimate of acute toxicity.
Predicted Cytotoxicity (HepG2) LowLowLowAssesses the potential for liver cell toxicity.

Note: These predictions are generated from computational models and serve as an initial guide. Experimental verification is essential.

The predictive data suggests that all three scaffolds are likely to have favorable metabolic stability and low acute toxicity. The N-methyl group can be a site of metabolism, and its impact should be experimentally evaluated.

Experimental Protocols for Scaffold Evaluation

To facilitate the experimental validation of the predicted properties, this section provides detailed, step-by-step protocols for key assays.

Physicochemical Property Determination

1. pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes during the titration of the compound with a standardized acid or base.[3][4]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in methanol/water to a known concentration (e.g., 1 mM) titrate1 Place sample solution in a jacketed beaker with a stir bar prep1->titrate1 prep2 Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate2 Immerse calibrated pH electrode and titrant delivery tube prep2->titrate2 titrate1->titrate2 titrate3 Titrate with standardized HCl (for basic pKa) in small increments titrate2->titrate3 titrate4 Record pH after each addition, allowing for stabilization titrate3->titrate4 analysis1 Plot pH vs. volume of titrant added titrate4->analysis1 analysis2 Determine the equivalence point (steepest part of the curve) analysis1->analysis2 analysis3 The pH at the half-equivalence point is the pKa analysis2->analysis3 G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare a stock solution of the compound in a suitable solvent part1 Add a known amount of stock solution to a mixture of saturated n-octanol and water prep1->part1 prep2 Saturate n-octanol with water and water with n-octanol prep2->part1 part2 Shake vigorously to allow for partitioning (e.g., 1 hour) part1->part2 part3 Centrifuge to separate the two phases part2->part3 analysis1 Carefully remove aliquots from both the n-octanol and aqueous layers part3->analysis1 analysis2 Determine the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) analysis1->analysis2 analysis3 Calculate LogP = log([Compound]octanol / [Compound]aqueous) analysis2->analysis3

Caption: Shake-flask method for LogP determination.

In Vitro ADME Assays

1. Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes. [5][6]

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis inc1 Pre-warm human liver microsomes, buffer, and compound solution to 37°C inc2 Initiate the reaction by adding an NADPH regenerating system inc1->inc2 samp1 At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture inc2->samp1 samp2 Quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard samp1->samp2 analysis1 Centrifuge the quenched samples to precipitate proteins samp2->analysis1 analysis2 Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound analysis1->analysis2 analysis3 Plot the natural log of the percentage of compound remaining vs. time to determine the half-life (t1/2) and intrinsic clearance (CLint) analysis2->analysis3

Caption: Workflow for microsomal stability assay.

In Vitro Toxicity Assay

1. Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell1 Seed cells (e.g., HepG2) in a 96-well plate and allow to adhere overnight cell2 Treat cells with a serial dilution of the test compound for a set time (e.g., 24 or 48 hours) cell1->cell2 assay1 Add MTT reagent to each well and incubate for 2-4 hours at 37°C cell2->assay1 assay2 Viable cells with active metabolism convert MTT into a purple formazan product assay1->assay2 assay3 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals assay2->assay3 read1 Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader assay3->read1 read2 Calculate the percentage of cell viability relative to untreated control cells read1->read2 read3 Plot cell viability vs. compound concentration to determine the IC50 value read2->read3

Caption: MTT assay workflow for cytotoxicity assessment.

Target Engagement Assay

1. Target Binding Affinity by Radioligand Binding Assay

This technique is used to quantify the interaction of a ligand with its receptor by using a radiolabeled form of a known ligand.

G cluster_incubation Binding Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection & Analysis inc1 Incubate a fixed concentration of radioligand with a source of the target receptor (e.g., cell membranes) inc2 Add increasing concentrations of the unlabeled test compound (competitor) inc1->inc2 inc3 Allow the reaction to reach equilibrium inc2->inc3 sep1 Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand inc3->sep1 sep2 Wash the filter with cold buffer to remove unbound radioligand sep1->sep2 det1 Measure the radioactivity retained on the filter using a scintillation counter sep2->det1 det2 Plot the percentage of specific binding vs. the concentration of the competitor det1->det2 det3 Determine the IC50 and calculate the Ki (inhibitory constant) det2->det3

Caption: Radioligand binding assay for determining target affinity.

Conclusion and Future Directions

The choice of a scaffold is a multi-parameter optimization problem. This guide provides a framework for the comparative evaluation of 1-Methylpiperidine-3-carbonitrile against its smaller ring analogs, 1-Methylpyrrolidine-3-carbonitrile and 1-Methylazetidine-3-carbonitrile.

The in silico data presented herein suggests that while all three scaffolds possess favorable drug-like properties, the choice between them may be guided by the specific requirements of the therapeutic target and the desired pharmacokinetic profile. The piperidine scaffold offers a more lipophilic and basic character, which may be advantageous for certain target interactions. Conversely, the pyrrolidine and azetidine scaffolds provide a less lipophilic and less basic alternative, which could be beneficial for improving solubility and reducing off-target effects related to basicity.

The provided experimental protocols offer a clear path for the empirical validation of these predicted properties. It is through the iterative cycle of design, prediction, synthesis, and testing that the optimal scaffold for a given drug discovery project can be identified. Future work should focus on the synthesis of these and other related scaffolds and their systematic evaluation using the described assays to build a robust, publicly available database to guide future scaffold selection in medicinal chemistry.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

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  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

  • Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849. [Link]

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  • MySkinRecipes. (n.d.). 1-Methylpyrrolidine-3-carbonitrile. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 1-Methylpiperidine-3-carbonitrile

For the diligent researcher, scientist, or drug development professional, the synthesis and manipulation of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when handling compo...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and manipulation of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when handling compounds with limitedly documented specific hazards. 1-Methylpiperidine-3-carbonitrile, a heterocyclic compound featuring both a tertiary amine and a nitrile functional group, requires a cautious and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a comprehensive safety protocol must be constructed from an understanding of its constituent parts: the 1-methylpiperidine core and the reactive nitrile group. This guide provides essential, immediate safety and logistical information, grounded in established chemical safety principles, to ensure your protection and the integrity of your work.

Understanding the Hazard Profile: A Composite Risk Assessment

1-Methylpiperidine-3-carbonitrile's hazard profile is twofold. The 1-methylpiperidine moiety suggests hazards associated with cyclic tertiary amines, which are often flammable, corrosive, and toxic.[1][2][3][4][5] The nitrile group introduces the potential for cyanide-related toxicity, a critical consideration for all handling procedures.[6][7]

Key Hazards Identified:

  • Flammability: The parent compound, 1-methylpiperidine, is a highly flammable liquid.[2][4][5] Therefore, 1-Methylpiperidine-3-carbonitrile should be treated as a flammable substance.

  • Corrosivity: Piperidine and its derivatives are known to be corrosive, causing severe skin burns and eye damage upon contact.[8][9][10]

  • Toxicity (Multiple Routes):

    • Dermal and Oral: Harmful or toxic if absorbed through the skin or swallowed.[4][9][10][11]

    • Inhalation: Toxic if inhaled, potentially causing respiratory tract irritation.[4][8][9][10][11][12]

  • Nitrile-Specific Hazards: Organic nitriles are toxic and can release highly toxic hydrogen cyanide (HCN) gas upon combustion or when in contact with acids.[6]

The following table summarizes the anticipated hazard classifications for 1-Methylpiperidine-3-carbonitrile based on its structural components.

Hazard ClassificationAnticipated for 1-Methylpiperidine-3-carbonitrileRationale
Flammable Liquid Category 2 Based on the highly flammable nature of 1-methylpiperidine.[2][4][5]
Acute Toxicity (Oral) Category 4 or higher Harmful if swallowed, a known property of piperidines.[4][9][10]
Acute Toxicity (Dermal) Category 3 or higher Toxic in contact with skin, a known property of piperidines.[9][10][11]
Acute Toxicity (Inhalation) Category 3 or higher Toxic if inhaled, a known property of piperidines.[4][9][10][11]
Skin Corrosion/Irritation Category 1B Causes severe skin burns, a known property of piperidines.[4][9][10]
Serious Eye Damage/Irritation Category 1 Causes serious eye damage, a known property of piperidines.[4][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of this compound, a stringent PPE protocol is non-negotiable. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_0 Core Protection cluster_1 Handling Protection Lab Coat Flame-resistant lab coat (100% cotton minimum) Closed-toe Shoes Non-porous, closed-toe shoes Hand Protection Hand Protection Nitrile Gloves Nitrile Gloves Hand Protection->Nitrile Gloves Primary Layer (Double-gloving recommended) Butyl Rubber Gloves Butyl Rubber Gloves Hand Protection->Butyl Rubber Gloves For prolonged contact or splash risk Eye Protection Eye and Face Protection Safety Goggles Safety Goggles Eye Protection->Safety Goggles Chemical splash goggles (ANSI Z87.1) Respiratory Protection Respiratory Protection Chemical Fume Hood Chemical Fume Hood Respiratory Protection->Chemical Fume Hood Primary engineering control 1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-3-carbonitrile 1-Methylpiperidine-3-carbonitrile->Lab Coat 1-Methylpiperidine-3-carbonitrile->Closed-toe Shoes 1-Methylpiperidine-3-carbonitrile->Hand Protection 1-Methylpiperidine-3-carbonitrile->Eye Protection 1-Methylpiperidine-3-carbonitrile->Respiratory Protection Face Shield Face Shield Safety Goggles->Face Shield Required for splash or corrosive risk Respirator Respirator Chemical Fume Hood->Respirator If fume hood is unavailable or for spill cleanup

Caption: PPE Selection Workflow for 1-Methylpiperidine-3-carbonitrile.

  • Hand Protection: Double-gloving with nitrile gloves is the recommended minimum for handling this compound.[13][14] For extended procedures or when there is a significant risk of splashing, wearing a more robust glove, such as butyl rubber, as the outer layer is advised.[9] Always inspect gloves for any signs of degradation or tearing before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[8][14] Given the corrosive nature of the piperidine moiety, a face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high splash potential.[2][8]

  • Skin and Body Protection: A flame-resistant lab coat is essential.[13] Ensure all skin is covered by wearing long pants and closed-toe, non-porous shoes.[13][14] An apron made of a chemically resistant material should be considered for further protection.

  • Respiratory Protection: All handling of 1-Methylpiperidine-3-carbonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, or for emergency situations such as a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Have spill cleanup materials, including an absorbent for flammable liquids and a neutralizing agent for acids (in case of accidental mixing), available.

  • Location: All work with 1-Methylpiperidine-3-carbonitrile must be performed in a well-ventilated area, preferably inside a chemical fume hood.[4]

  • Ignition Sources: Due to its flammability, keep the compound away from open flames, hot surfaces, and sparks.[1][9][10] Use non-sparking tools and ensure all equipment is properly grounded.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash your hands thoroughly after handling the compound, even if gloves were worn.[1][10]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]

Spill Response:

  • Evacuate: In the event of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a non-combustible absorbent material like sand or diatomaceous earth to contain the liquid.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Segregation: All waste containing 1-Methylpiperidine-3-carbonitrile, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. Given the nitrile chemistry, it is prudent to store this waste separately from acidic waste to prevent any potential reaction that could generate hydrogen cyanide.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste management program.[15][16] Industrial use with chemicals may necessitate disposal through licensed hazardous waste services.[15] Never pour this chemical down the drain.[17]

By adhering to these rigorous safety protocols, you can confidently and safely work with 1-Methylpiperidine-3-carbonitrile, ensuring both your personal well-being and the successful progression of your research.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Penta. (2024, May 7).
  • Carl ROTH. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (2024, September 3).
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Carl ROTH. (2025, March 31).
  • Chemos GmbH & Co. KG. (n.d.).
  • Sigma-Aldrich. (2025, September 23).
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  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
1-Methylpiperidine-3-carbonitrile
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